Mesotrione

Catalog No.
S590526
CAS No.
104206-82-8
M.F
C14H13NO7S
M. Wt
339.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesotrione

CAS Number

104206-82-8

Product Name

Mesotrione

IUPAC Name

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione

Molecular Formula

C14H13NO7S

Molecular Weight

339.32 g/mol

InChI

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

InChI Key

KPUREKXXPHOJQT-UHFFFAOYSA-N

SMILES

Array

solubility

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water)
Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5

Synonyms

(2-nitro-4-(methylsullfonyl))benzoylcyclohexane-1,3-dione, Callisto herbicide, mesotrione

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]

The exact mass of the compound Mesotrione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, (g/l at 20 °c): 2.2 (ph 4.8); 15 (ph 6.9); 22 (ph 9); 0.16 (unbuffered water)solubility in g/l at 20 °c): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Metabolic Resistance & Detoxification Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Resistant weeds like Palmer amaranth survive mesotrione application primarily through rapid metabolic detoxification, a non-target-site resistance (NTSR) mechanism. This process often mirrors the natural tolerance found in crops like corn [1].

The detoxification occurs in sequential phases, which are summarized in the workflow below. This pathway is based on the metabolic route identified in multiple-resistant Palmer amaranth [2].

MesotrioneMetabolism This compound This compound PhaseI Phase I: Transformation (Cytochrome P450 Monooxygenase) This compound->PhaseI OH4 4-OH-mesotrione PhaseI->OH4 OH5 5-OH-mesotrione PhaseI->OH5 PhaseII Phase II: Conjugation (e.g., Glycosyltransferases, GSTs) OH4->PhaseII OH5->PhaseII Conjugate Conjugated Metabolites (e.g., O-glucoside) PhaseII->Conjugate PhaseIII Phase III: Compartmentation Conjugate->PhaseIII Vacuole Sequestration in Vacuole PhaseIII->Vacuole

This compound Detoxification Workflow

  • Phase I - Transformation: The initial step involves the oxidation of the parent this compound molecule. Cytochrome P450 monooxygenases (P450s) catalyze the hydroxylation of the dione ring, producing metabolites like 4-hydroxy-mesotrione (4-OH-mesotrione) and 5-hydroxy-mesotrione (5-OH-mesotrione) [2] [3]. Resistant Palmer amaranth populations (SYNR1, SYNR2) metabolize this compound about two-fold faster than sensitive populations and rapidly form these compounds [2].
  • Phase II - Conjugation: The hydroxylated metabolites are then conjugated to polar molecules such as glucose (via glycosyltransferases) or glutathione (via glutathione S-transferases, GSTs), forming non-phytotoxic, water-soluble compounds [2] [4].
  • Phase III - Compartmentation: The final step involves transporting the conjugated metabolites into inert compartments within the cell, such as the vacuole, or integrating them into the cell wall, effectively sequestering them away from the herbicide's target site [2].

Experimental Protocols for Mechanism Study

To investigate this compound's action and resistance, researchers use a combination of physiological, biochemical, and molecular techniques.

Dose-Response and Resistance Characterization

This protocol determines the resistance level of a weed population in a greenhouse setting [5] [1].

  • Plant Material: Use seeds from suspected resistant (e.g., NEB, SYNR) and known sensitive (e.g., SEN, ACR, WCS) weed populations [5] [3].
  • Growth Conditions: Sow seeds in pots and maintain in a greenhouse with controlled light (e.g., 16h photoperiod) and temperature (e.g., 24°C day/18°C night) [5].
  • Herbicide Application: Apply this compound (e.g., Callisto 480 SC) at a range of doses (e.g., from 0.8 to 840 g ai ha⁻¹) at either pre-emergence or post-emergence (e.g., when plants are 7 cm tall) using a track sprayer [5].
  • Data Collection: Over 14-21 days, evaluate:
    • Percent Survival [2]
    • Visual Injury (e.g., bleaching symptoms on a percentage scale) [2]
    • Aboveground Biomass (collected and weighed at the end of the trial) [2]
Metabolism Studies using Tracer Techniques

This method tracks the absorption, translocation, and degradation of the herbicide within the plant over time [3] [1].

  • Radioactive Tracer: Use radiolabeled [¹⁴C]-mesotrione [2].
  • Plant Treatment: Apply [¹⁴C]-mesotrione to a single leaf of plants at a specific growth stage.
  • Harvest and Extraction: Harvest treated leaves at multiple time points (e.g., 0, 6, 12, 24, 48, 72 Hours After Treatment - HAT). Homogenize the leaf tissue in a suitable solvent (e.g., methanol) [2].
  • Metabolite Separation and Analysis:
    • Thin-Layer Chromatography (TLC): The extract is concentrated and spotted on TLC plates alongside non-radiolabeled metabolite standards (e.g., 4-OH-mesotrione). The plates are developed, and radioactive areas corresponding to parent this compound and its metabolites are quantified using a radiodetector [2].
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides precise identification and characterization of metabolites based on their mass. This technique can identify Phase I and Phase II conjugates (e.g., O-glucoside of 4-OH-mesotrione) [2] [4].
  • Data Analysis: Calculate the time for 50% of absorbed this compound to degrade (DT₅₀). Resistant populations exhibit a significantly shorter DT₅₀ [3].
Molecular Analyses of Target-Site and Non-Target-Site Mechanisms
  • HPPD Gene Sequencing: Extract genomic DNA. Amplify the entire HPPD gene coding sequence via PCR using specific primers. Sequence the amplified products and align them with sequences from sensitive biotypes to identify potential resistance-conferring mutations [5] [1].
  • HPPD Gene Expression (qPCR): Extract total RNA from leaf tissue. Synthesize cDNA. Perform quantitative real-time PCR (qPCR) using HPPD-specific primers and a housekeeping gene for normalization. Compare the relative HPPD transcript levels between resistant and sensitive populations [1].
  • P450 Inhibition Assay: To confirm the role of P450s in metabolic resistance, apply this compound in combination with P450 inhibitors (e.g., malathion, tetcyclacis). A reduction in this compound metabolism or a increase in its herbicidal activity in the presence of the inhibitor provides strong evidence for P450-mediated detoxification [3].

Quantitative Data on Enzyme Inhibition & Resistance

The table below compiles key quantitative data related to HPPD enzyme inhibition and observed resistance levels in weeds.

Parameter Value / Observation Context / Source
Kᵢ for this compound (A. thaliana HPPD) ~10–100 pM (picomolar) In vitro enzyme assay; indicates extremely high binding affinity [6] [7].
Kᵢ for this compound (A. sativa HPPD) 11 nM (nanomolar) In vitro enzyme assay; cool climate grass HPPD is much less sensitive [6].
Field Application Rate 105 g ai ha⁻¹ Standard field-use rate for testing [2] [5].
Resistance Level (Post-emergence) Up to 45-fold increase Observed in a Nebraska waterhemp (A. tuberculatus) population (NEB) compared to sensitive (SEN) [5].
Metabolism Rate (Resistant vs. Sensitive) 2-fold faster DT₅₀ Resistant Palmer amaranth populations (SYNR) metabolized this compound twice as fast as sensitive (PPI) [2].

References

mesotrione leptospermone natural product inspiration

Author: Smolecule Technical Support Team. Date: February 2026

From Natural Product to Synthetic Herbicide

The table below summarizes the journey from the natural inspiration to the synthetic herbicide.

Aspect Leptospermone (Natural Inspiration) Mesotrione (Synthetic Herbicide)
Source Produced by Callistemon citrinus (Lemon Bottlebrush) and Leptospermum scoparium (Manuka) [1] Fully synthetic compound [2]
Discovery 1977: Identified as the cause of herbicidal activity under C. citrinus bushes [1] [2] 2001: First marketed by Syngenta (brand name Callisto) [2]
Key Observation Few plants grew under C. citrinus bushes, suggesting allelopathy [1] N/A
Primary HPPD Inhibition (I50) Not fully quantified in early studies; post-emergence bleaching observed [3] [4] Extremely potent; Ki ~10 pM (competitive, tight-binding) [3] [2]
Commercial Utility Low; application rate required for herbicidal effect was impractically high [1] High; selective pre- and post-emergence control in maize at 75-150 g/ha [2] [5]

Mechanism of Action: HPPD Inhibition

Both leptospermone and this compound share the same molecular target and mechanism, leading to the same final effect: plant bleaching and death.

Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Transaminase HGA HGA HPPA->HGA HPPD Enzyme HPPA_HGA HPPA->HPPA_HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects from Photo-oxidation Bleaching Bleaching Chlorophyll->Bleaching Degraded Inhibitor Leptospermone / this compound Inhibitor->HPPA_HGA  Competes HPPA_HGA->HGA

The bleaching mechanism of HPPD-inhibiting herbicides. Inhibition of HPPD blocks carotenoid production, leading to chlorophyll degradation [3] [2] [6].

Research and Development Workflow

The diagram below outlines the key stages in the discovery and mechanistic elucidation of these HPPD inhibitors.

Observation Field Observation (1977): Allelopathic effect under Callistemon citrinus Isolation Isolation & Identification: β-triketone leptospermone identified as active agent Observation->Isolation Synthesis Synthetic Access: Scalable synthesis from phloroglucinol established Isolation->Synthesis Optimization Lead Optimization: Thousands of analogues synthesized; this compound selected Synthesis->Optimization Mode of Action Biochemical Mode of Action: HPPD enzyme identified as molecular target Optimization->Mode of Action In Planta Studies In Planta Mechanism: Uptake, translocation, and metabolism studied Mode of Action->In Planta Studies

The key R&D stages from initial observation to the detailed study of the herbicide's action in plants [1] [4] [2].

Key Experimental Protocols

For researchers, understanding the specific methodologies used to study these compounds is crucial.

HPPD Enzyme Inhibition Assay

This biochemical assay is used to determine the potency of triketone inhibitors.

  • Enzyme Source: Use recombinant HPPD (e.g., from Arabidopsis thaliana) [3].
  • Reaction Setup: Incubate HPPD with its substrate, p-hydroxyphenylpyruvate (4-HPP), and the inhibitor (leptospermone/mesotrione) in a suitable buffer [3].
  • Detection: Measure the conversion of 4-HPP to homogentisate (HGA). This can be done by monitoring the increase in absorbance at 318 nm or via HPLC [3].
  • Kinetics: Treat triketones as tight-binding inhibitors. Pre-incubate the enzyme with the inhibitor before adding the substrate to determine apparent I50 values, which are time-dependent [3].
In Planta Translocation and Metabolism Study

This protocol investigates the herbicide's movement and breakdown within a plant.

  • Plant Material: Use radiolabeled [14C]-leptospermone or [14C]-mesotrione on target weed species (e.g., Amaranthus palmeri) [4] [6].
  • Application: Apply the radiolabeled compound to a specific leaf (foliar) or to the nutrient solution (root uptake) [4].
  • Tracking: Use autoradiography or plant dissection followed by liquid scintillation counting to track the movement of the herbicide [4].
  • Metabolite Identification: Extract plant tissues and analyze them using LC-MS/MS to identify metabolites like 4-OH-mesotrione and 5-OH-mesotrione [6].

Conclusion and Future Perspectives

The leptospermone-to-mesotrione story is a powerful demonstration of biomimicry in agrochemical discovery. Key takeaways include:

  • Natural products serve as valuable blueprints for novel chemistries with new modes of action [1] [7].
  • HPPD inhibition is an effective target for bleaching herbicides with favorable toxicological profiles [3] [2].
  • Understanding uptake, translocation, and metabolism is critical for designing effective herbicides and managing resistance [4] [6].

A major contemporary challenge is the evolution of metabolic resistance in weeds, where species like Palmer amaranth rapidly detoxify this compound via cytochrome P450s [6]. Future research will focus on overcoming resistance, potentially by designing new HPPD inhibitors based on other natural product scaffolds or by using safeners to protect crops.

References

mesotrione uptake and translocation in plants

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts of Uptake and Translocation

Mesotrione is absorbed by plants through their leaves and roots and then moves throughout the plant. The extent and pathway of this movement are key determinants of its effectiveness and of a plant's natural tolerance or evolved resistance.

The following diagram illustrates the primary pathways of this compound within a plant, from initial uptake to its final degradation or sequestration.

G This compound Pathways in Plants Uptake Uptake Foliar & Root Translocation Translocation Limited & Localized Uptake->Translocation Absorption Metabolism Metabolism P450 & Acetyltransferases Translocation->Metabolism Systemic Movement SymptomDev Symptom Development (Bleaching, Necrosis) Translocation->SymptomDev Target Site (HPPD) Reach Sequestration Sequestration (Vacuole/Bound) Metabolism->Sequestration Detoxification Tolerance Tolerance/Resistance Metabolism->Tolerance Enhanced Degradation Sequestration->Tolerance Toxicant Isolation

Overview of this compound's fate in plants, from entry to effect or detoxification.

Quantitative Data on Uptake and Translocation

The following table summarizes key quantitative findings on this compound absorption and translocation from recent studies.

Plant Species / Type Absorption (% of applied dose) Translocation Pattern Key Findings & Relevance
Grain Sorghum Hybrids (Tolerant & Susceptible) [1] ~7% (1 DAT); 12% in tolerant hybrid (7 DAT) <30% of absorbed herbicide moved out of treated leaf by 7 DAT Rapid metabolism, not uptake/translocation, explains differential tolerance.
Fine Fescues (Chewings, Hard, Strong Creeping Red) [2] Foliar uptake highest in Chewings, lowest in Hard fescue Limited association between translocation and species-level tolerance Root uptake differed among lines within a species, linking higher root uptake to susceptibility.
Palmer Amaranth (at Varying Temperatures) [3] - More translocation to meristems at Low (25/15°C) and Optimum (32.5/22.5°C) temps Increased efficacy at lower temperatures correlated with greater translocation to active sites.
Green Foxtail (Tolerant Biotype) [4] - - Tolerance linked to P450-mediated metabolism; not due to altered uptake/translocation.

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the core methodologies for investigating this compound uptake, translocation, and metabolism using radioisotope tracing, a standard technique in this field [5].

  • Plant Material & Growth Conditions: Seeds are germinated and grown in a controlled environment chamber (e.g., 25/20°C day/night, 60% relative humidity, 15/9 h photoperiod) until they reach the 3-4 leaf stage [3] [4].
  • Herbicide Application:
    • A solution of ¹⁴C-mesotrione (radiolabeled) is prepared.
    • For foliar uptake, a specific dose (e.g., 1 kBq) is applied as a single droplet to the center of the second fully expanded leaf using a microsyringe. Surfactants like Agridex may be added [3] [2].
    • For root uptake, plants are transferred to a hydroponic nutrient solution containing ¹⁴C-mesotrione [2].
  • Harvest and Sectioning: After a set period (e.g., 1, 3, 5, 7 days after treatment), the treated leaf is thoroughly rinsed to remove unabsorbed herbicide. The plant is then divided into sections: the treated leaf, the leaf above the treated leaf, the leaf below the treated leaf, and the rest of the shoot and root system [2].
  • Quantification of Absorption and Translocation:
    • The rinse liquid is analyzed via liquid scintillation spectrometry (LSS) to determine the amount of unabsorbed herbicide.
    • Plant sections are combusted in a biological oxidizer, and the released ¹⁴CO₂ is trapped and quantified by LSS to determine the amount of herbicide absorbed and translocated to each part [2].
  • Metabolism Studies (TLC Analysis): Absorbed leaf tissue is homogenized and extracted with solvents. The extracts are concentrated and spotted on Thin-Layer Chromatography (TLC) plates. The plates are developed, and the radioactive zones corresponding to this compound and its metabolites are identified and quantified using a radio-TLC scanner [3] [1].

Factors Influencing Uptake and Translocation

The process of this compound movement in plants is not static and can be significantly influenced by several factors.

  • Temperature: Growth temperature profoundly affects this compound efficacy and translocation. Palmer amaranth plants grown at lower temperatures (25/15°C) showed greater translocation of this compound to meristematic regions and were more sensitive, whereas plants at high temperatures (40/30°C) metabolized the herbicide faster, reducing its efficacy [3].
  • Adjuvants: The addition of adjuvants to the spray solution can dramatically increase foliar absorption. One study demonstrated that oil and adjuvant addition increased ¹⁴C-mesotrione absorption from 5-6% to 25-46% [5].
  • Plant Species and Genotype: Significant variation exists between and within species. Different fine fescue species and even different lines within the same species showed distinct patterns of foliar and root uptake, which were directly correlated with their levels of tolerance [2].
  • Uptake Route (Foliar vs. Root): The pathway of entry can lead to different translocation patterns. Research on fine fescues indicated that root-absorbed this compound was translocated to shoots more readily in Chewings and strong creeping red fescues compared to hard fescue [2].

Mechanisms of Tolerance and Resistance

A plant's survival after this compound application is often linked to its ability to detoxify the herbicide before it reaches and inhibits the HPPD enzyme.

  • Enhanced Metabolic Detoxification: This is the most common non-target site resistance mechanism.
    • Cytochrome P450 Monooxygenases (P450s): Multiple studies on resistant weeds like waterhemp and Palmer amaranth have confirmed that P450s catalyze the ring hydroxylation of this compound, a key detoxification step. The application of P450 inhibitors (e.g., malathion) can reverse this resistance [6] [7] [3].
    • Acetyltransferases: Recent research in rice identified a novel acetyltransferase (OsACE1) that facilitates the detoxification and catabolism of this compound, leading to reduced accumulation of the parent herbicide in the plant [8].
  • Target-Site Mechanisms: Although less common in the context of this compound, some resistance can occur at the target site. However, studies in waterhemp and green foxtail have shown that resistance is often not associated with mutations, gene duplication, or overexpression of the HPPD gene itself [6] [7] [4].

References

Mechanism of Action and Experimental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the HPPD inhibition pathway and the subsequent effects leading to plant death.

G A Tyrosine B 4-Hydroxyphenylpyruvate A->B C HPPD Enzyme B->C D Homogentisic Acid C->D H Plant Death C->H Inhibition Leads to E Plastoquinone (PQ) D->E Biosynthetic Pathway F Carotenoid Synthesis E->F G Protection from Photo-oxidation F->G I Mesotrione I->C Competitive Inhibition

HPPD is a key enzyme in the catabolism of tyrosine and the synthesis of homogentisic acid, a vital precursor for plastoquinone and tocopherols [1] [2]. The role of plastoquinone is dual: it is essential for photosynthetic electron transport and acts as a cofactor for phytoene desaturase, an enzyme critical for carotenoid production [1]. Carotenoids act as photoprotective molecules in plant tissues. By inhibiting HPPD, this compound disrupts this chain of events, leading to the depletion of carotenoids. Without carotenoids, chlorophyll is destroyed by photo-oxidation, causing the characteristic bleaching of new leaves and eventual plant death [1] [2].

Methodologies for Investigating Mechanism and Resistance

Research on this compound's action and resistance mechanisms employs a range of techniques. The following table outlines key experimental approaches cited in the literature.

Experimental Goal Methodology Key Insights from Application
Metabolite Profiling & Biodegradation Pathway LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) [3]. NMR techniques unambiguously identified six metabolites in the bacterial degradation of this compound, revealing a pathway not fully characterized by LC-MS alone [3].
Characterizing Non-Target-Site Resistance (NTSR) Radio-tracer Studies using [¹⁴C]-mesotrione. Herbicide absorption and translocation are tracked in resistant vs. susceptible plants [1]. Studies on Palmer amaranth showed that differential absorption and translocation did not confer resistance. Instead, >90% of this compound was detoxified within 24 hours in resistant plants, pointing to enhanced metabolic detoxification [1].
Characterizing Target-Site Resistance (TSR) Gene Expression Analysis (e.g., qRT-PCR) and Protein Expression Analysis (e.g., Western Blot) [1]. Resistant Palmer amaranth populations showed a 4- to 12-fold increase in HPPD gene expression and correspondingly higher HPPD protein levels, confirming a TSR mechanism [1].
Analyzing Differential Crop Sensitivity Physiological & Biochemical Assays: Chlorophyll fluorescence measurements (Fv/Fm, ΦPSII, ETR), and assays for antioxidant enzyme activity (SOD, POD, CAT) [2]. Tolerant sweet corn lines maintained higher photosynthetic efficiency and antioxidant enzyme activity after this compound treatment, mitigating herbicide toxicity [2].
Computational Molecular Analysis Density Functional Theory (DFT) Calculations (e.g., B3LYP method) and DLPNO-CCSD(T) methods for electronic structure analysis [4]. These methods calculate molecular properties (HOMO/LUMO energies, electronegativity, solvation effects) to understand the redox behavior and stability of this compound and its analogs [4].

Insights for Research and Development

The elucidation of this compound's mechanism has direct applications:

  • Selectivity in Crops: The primary basis for maize's natural tolerance to this compound is its ability to rapidly metabolize the herbicide, largely via cytochrome P450 monooxygenases, before it can inhibit HPPD [5] [1]. This principle is applied in developing HPPD-inhibitor-tolerant crops like Vyconic soybeans, which are engineered for selective metabolism of the herbicide [6].
  • Resistance Management: Weeds have evolved resistance through both increased metabolic detoxification (Non-Target-Site Resistance) and enhanced HPPD gene expression (Target-Site Resistance) [1]. Understanding these mechanisms is critical for developing strategies to combat resistance, such as using herbicide mixtures with multiple sites of action.

References

how does mesotrione cause leaf bleaching in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Core Bleaching Mechanism

The following diagram illustrates the sequential metabolic disruption caused by mesotrione.

G This compound This compound Inhibition Competitive Inhibition This compound->Inhibition HPPD_Enzyme HPPD Enzyme HPPD_Enzyme->Inhibition Plastoquinone Plastoquinone Biosynthesis Inhibition->Plastoquinone Blocks Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photooxidative Damage Chlorophyll->Photooxidation Exposed to Light Bleaching Leaf Bleaching & Cell Death Photooxidation->Bleaching

The sequence of metabolic events leading to this compound-induced leaf bleaching.

The primary action of this compound is the competitive inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1] [2]. This enzyme is a critical catalyst in the biochemical pathway that breaks down the amino acid tyrosine and synthesizes homogentisate [3]. Homogentisate is the essential precursor for the production of plastoquinone, a vital molecule with two key roles [3] [4]:

  • It acts as a cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis.
  • It is involved in the electron transfer chain between Photosystem II and Photosystem I during photosynthesis.

By inhibiting HPPD, this compound effectively depletes the plant's plastoquinone pool. This, in turn, halts the synthesis of carotenoids, which are pigments that serve a crucial photoprotective function in plant cells [3] [4]. Without carotenoids to dissipate excess light energy, chlorophyll molecules become highly susceptible to photooxidative destruction by reactive oxygen species. The degradation of chlorophyll manifests visually as the characteristic bleaching of leaf tissue, starting with new growth, and is followed by necrosis and plant death [5] [4].

Resistance Mechanisms in Weeds

Heavy reliance on this compound has led to the evolution of resistance in some weed species. The biochemical basis for this resistance is outlined below.

G Mesotrione_Entry This compound Enters Plant P450 Cytochrome P450 Monooxygenase (CYP450) Mesotrione_Entry->P450 GST Glutathione S-Transferase (GST) Mesotrione_Entry->GST Metabolism Enhanced Metabolic Detoxification P450->Metabolism GST->Metabolism Inactive_Product Non-Toxic Metabolites Metabolism->Inactive_Product Resistance Plant Survival Inactive_Product->Resistance

Primary non-target-site resistance mechanism to this compound. Research has confirmed that resistance is not typically due to changes in the HPPD enzyme itself (target-site resistance) [4] [6]. Instead, the primary mechanism is non-target-site resistance, specifically enhanced metabolic detoxification [4]. Resistant weeds like waterhemp and green foxtail possess elevated levels of detoxifying enzymes that rapidly break down this compound before it can reach and inhibit HPPD [3] [4].

  • Cytochrome P450 Monooxygenases (P450s): Research on waterhemp (MCR population) and a highly tolerant green foxtail biotype showed that P450s are a key mechanism. The P450 inhibitor malathion significantly reversed resistance, confirming the enzyme's role [3] [4].
  • Glutathione S-transferases (GSTs): A 2025 study on a topramezone-resistant rice mutant suggested that GST enzymes also play a potential role in detoxifying HPPD inhibitors like this compound [6].

Experimental Data & Protocols

To investigate the mechanism of action and resistance, researchers employ a range of established experimental protocols. The quantitative data from these studies provide concrete evidence for the proposed models.

Table 1: Key Quantitative Findings from Research Studies

Study Subject Key Parameter Result Implication Source
Green Foxtail (HT Biotype) GR₅₀ (herbicide dose for 50% growth reduction) 463.2 g ai ha⁻¹ Required ~1.7x more herbicide than the wild type for the same effect. [3]
Green Foxtail (Wild Biotype) GR₅₀ 271.9 g ai ha⁻¹ Baseline sensitivity to this compound. [3]
Waterhemp (MCR Population) In Vivo P450 Activity Higher after this compound treatment Correlated with faster degradation of the herbicide. [4]
Waterhemp (MCR Population) Metabolism Half-life (this compound) Significantly shorter than in sensitive plants Confirmed enhanced metabolic capacity. [4]

Table 2: Common Experimental Methodologies | Method | Protocol Summary | Application | | :--- | :--- | :--- | | Whole-Plant Dose Response | Plants at 3-4 leaf stage are treated with a range of this compound doses. Above-ground biomass is harvested and weighed 21 days after treatment (DAT). | Determine resistance levels (GR₅₀ values) and calculate the Resistance Index (RI). | [3] [6] | | Gene Sequencing (HPPD) | Total RNA is extracted from leaf tissue. The HPPD gene is amplified via RT-PCR using specific primers and sequenced. | Rule out target-site resistance by confirming no mutations in the HPPD gene sequence. | [3] [4] | | Enzyme Inhibitor Studies | Plants are pretreated with a P450 inhibitor (e.g., malathion) or GST inhibitor before this compound application. | Confirm the involvement of specific detoxification enzymes in resistance. Reversal of resistance implicates that enzyme pathway. | [3] [4] [6] | | Metabolism Studies | Excised leaves are treated with radiolabeled this compound. Herbicide degradation and metabolite formation are tracked over time. | Quantify the rate of herbicide detoxification and identify metabolic products. | [4] |

The leaf bleaching caused by this compound is a direct result of the specific inhibition of the HPPD enzyme. An understanding of this precise mode of action, as well as the evolving non-target-site resistance mechanisms, is crucial for developing effective weed management strategies and guiding the development of new HPPD-inhibiting compounds.

References

mesotrione synthesis pathway and key intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Mesotrione Synthesis Pathways

The conventional synthesis involves a multi-step sequence, while recent patents and research explore streamlined approaches. The table below summarizes the core pathways.

Pathway Name Key Feature Key Intermediates (in order) Reported Yield Key Reagents/Conditions
Conventional Route [1] [2] [3] Acylation of 1,3-cyclohexanedione followed by rearrangement NMST -> NMSBA -> NMSBC -> Enol Ester -> This compound ~91% (rearrangement step) [3] SOCl₂ (for acyl chloride), Cyanide catalyst (e.g., acetone cyanohydrin for rearrangement)
One-Pot/Streamlined Route [4] Avoids isolation of acid chloride intermediate NMST -> NMSBA -> Enol Ester -> This compound Information missing RuO₂ catalyst (for NMST oxidation), direct reaction of NMSBA with 1,3-cyclohexanedione
Ortho-Nitro Toluene Route [5] Starts from basic raw materials Ortho-Nitro Toluene -> 3-nitro-4-methyl benzene sulfonyl chloride -> NMST -> NMSBA -> NMSBC -> This compound >61% (total yield) [5] Chlorsulfonic acid, Sodium sulfite, Mono Chloro Acetic Acid, Oxidant (e.g., HNO₃ with V₂O₅ catalyst)

Key Intermediates in Detail

The synthesis relies on several crucial intermediates. The following workflow diagram illustrates the relationships between these intermediates across the different synthesis pathways.

Ortho-Nitro Toluene Ortho-Nitro Toluene 3-nitro-4-methyl benzene\nsulfonyl chloride 3-nitro-4-methyl benzene sulfonyl chloride Ortho-Nitro Toluene->3-nitro-4-methyl benzene\nsulfonyl chloride Chlorsulfonation NMST\n(2-nitro-4-methylsulfonyl toluene) NMST (2-nitro-4-methylsulfonyl toluene) 3-nitro-4-methyl benzene\nsulfonyl chloride->NMST\n(2-nitro-4-methylsulfonyl toluene) Alkylation & Decarboxylation NMSBA\n(2-nitro-4-methylsulfonyl benzoic acid) NMSBA (2-nitro-4-methylsulfonyl benzoic acid) NMST\n(2-nitro-4-methylsulfonyl toluene)->NMSBA\n(2-nitro-4-methylsulfonyl benzoic acid) Oxidation NMSBC\n(2-nitro-4-methylsulfonyl benzoyl chloride) NMSBC (2-nitro-4-methylsulfonyl benzoyl chloride) NMSBA\n(2-nitro-4-methylsulfonyl benzoic acid)->NMSBC\n(2-nitro-4-methylsulfonyl benzoyl chloride) Chlorination (SOCl₂) Enol Ester Enol Ester NMSBA\n(2-nitro-4-methylsulfonyl benzoic acid)->Enol Ester Direct condensation (Streamlined Route) NMSBC\n(2-nitro-4-methylsulfonyl benzoyl chloride)->Enol Ester Condensation with 1,3-Cyclohexanedione This compound This compound Enol Ester->this compound Rearrangement (Cyanide catalyst)

Relationship of key intermediates in this compound synthesis pathways. The red arrow indicates a streamlined step that bypasses NMSBC isolation. [4] [5]

Quantitative data for these key intermediates is summarized in the table below.

Intermediate (Abbreviation) Chemical Structure / Formula Key Physicochemical Properties Role in Synthesis
2-Nitro-4-methylsulfonyl Toluene (NMST) [4] [5] C₈H₉NO₄S Information missing The substrate for oxidation to form the benzoic acid derivative (NMSBA).
2-Nitro-4-methylsulfonyl Benzoic Acid (NMSBA) [4] [1] C₈H₇NO₆S Information missing The carboxylic acid precursor that is activated (often to NMSBC) for acylation. Can be used directly in some routes. [4]
2-Nitro-4-methylsulfonyl Benzoyl Chloride (NMSBC) [1] [2] C₈H₆ClNO₅S Information missing The activated acylating agent that reacts with 1,3-cyclohexanedione to form the enol ester.
Enol Ester [4] [3] C₁₄H₁₃NO₇S Information missing The direct precursor that undergoes a base- and catalyst-mediated rearrangement to form the final triketone product.

Experimental Protocols

Here are detailed methodologies for two critical steps in the synthesis.

Synthesis of 2-nitro-4-methylsulfonyl benzoyl chloride (NMSBC) from NMSBA [1]
  • Objective: To prepare the key acyl chloride intermediate.
  • Reagents: NMSBA, thionyl chloride (SOCl₂), catalyst (e.g., DMF), organic solvent (e.g., dichloromethane, chloroform, toluene).
  • Procedure:
    • Charge NMSBA and an aprotic organic solvent into a dry reaction flask.
    • Add a catalytic amount of DMF (1-5 mol%).
    • Slowly add thionyl chloride (1.0-1.2 equivalents) while stirring, maintaining the temperature between 40-70°C.
    • Reflux the reaction mixture for 3-5 hours, monitoring by TLC or HPLC for completion.
    • After reaction completion, concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent, yielding crude NMSBC as a solid or oil, which can be used directly in the next step without further purification.
Continuous Flow Synthesis of this compound via Enol Ester Rearrangement [3]
  • Objective: To achieve safer and more efficient rearrangement of the enol ester to this compound using flow chemistry.
  • Reagents: Enol ester, acetone cyanohydrin (cyanide source), base (e.g., tertiary amine), solvent (acetonitrile).
  • Apparatus: Continuous flow reactor system with pumps, a mixing tee, a temperature-controlled reactor tube (PFA tubing), and a back-pressure regulator.
  • Procedure:
    • Prepare two solutions: Solution A: Enol ester in acetonitrile. Solution B: Acetone cyanohydrin and a tertiary amine base (e.g., N,N-Diisopropylethylamine) in acetonitrile.
    • Use syringe pumps to introduce both solutions simultaneously into the flow reactor through a mixing tee.
    • Maintain the reactor temperature at 50-70°C and a system pressure sufficient to prevent solvent degassing.
    • Set the total flow rate to achieve a residence time of approximately 10-20 minutes within the reactor coil.
    • Collect the outlet stream and concentrate under reduced pressure.
    • The crude product can be isolated by quenching in water and filtration, or further purified by recrystallization. This method achieves a yield of 91.2% with high purity (99.3%). [3]

Research and Development Notes

  • Catalyst Innovation: Recent patent WO2022024094A1 describes the use of ruthenium(IV) oxide (RuO₂) as a catalyst for the oxidation of NMST to NMSBA, potentially offering advantages over traditional cobalt or vanadium catalysts. [4]
  • Process Intensification: Research is strongly focused on continuous flow chemistry to improve the safety and efficiency of this compound synthesis. Flow systems offer superior heat transfer, which is crucial for controlling the exothermic condensation and rearrangement steps, and minimize exposure to highly toxic cyanide catalysts. [3]

References

Comprehensive Technical Guide: Environmental Fate and Degradation Pathways of Mesotrione

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione) is a selective triketone herbicide that has been widely used in corn production for over 15 years. As a potent inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), it disrupts carotenoid biosynthesis in target weeds, leading to chlorophyll degradation and plant death. With the extensive adoption of this compound in agricultural systems, particularly in northern China, concerns have grown regarding environmental persistence and the potential for ecosystem impacts from its residues. Understanding the complex degradation pathways and environmental fate of this compound is therefore critical for developing sustainable application strategies and mitigating potential environmental risks.

This technical guide provides a comprehensive examination of this compound's behavior in environmental matrices, with particular emphasis on degradation mechanisms, key influencing factors, and advanced analytical methodologies. The information synthesized herein is intended to support researchers, environmental scientists, and regulatory professionals in assessing the environmental footprint of this widely used herbicide and developing strategies to minimize its ecological impact while maintaining effective weed control.

Fundamental Chemical Properties and Environmental Behavior

This compound is a weak acid (pKa ≈ 3.12) with a molecular weight of 339.3 g/mol. Its chemical structure features both benzoyl and cyclohexanedione moieties, which contribute to its environmental behavior and reactivity. The compound exists primarily in its molecular form in acidic conditions but dissociates to an anionic species as environmental pH increases. This pH-dependent speciation profoundly influences its sorption characteristics and mobility in soil environments.

  • Vapor Pressure: this compound exhibits low volatility, with reported vapor pressures ranging from 5.7 × 10⁻⁶ Pa to 4.12 × 10⁻⁸ Pa at 298 K, depending on measurement methodology [1]. This low volatility suggests limited potential for atmospheric transport via volatilization, though particle-mediated transport may still occur.

  • Water Solubility: this compound has high aqueous solubility (>150 mg/L at 20°C), which contributes to its potential for mobility in soil environments and leaching to groundwater systems.

  • Soil Sorption: The soil adsorption coefficient (Kd) for this compound ranges from 0.13 to 5.0 L/kg across different soil types [2], indicating moderate to high mobility in many agricultural soils, particularly those with neutral to alkaline pH conditions.

Degradation Pathways and Mechanisms

This compound undergoes transformation in the environment through multiple pathways, with the predominant mechanisms varying based on environmental conditions. The interplay between these pathways determines the overall persistence and transformation products of this compound in different ecosystems.

Biotic Degradation

Microbial degradation represents a primary route for this compound dissipation in soil environments. Several bacterial species, particularly from the Bacillus genus, have been identified as capable of utilizing this compound as a carbon and energy source [3]. The microbial degradation pathway involves:

  • Initial enzymatic reduction of the nitro group, potentially mediated by nitroreductase enzymes [4]
  • Cleavage of the benzoyl ring from the cyclohexanedione moiety
  • Progressive hydroxylation of aromatic intermediates
  • Ring opening reactions leading to aliphatic carboxylic acids
  • Final mineralization to CO₂ and H₂O

The rate of microbial degradation is highly dependent on soil microbiological activity, with degradation half-lives in plant-available water reported to be less than 3 days under optimal conditions [5]. This rapid degradation in the aqueous phase becomes rate-limited by sorption processes as available molecules are depleted from soil pore water.

Abiotic Degradation

Photodegradation represents a significant abiotic degradation pathway for this compound, particularly in surface waters and shallow soil layers. Under simulated solar irradiation:

  • This compound undergoes direct photolysis at 365 nm, with the compound sensitizing its own oxidation through singlet oxygen formation [6]
  • In natural waters, the presence of dissolved organic matter (≥10 mg/L) significantly enhances this compound photodegradation through photosensitization, while nitrate ions play a negligible role in these solutions [6]
  • The photodegradation pathway involves degradation of both the benzoyl and cyclohexanedione moieties, with the primary photoproducts resulting from nitro-group reduction and substituent elimination

Chemical oxidation via advanced oxidation processes has been demonstrated as effective for this compound degradation in water treatment contexts. The Fenton process (H₂O₂/Fe²⁺) at pH 3.5 achieves complete disappearance of this compound and up to 95% removal of total organic carbon [7]. The hydroxyl radical rate constant for this compound is 8.8(±0.2) × 10⁹ M⁻¹ s⁻¹, indicating high reactivity with these oxidative species.

Conceptual Diagram of Major Degradation Pathways

G This compound This compound Photolysis Photolysis This compound->Photolysis Sunlight Natural waters Microbial Microbial Degradation This compound->Microbial Soil bacteria Bacillus sp. Chemical Chemical Oxidation This compound->Chemical OH radicals Fenton process Photoproducts Photoproducts (Reduced nitro group, Substituent elimination) Photolysis->Photoproducts Bioproducts Metabolites (Benzoyl cleavage, Hydroxylated intermediates) Microbial->Bioproducts OxidProducts Oxidation Products (Ring opening, Carboxylic acids) Chemical->OxidProducts Mineralization Mineralization (CO₂, H₂O) Photoproducts->Mineralization Bioproducts->Mineralization OxidProducts->Mineralization Factors        Key FactorspHTemperatureOrganic MatterMicrobial ActivityLight Intensity     Factors->Photolysis Factors->Microbial Factors->Chemical

Figure 1: Primary degradation pathways of this compound in environmental matrices showing biotic and abiotic transformation routes to mineralization products

Environmental Factors Affecting Degradation Rate and Persistence

The dissipation rate of this compound in environmental matrices is influenced by a complex interplay of physicochemical and biological factors. Understanding these relationships is crucial for predicting environmental behavior and managing potential residue issues.

Soil Properties and Environmental Conditions

Table 1: Effects of environmental factors on this compound degradation based on controlled laboratory studies

Factor Effect on Degradation Rate Magnitude of Impact Experimental Conditions Reference
Temperature Increases with temperature DT₅₀ reduced by 40-60% with 10°C increase 15-35°C in typical northern China soils [3]
Soil Moisture Increases with moisture content Optimal at 60-80% water holding capacity Laboratory incubations with controlled moisture [3]
Soil pH Increases with higher pH 3x faster at pH 7.5 vs pH 4.5 15 soils with pH range 4.4-7.5 [2]
Organic Matter Decreases with higher organic content Inverse correlation with Kd and degradation rate Soils with 0.6-3.35% OC [3] [2]
Initial Concentration Decreases with higher concentration Inverse relationship with dissipation rate 0.1-5.0 mg/kg in soil [3] [8]
Biogas Slurry Increases with amendment Enhanced microbial activity Field-relevant application rates [3]
Soil Type Varies with texture and composition Different rates in three typical soils Comparison of northern China soils [3]

The degradation of this compound follows first-order kinetics in most environmental conditions, with half-lives (DT₅₀) ranging from 3.2 to 32 days depending on specific environmental factors [2] [9]. The interplay between sorption and degradation means that these processes must be considered together in environmental fate assessments, as sorption can limit bioavailability for microbial degradation while simultaneously protecting the compound from chemical hydrolysis.

Adsorption Characteristics Across Soil Types

Table 2: this compound adsorption (Kd) and degradation half-lives in different soil types

Soil Type pH Range Organic Carbon (%) Kd (L/kg) DT₅₀ (days) Reference
Clay Loam 4.4-7.5 1.2-2.8 0.8-3.5 5-28 [2]
Sandy Loam 5.2-6.8 0.6-1.8 0.1-1.2 4-18 [2] [5]
Silt Loam 5.8-7.2 1.5-3.4 1.2-5.0 7-32 [2]
Alkaline Soil 7.5-8.2 0.8-1.5 0.1-0.7 3-9 [9]
Acidic Soil 4.5-5.5 1.2-2.2 1.5-3.5 5-15 [9]

The primary driver of this compound adsorption is soil pH, with Kd values decreasing significantly as pH increases [2]. This relationship stems from the compound's weak acid properties, with the anionic form predominating at higher pH values, resulting in reduced sorption to predominantly negatively charged soil colloids. Organic carbon content plays a secondary but still significant role in this compound adsorption, particularly in soils with pH values near the compound's pKa.

Analytical Methodologies and Experimental Protocols

Accurate quantification of this compound and its transformation products in environmental matrices requires sophisticated analytical approaches. Several well-established methods provide reliable detection and quantification across different sample types.

Sample Preparation and Extraction
  • Soil and Plant Samples: The modified QuEChERS method is widely employed for this compound extraction. This involves:

    • Homogenizing 10 g of sample with 10 mL acetonitrile
    • Adding salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate)
    • Vortexing and centrifuging at 4000 rpm for 5 minutes
    • Cleanup using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents
    • Concentration under nitrogen stream and reconstitution in mobile phase for analysis [9]
  • Water Samples: Liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) using C18 cartridges provides effective preconcentration for aqueous samples.

Detection and Quantification Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: C18 reverse phase (e.g., 100 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase: Acetonitrile/water or methanol/water with 0.1% formic acid
    • Ionization: Electrospray ionization in negative mode (ESI-)
    • Detection: Multiple reaction monitoring (MRM) with transitions 340.9→228.9 and 340.9→174.9
    • Limit of Quantification: 0.001 mg/kg in soil and plant matrices [9]
  • Amperometric Biosensing:

    • Utilizes nitroreductase enzyme immobilized on layered double hydroxide nanoparticles
    • Based on competitive enzymatic reduction between ferricyanide and this compound
    • Detection range: 5-60 μM with limit of detection of 3 μM [4]
    • Provides rapid screening capability but less sensitivity than LC-MS/MS
Experimental Design for Degradation Studies

Laboratory Incubation Approach:

  • Prepare soil samples with representative physicochemical properties
  • Fortify with this compound at environmentally relevant concentrations (0.1-5.0 mg/kg)
  • Maintain under controlled conditions (temperature, moisture, dark)
  • Sacrificial sampling at predetermined time points (0, 1, 2, 5, 10, 20, 30 days)
  • Extract and analyze samples in triplicate
  • Determine kinetics using first-order model: C𝑡 = C₀e⁻ᵏᵗ

Microbial Degradation Studies:

  • Soil sterilization controls (autoclaving or gamma-irradiation) to distinguish abiotic vs. biotic degradation
  • Enumeration of this compound-degrading microorganisms via most probable number method
  • Isolation of pure cultures using minimal media with this compound as sole carbon source

Ecological Impacts and Soil Ecosystem Effects

This compound application can induce measurable changes in soil microbial communities and enzymatic activities, though these effects are typically concentration-dependent and transient in nature.

Effects on Soil Microbial Communities

Short-term exposure (20 days) to this compound at concentrations of 1.0 and 5.0 mg/kg significantly reduces abundance of bacteria, fungi, and actinomycetes [8]. At lower concentrations (0.1 mg/kg), only fungal populations show consistent reduction, suggesting variable sensitivity across microbial groups. Terminal restriction fragment length polymorphism (T-RFLP) analysis reveals that this compound exposure modifies microbial community structure and slightly reduces diversity across all experimental doses [8].

The abundance of ammonia-oxidizing archaea (AOA) and bacteria (AOB), as measured by amoA gene copies, is markedly reduced under short-term this compound exposure at concentrations ≥1.0 mg/kg [8]. This suggests potential impacts on nitrification processes in agricultural soils, though the functional significance and duration of these effects require further investigation under field conditions.

Impacts on Soil Enzyme Activities
  • β-Glucosidase: Activity is significantly reduced at this compound concentrations of 5.0 mg/kg, indicating potential disruption to carbon cycling processes [8]
  • Dehydrogenase: Initial suppression followed by recovery and stimulation after 21 days, suggesting adaptive microbial response [9]
  • Urease and Acid Phosphatase: Relatively stable with no significant differences from controls observed after 20-day exposure [8]

The transient nature of many enzymatic responses suggests that soil microbial communities possess functional resilience to this compound exposure at field application rates, though higher concentrations may induce more persistent changes.

Summary and Research Implications

This compound degradation in the environment occurs through interconnected biotic and abiotic pathways, with microbial metabolism representing the dominant dissipation mechanism in most agricultural soils. The compound's environmental fate is profoundly influenced by soil pH, which affects both sorption behavior and degradation rate, with higher pH generally resulting in faster dissipation. Other critical factors include temperature, moisture, organic matter content, and the presence of adapted microbial communities.

The development of sensitive analytical methods, particularly LC-MS/MS protocols with detection limits below 0.001 mg/kg, has enabled precise tracking of this compound and its transformation products in environmental matrices. These tools reveal that while this compound can persist for several weeks in certain soil conditions, it typically shows moderate persistence with half-lives generally less than one month in agricultural environments.

Current research gaps that merit further investigation include:

  • Long-term field studies on this compound accumulation with repeated applications
  • Interactive effects when used in combination with other herbicides
  • Metabolite identification and toxicity assessment of major transformation products
  • Impacts on soil ecosystem services beyond microbial community structure
  • Development of bioremediation strategies using microbial consortia for contaminated sites

References

Analytical Method for Mesotrione Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive determination of mesotrione and its metabolites, MNBA (4-methylsulfonyl-2-nitrobenzoic acid) and AMBA (2-amino-4-methylsulfonylbenzoic acid) [1] [2]. Samples are extracted using efficient techniques like QuEChERS or solid-phase extraction (SPE), purified to remove matrix interferences, and analyzed via UHPLC-MS/MS in multiple reaction monitoring (MRM) mode for accurate quantification at trace levels [1] [3] [4].

2. Scope and Applications The protocol is validated for the analysis of This compound, MNBA, and AMBA in a variety of matrices:

  • Crops: Rice, maize, brown rice, rice hulls [1] [3] [4]
  • Environmental samples: Soil, field water [1] [4] [2]
  • Plant materials: Rice plants, straw [1] [3]

3. Instruments and Reagents

  • UHPLC system with a quaternary pump, autosampler, and column oven.
  • Triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
  • Chromatography column: C18 column (e.g., Acquity HSS T3, 2.1×150 mm, 5 μm) [1] [2].
  • Standards: this compound (purity ≥98.2%), MNBA (≥94%), AMBA (≥98%) [1].
  • Solvents: HPLC-grade acetonitrile, methanol, formic acid, ammonium hydroxide.
  • SPE columns: C18 or Cleanert PAX for cleanup [4] [2].

Sample Preparation and Extraction

Proper sample preparation is critical for accurate results. The following table summarizes two effective extraction and cleanup methods.

Method Procedure Summary Applicable Matrices Key Advantages

| Modified QuEChERS [1] | 1. Extract with acetonitrile. 2. Partition using MgSO₄ & NaCl. 3. Clean up via dispersive-SPE (d-SPE) with PSA. | Rice plants, grains, soil, water, hulls | Quick, easy, effective, reduces solvent use, high throughput [5] | | Solid-Phase Extraction (SPE) [4] [2] | 1. Extract with ethyl acetate or 0.1% ammonia/acetonitrile. 2. Load onto SPE column (C18 or PAX). 3. Elute with methanol or acidified methanol. | Soil, water, rice plants, brown rice | Excellent cleanup for complex matrices, reduces ion suppression in MS [4] |

UHPLC-MS/MS Analysis Conditions

Chromatographic Conditions

  • Mobile Phase A: 0.1% (v/v) Formic acid in water [4] [2]
  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile [4] [2] or methanol [1]
  • Gradient Program:
    • 0-2 min: 10% B
    • 2-8 min: Ramp to 90% B
    • 8-10 min: Hold at 90% B
    • 10-12 min: Re-equilibrate to 10% B
  • Flow Rate: 0.3 - 0.4 mL/min [1] [4]
  • Injection Volume: 2 - 5 µL [1] [4]
  • Column Temperature: 35 - 40 °C [1] [4]

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode [1] [2]
  • Source Parameters:
    • Capillary Voltage: 2.5 - 3.0 kV
    • Desolvation Temperature: 350 - 500 °C
    • Desolvation Gas Flow: 600 - 800 L/hr
  • MRM Transitions:
    • This compound: 338.9 > 146.9, 338.9 > 274.9 (Quantifier) [1]
    • MNBA: 274.0 > 135.0 [1]
    • AMBA: 244.0 > 154.0 [1]

The following diagram illustrates the complete analytical workflow from sample collection to final residue determination:

workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification Extraction->Purification Concentration Concentration Purification->Concentration UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Concentration->UHPLC-MS/MS Analysis Data Analysis & Reporting Data Analysis & Reporting UHPLC-MS/MS Analysis->Data Analysis & Reporting

Figure 1. Overall workflow for this compound residue analysis.

Method Validation and Performance

Method validation confirms that the procedure is reliable and fit for its purpose. Key performance parameters are summarized below.

Validation Parameter Results for this compound Results for Metabolites (MNBA, AMBA)
Linearity Range 0.001 - 2.0 mg/L [4] Up to 0.05 mg/L [1]
Limit of Detection (LOD) 0.1 μg/kg (Soil) [2], 0.005 ng [4] 0.2 - 0.3 μg/kg (Soil) [2]
Limit of Quantification (LOQ) 0.01 mg/kg (Rice) [3] [4], 0.3 μg/kg (Soil) [2] 0.6 - 1.0 μg/kg (Soil) [2]
Average Recovery 75% - 103% (across matrices) [4] 69% - 108% (across matrices) [1]
Precision (RSD) < 8.2% [4] < 12.9% [2]

Application Notes

  • Green Chemistry Alignment: The modified QuEChERS method aligns with Green Sample Preparation (GSP) principles by minimizing solvent use, reducing waste, and enabling high throughput through automation and miniaturization [5].
  • Metabolite Inclusion: Always include MNBA and AMBA in the analysis. AMBA is more persistent and toxic than the parent compound and may be present in higher concentrations in soil [1] [2].
  • Matrix Effects: Use matrix-matched calibration standards (prepared in blank sample extract) to compensate for signal suppression or enhancement, ensuring accurate quantification [6].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery Incomplete extraction or degradation Check extraction solvent pH; use 0.1% ammonia for better metabolite recovery [2].
Poor Chromatographic Peaks Column contamination or mobile phase issue Flush column; prepare fresh mobile phase with high-purity solvents and additives.
High Background Noise Inadequate sample cleanup Optimize SPE cleanup protocol; increase washing steps [4].
Signal Suppression Strong matrix effects Dilute the sample extract; use a more selective cleanup sorbent (e.g., PSA) [6].

This detailed protocol provides a robust framework for accurate this compound residue analysis. For comprehensive laboratory work, always include a full validation study and run quality control samples with each batch.

References

Comprehensive Application Notes and Protocols: Extraction and Analysis of Mesotrione and Metabolites in Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mesotrione Analysis

This compound (CAS 104206-82-8) is a selective triketone herbicide widely used in corn cultivation for controlling broadleaf weeds and grasses through inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [1] The environmental monitoring of this compound requires robust analytical methods capable of detecting not only the parent compound but also its primary metabolites, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA). [2] [3] These metabolites exhibit different environmental behaviors and toxicological profiles, with AMBA demonstrating higher toxicity than the parent compound in some assessments. [4]

The analysis of this compound in environmental matrices presents several challenges, including the complexity of soil and water samples, the need for low detection limits to meet regulatory requirements, and the variability of degradation pathways across different environmental conditions. [5] [4] This document provides comprehensive application notes and detailed protocols for the extraction, cleanup, and analysis of this compound and its metabolites from soil and water samples, incorporating both established and novel methodological approaches validated across multiple studies.

Analytical Principles

Chemical Properties and Environmental Behavior

This compound (2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) is a weak acid with pKa values that influence its environmental fate and extraction efficiency. The compound exists in molecular form at low pH and transitions to an anionic form at neutral or alkaline pH, with the anionic form demonstrating greater resistance to hydrolysis and photolysis processes. [4] The soil sorption behavior of this compound is time-dependent, requiring approximately 14 days to reach equilibrium, with sorption partition coefficients ranging from 0.26 to 3.53 L kg⁻¹ depending on soil organic carbon content and pH. [5]

The dissipation of this compound in environmental matrices occurs through multiple pathways. In the plant-available water phase, degradation is rapid with half-degradation time (DT₅₀) <3 days, primarily attributed to microbial metabolism. However, in the total soil-water system, the dissipation half-life can extend to <26 days due to rate-limited sorption processes. [5] Understanding these interrelated processes is essential for developing effective extraction strategies that account for the dynamic distribution of this compound and its metabolites between soil particles and aqueous phases.

Analytical Challenges

The analysis of this compound in environmental samples presents several specific challenges that must be addressed methodologically:

  • Metabolite transformation: MNBA requires conversion to AMBA for fluorescence detection in some methods, adding complexity to the analytical workflow. [2]
  • Matrix effects: Soil with high organic carbon content and varying pH levels can significantly impact extraction efficiency and require matrix-specific optimization. [4]
  • Low detection requirements: Regulatory standards necessitate low limits of quantification (0.01 mg/kg for crops, 0.005 mg/kg for soil, and 0.10 μg/L for water), demanding highly sensitive detection systems. [2]
  • Differential stability: Metabolites may exhibit higher environmental stability than the parent compound, requiring simultaneous extraction and detection approaches. [4]

Sample Preparation Protocols

Water Sample Extraction

Water samples represent one of the primary matrices for monitoring this compound environmental dispersion due to the potential for herbicide transport to surface and groundwater. The following protocol is adapted from established methods with demonstrated efficacy across groundwater, drinking water, seawater, and river water. [2] [6]

3.1.1 Materials and Reagents
  • Water samples: Collect in amber glass containers, preserve at 4°C, and process within 48 hours of collection
  • Extraction solvents: HPLC-grade acetonitrile, acidified water (pH 2.5-3.0 with phosphoric acid)
  • SPE cartridges: Bond Elut ENV (500 mg, 6 mL) or Oasis HLB (500 mg, 6 mL)
  • Reference standards: this compound, MNBA, and AMBA (purity ≥99.8%)
3.1.2 Step-by-Step Protocol
  • Sample pretreatment:

    • Filter water samples through 0.45-μm glass fiber filters to remove particulate matter
    • Acidify 100 mL of sample to pH 2.5-3.0 using phosphoric acid
  • Solid-phase extraction:

    • Condition SPE cartridge with 5 mL acetonitrile followed by 5 mL acidified water (pH 2.5)
    • Load sample at flow rate of 5-10 mL/min
    • Dry cartridge under vacuum for 20 minutes
    • Elute analytes with 5 mL acetonitrile into collection vial
  • Extract concentration:

    • Evaporate eluate to near dryness under gentle nitrogen stream at 40°C
    • Reconstitute in 1 mL mobile phase initial conditions
    • Transfer to autosampler vial for analysis

Table 1: Water Sample Preparation Parameters

Parameter Specification Notes
Sample volume 100 mL Adjust based on expected concentration
Filtration 0.45-μm glass fiber Pre-wash filters to avoid contamination
SPE sorbent Bond Elut ENV or Oasis HLB Alternative: C18 for cleaner samples
Elution volume 5 mL acetonitrile Fractionated collection possible for metabolite separation
Concentration factor 100:1 Can be adjusted based on detection limits
Soil Sample Extraction

Soil extraction requires consideration of the strong sorption of this compound to soil organic matter and the need to simultaneously extract both parent compound and metabolites. The following protocol has been validated for soils with varying physicochemical properties. [2] [4]

3.2.1 Materials and Reagents
  • Soil samples: Air-dry, homogenize, and sieve through 0.2-mm mesh prior to extraction
  • Extraction solvents: Acetonitrile/water mixture (80:20 v/v), ammonium hydroxide solution (0.1 M)
  • Centrifuge tubes: 50-mL polypropylene with screw caps
  • Cleanup materials: Reverse-phase HPLC system with fraction collector for advanced cleanup
3.2.2 Step-by-Step Protocol
  • Sample preparation:

    • Weigh 10 g of prepared soil into 50-mL centrifuge tube
    • Add 20 mL acetonitrile/water (80:20) mixture
    • Shake vigorously for 1 minute
    • Sonicate for 15 minutes at room temperature
    • Centrifuge at 4000 × g for 10 minutes
  • Primary extract processing:

    • Transfer supernatant to clean container
    • Repeat extraction with fresh solvent and combine supernatants
    • Evaporate aliquot to near dryness under nitrogen stream at 40°C
    • Acidify with phosphoric acid to pH 2.5-3.0
  • Advanced cleanup (for complex matrices):

    • Implement reverse-phase HPLC cleanup with fraction collection
    • Collect this compound and MNBA fractions based on retention times
    • Convert this compound to AMBA via oxidation followed by reduction
    • Convert MNBA to AMBA via reduction alone
    • Analyze using HPLC with fluorescence detection

Table 2: Soil Sample Preparation Parameters

Parameter Specification Notes
Soil mass 10 g Representative subsampling critical
Extraction solvent Acetonitrile/water (80:20) Alternative: ammonium hydroxide for alkaline extraction
Extraction method Shaking + sonication Alternative: accelerated solvent extraction possible
Extraction cycles 2 Third extraction typically shows <5% additional yield
Cleanup method RPHPLC with fraction collection Required for fluorescence detection

Chromatographic Analysis

Liquid Chromatography with Fluorescence Detection

The conversion of this compound and MNBA to AMBA enables highly sensitive detection using fluorescence. This approach provides the low detection limits required for environmental monitoring while maintaining excellent selectivity against matrix interferences. [2]

4.1.1 Instrument Parameters
  • Chromatographic system: Reverse-phase HPLC with C18 column (e.g., LiChroCART 125-3 Purospher STAR RP-18e, 5 μm)
  • Mobile phase: Gradient of acetonitrile and acidified water (0.1% trifluoroacetic acid)
  • Gradient program: Initial 20% acetonitrile, increasing to 80% over 15 minutes
  • Flow rate: 1.0 mL/min
  • Column temperature: 30°C
  • Injection volume: 20 μL
  • Detection: Fluorescence with excitation at 290 nm and emission at 380 nm
4.1.2 Metabolite Conversion Protocol

For methods requiring conversion to AMBA:

  • This compound conversion:

    • Subject collected fraction to oxidation followed by reduction
    • Use standardized reaction conditions (time, temperature, reagents)
  • MNBA conversion:

    • Subject collected fraction to reduction alone
    • Confirm complete conversion with reference standards
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry

UPLC-MS/MS provides direct detection of this compound and metabolites without requiring chemical conversion, streamlining the analytical workflow while maintaining excellent sensitivity. [3]

4.2.1 Instrument Parameters
  • System: UPLC coupled with tandem quadrupole mass spectrometer (e.g., Xevo TQ-S)
  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm)
  • Mobile phase: Gradient of acetonitrile and water (both with 0.1% formic acid)
  • Gradient: 5-95% acetonitrile over 8 minutes
  • Flow rate: 0.4 mL/min
  • Column temperature: 40°C
  • Injection volume: 5 μL
4.2.2 Mass Spectrometry Conditions
  • Ionization mode: Electrospray ionization (ESI) in negative mode
  • Source temperature: 150°C
  • Desolvation temperature: 500°C
  • Desolvation gas flow: 1000 L/hr
  • Multiple reaction monitoring (MRM) transitions:
    • This compound: 340.9 → 227.0 (quantifier), 340.9 → 209.0 (qualifier)
    • MNBA: 244.0 → 183.9 (quantifier), 244.0 → 136.0 (qualifier)
    • AMBA: 214.0 → 196.0 (quantifier), 214.0 → 152.0 (qualifier)

The following workflow diagram illustrates the complete analytical procedure for this compound extraction and analysis from environmental samples:

mesotrione_workflow start Sample Collection water Water Samples start->water soil Soil Samples start->soil water_prep Filtration and Acidification water->water_prep soil_prep Homogenization and Sieving soil->soil_prep spe Solid-Phase Extraction water_prep->spe soil_extract Solvent Extraction soil_prep->soil_extract conc Concentration and Reconstitution spe->conc soil_extract->conc cleanup HPLC Cleanup conc->cleanup lc_ms UPLC-MS/MS Analysis conc->lc_ms Direct analysis without conversion convert Metabolite Conversion to AMBA cleanup->convert lc_fluo HPLC-FLD Analysis convert->lc_fluo data Data Analysis and Reporting lc_ms->data lc_fluo->data

Diagram 1: Comprehensive Workflow for this compound Analysis in Environmental Samples

Quality Assurance and Method Validation

Performance Characteristics

Comprehensive method validation is essential to ensure reliable quantification of this compound and its metabolites across different environmental matrices. The following table summarizes typical performance characteristics for established methods:

Table 3: Method Validation Parameters for this compound Analysis

Parameter Water Samples Soil Samples Notes
Linearity range 0.1-100 μg/L 0.005-1.0 mg/kg R² > 0.995 typically achieved
Recovery (%) 78-97% [6] 79-96% [2] Varies by metabolite and matrix
Precision (RSD%) Intra-day: 2.0-14.4% [3] Intra-day: 2.0-14.4% [3] Improves with internal standardization
LOQ 0.10 μg/L [2] 0.005 mg/kg [2] Method dependent
LOD 0.04-0.61 μg/L [6] 0.02-0.88 μg/g [6] Matrix dependent
Quality Control Procedures
  • Internal standards: Use stable isotope-labeled analogs when available for MS methods
  • Matrix-matched calibration: Prepare standards in extracted blank matrix to compensate for suppression/enhancement effects
  • Procedural blanks: Analyze with each batch to monitor contamination
  • Spiked controls: Include with each batch at low, medium, and high concentrations
  • Duplicate analysis: Perform every 10 samples to monitor precision

Environmental Fate and Analytical Implications

Understanding the environmental fate of this compound provides critical context for analytical method development and sampling strategies. This compound degradation occurs through multiple pathways, with photodegradation representing the primary route in soils and sediments. [4] The microbial degradation of this compound in the plant-available water phase is rapid, with half-lives under 3 days, while the overall dissipation in soil-water systems is slower (half-lives up to 26 days) due to rate-limited sorption processes. [5]

The stability of degradation products presents particular analytical challenges, as metabolites may persist longer than the parent compound. Research has demonstrated that triketone degradation products frequently exhibit higher environmental stability compared to parent herbicides, necessitating monitoring programs that include these transformation products. [4] The following diagram illustrates the major degradation pathways and their analytical implications:

degradation_pathways This compound This compound photolysis Photodegradation This compound->photolysis microbial Microbial Degradation This compound->microbial hydrolysis Chemical Hydrolysis This compound->hydrolysis mnba MNBA Metabolite photolysis->mnba microbial->mnba hydrolysis->mnba amba AMBA Metabolite mnba->amba aromatic Aromatic Intermediates amba->aromatic analysis_note Higher stability than parent compound requires inclusion in monitoring amba->analysis_note co2 CO₂ and Water aromatic->co2

Diagram 2: Major Degradation Pathways of this compound and Analytical Implications

The soil properties significantly influence this compound persistence and extraction efficiency. In alkaline soils, this compound and its metabolites demonstrate higher stability compared to acidic conditions. [4] The organic carbon content also affects sorption behavior, though its influence appears less definitive than pH in some studies. These factors must be considered when designing extraction protocols, as recovery rates may vary substantially across different soil types.

Troubleshooting and Method Optimization

Common Analytical Issues
  • Poor recovery from high-organic matter soils: Increase extraction solvent volume, incorporate longer shaking times, or use accelerated solvent extraction
  • Matrix effects in LC-MS: Implement more selective cleanup, use matrix-matched calibration, or apply isotope dilution
  • Incomplete metabolite conversion: Verify reaction conditions (time, temperature, reagent purity) for oxidation/reduction steps
  • Chromatographic peak tailing: Adjust mobile phase pH, use alternative ion-pairing reagents, or replace guard column
Method Adaptation Guidelines

When adapting these methods to new laboratory environments or sample types:

  • Perform initial calibration with reference standards to establish retention times and response factors
  • Conduct recovery studies with spiked blank matrices at multiple concentrations
  • Verify detection limits with serial dilutions of standards in matrix extracts
  • Cross-validate with established methods if available
  • Participate in proficiency testing programs when possible

Conclusion

The accurate monitoring of this compound and its metabolites in environmental samples requires carefully optimized extraction protocols and highly sensitive analytical techniques. The methods presented here provide comprehensive approaches for quantifying these compounds at environmentally relevant concentrations in diverse soil and water matrices. As regulatory scrutiny of pesticide residues intensifies and our understanding of metabolite toxicity evolves, these robust analytical protocols will support ongoing environmental monitoring efforts and contribute to sustainable herbicide management practices.

Future method development will likely focus on high-throughput approaches, reduced solvent consumption, and expanded metabolite coverage to address the complete degradation pathway of this compound in the environment.

References

analytical method for mesotrione S-metolachlor benoxacor mixture

Author: Smolecule Technical Support Team. Date: February 2026

Developed HPLC Analytical Method

The table below outlines the key parameters for a reverse-phase HPLC method capable of separating and quantifying mesotrione, S-metolachlor, and benoxacor in a single injection [1].

Parameter Specification
Analytical Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Shimadzu BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water = 80:20 (v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis at 230 nm
Injection Volume Not Specified
Retention Times This compound: ~3.8 min; S-Metolachlor: ~5.0 min; Benoxacor: ~6.4 min
Sample Solvent Acetonitrile

Method Validation Protocol

To ensure the method is reliable for its intended use, it must be validated. The following protocol is based on ICH guidelines and the parameters reported for this method [1] [2].

Validation Parameter Experimental Protocol & Acceptance Criteria

| Specificity | Procedure: Inject individual standard solutions and the mixed sample. Analyze a blank (solvent) and a placebo if available. Acceptance Criteria: No interference at the retention times of the three analytes. Baseline resolution between peaks [1] [2]. | | Linearity | Procedure: Prepare and analyze standard solutions at a minimum of 5 concentration levels across the range (e.g., 0.1-90 mg/L). Plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99 [1] [2]. | | Accuracy (Recovery) | Procedure: Perform a spike recovery study. Add known amounts of standards to the matrix (e.g., placebo or pre-analyzed sample) at multiple levels (e.g., 80%, 100%, 120% of target). Acceptance Criteria: Average recovery between 98-102% or as per predefined limits (e.g., over 99% as reported) [1] [2]. | | Precision | Procedure:Repeatability: Inject multiple preparations (n=6) of a single homogeneous sample by one analyst in one day. • Intermediate Precision: Repeat the test on a different day, with a different analyst and/or different instrument. Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas or retention times ≤ 1.0-2.0% [1] [2]. |

The experimental workflow for the entire process, from sample preparation to data analysis, can be visualized as follows:

start Start Method sp Sample Preparation start->sp prep Weigh sample and dissolve in acetonitrile sp->prep hplc HPLC Analysis prep->hplc params Column: BDS C18 Mobile Phase: ACN/H₂O (80:20) Flow: 1.0 mL/min, Detection: 230 nm hplc->params data Data Acquisition params->data quant Quantification (Peak Area vs. Calibration Curve) data->quant report Report Results quant->report

Regulatory and Lifecycle Considerations

For methods used in regulatory submissions, adherence to established guidelines is critical.

  • Regulatory Guidelines: The International Council for Harmonisation (ICH) guideline Q2(R1) is the primary standard for method validation, defining core parameters like specificity, accuracy, and precision [2]. Note that a revised guideline (ICH Q2(R2)) is under finalization, which will integrate more lifecycle and risk-based approaches [2].
  • Method Transfer: If this method is moved to another laboratory (e.g., to a manufacturing site or a partner lab), a formal Analytical Method Transfer (AMT) is required [3]. This is a documented process to verify that the receiving lab can execute the method and generate results equivalent to those from the originating lab [3]. The typical approaches for transfer include comparative testing, co-validation, or re-validation [3].

Potential Challenges and Best Practices

  • Complex Matrices: The presence of formulation fillers and other matrix components can challenge separation. Specificity testing is crucial to demonstrate no interference [1] [2].
  • Instrument/Reagent Variability: Differences in HPLC systems, columns (even from the same manufacturer but different batches), or reagent purity can affect retention times and resolution [3]. It is a best practice to standardize materials and conduct a pilot test before full validation or transfer [3].

References

mesotrione application rate for broadleaf weed control

Author: Smolecule Technical Support Team. Date: February 2026

Mesotrione: Chemical Profile and Mechanism of Action

Chemical Name: 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione [1] Herbicide Group: WSSA Group 27, HRAC Group F2 [2]. It is a triketone herbicide inspired by the natural compound leptospermone [1]. Primary Mechanism: this compound is a systemic herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1] [2]. This disruption prevents the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production. The subsequent degradation of chlorophyll leads to bleaching of plant tissues and eventual plant death [1].

The following diagram illustrates this mechanism of action and the resulting plant response.

G MesotrioneApplication This compound Application HPPDInhibition Inhibition of HPPD Enzyme MesotrioneApplication->HPPDInhibition PlastoquinoneDrop Disruption of Plastoquinone Synthesis HPPDInhibition->PlastoquinoneDrop CarotenoidDrop Depletion of Carotenoids PlastoquinoneDrop->CarotenoidDrop ChlorophyllDamage Chlorophyll Degradation (by reactive oxygen species) CarotenoidDrop->ChlorophyllDamage PlantResponse Plant Response ChlorophyllDamage->PlantResponse Bleaching Bleaching (Chlorosis) on new growth PlantResponse->Bleaching PlantDeath Plant Death PlantResponse->PlantDeath

Application Rates and Use Specifications

Application rates for this compound vary significantly depending on the target crop, weed spectrum, and application timing. The following tables summarize standard use rates.

Table 1: this compound Use in Turfgrass Systems [3] This table provides guidelines for using this compound on established, labeled turfgrass species. Rates are fluid ounces per acre (fl. oz./A) in at least 30 gallons of water.

Turfgrass Species Post-Emergence Rate (fl. oz./A) Pre-Emergence Rate (fl. oz./A) New Lawns (fl. oz./A)
Kentucky Bluegrass 5 - 8 4 - 8 5 - 8
Tall Fescue 5 - 8 4 - 8 5 - 8
Perennial Ryegrass 5 - 8 4 - 5 5 - 8
Fine Fescue 5 4 - 5 5
Centipedegrass 5 - 8 4 - 8 5 - 8
St. Augustinegrass 4 4 4
Buffalograss 5 - 8 4 - 8 5 - 8

Key Turf Protocol:

  • Mixing: For large applications, mix the required amount of this compound in 30 gallons of water per acre. For spot treatments, 1 fl. oz. in 1 gallon of water can cover approximately 1,000 sq. ft. [3].
  • Surfactant: The addition of a non-ionic surfactant (NIS) is recommended to improve herbicide spread, adhesion, and penetration [3].
  • Post-Emergence Timing: Apply when weeds are actively growing. A repeat application 2-3 weeks after the initial treatment is recommended for optimal control [3].
  • Pre-Emergence Timing: Apply when soil temperatures consistently reach 55°F in spring or drop to 70°F in fall [3].
  • Safety Note: this compound can cause temporary whitening or bleaching of turfgrass, which typically recovers [3].

Table 2: this compound in Field and Sweet Corn Rates for corn are often presented as active ingredient per hectare (g ae ha⁻¹) or as part of a formulated product.

Context / Product Formulation / Mix Typical Application Rate Notes
Standard Use [1] This compound 75 - 150 g ae ha⁻¹ Standard range for broad-spectrum control in corn.
New 2025 Premix [4] Storen (S-metolachlor, this compound, pyroxasulfone, bicyclopyrone) 2.1 - 2.4 quarts/A For field and seed corn. Applied PRE or POST up to V8 stage.
Tolerance Study [5] Florpyrauxifen-benzyl + this compound Varies with mix Research shows potential for synergistic effects; corn injury was observed.

Important Corn Protocol:

  • Application Window: Can be applied pre-plant, pre-emergence, or post-emergence. For post-emergence applications, corn tolerance is high due to rapid metabolic detoxification [1].
  • Weed Spectrum: Effective against a broad spectrum of broadleaf weeds including waterhemp, Palmer amaranth, lambsquarters, velvetleaf, and pigweed species. It also suppresses some annual grasses [1] [2].
  • New Formulations: Premixes like Storen offer multiple sites of action (Groups 15 and 27) for resistance management and broader control [4].

Experimental Protocols for Research

Protocol 1: Evaluating Post-Emergent Herbicide Efficacy on Turf Weeds This protocol is adapted from standard turf research practices [6] [3].

  • Experimental Design: Establish plots (e.g., 1.5 m x 3 m) in turfgrass infested with target weeds (e.g., crabgrass, white clover, dandelion) with at least 4 replications per treatment in a randomized complete block design.
  • Treatment Application: Apply this compound at the mid-point of the recommended rate (e.g., 6.5 fl. oz./A for Kentucky bluegrass) using a CO₂-pressurized backpack sprayer equipped with flat-fan nozzles calibrated to deliver 30 GPA.
  • Additives: Include a non-ionic surfactant at 0.25% v/v in the spray mixture [3].
  • Control: Include an untreated control plot for comparison.
  • Data Collection:
    • Visual Injury Assessment: Rate weed control and turfgrass injury on a 0% (no effect) to 100% (complete death) scale at 7, 14, and 21 days after treatment (DAT).
    • Weed Density Counts: Count the number of target weeds per quadrat before application and at 21 DAT to calculate percent control.
    • Weed Biomass: Harvest above-ground biomass of weeds from each plot at 28 DAT and weigh.
  • Statistical Analysis: Analyze data using ANOVA and separate means with an appropriate test (e.g., Tukey's HSD) at α=0.05.

Protocol 2: Assessing Crop Tolerance and Synergy in Herbicide Mixtures This protocol is based on recent research into this compound mixtures in corn [5].

  • Experimental Design: Conduct field experiments with a randomized complete block design. Use a glyphosate- and glufosinate-resistant corn hybrid planted at a standard density (e.g., 69,000 seeds ha⁻¹).
  • Treatment Structure: Implement a factorial arrangement of treatments including:
    • Factor A: Florpyrauxifen-benzyl rate (0, 7.5, 15, 30 g ae ha⁻¹).
    • Factor B: Mix partner (none, atrazine at half and full rate, this compound, atrazine + this compound).
  • Application Timing: Make post-emergence applications at a specific corn growth stage (e.g., V3-V4).
  • Data Collection:
    • Crop Injury: Visually estimate corn injury (leaf twisting, chlorosis, stunting) on a 0-100% scale at 3 and 7 weeks after application (WAA).
    • Yield: Mechanically harvest center rows of each plot at physiological maturity and adjust grain yield to a standard moisture content.
  • Statistical Analysis: Perform analysis of variance (ANOVA) for injury and yield data. Use regression analysis to evaluate the relationship between herbicide rate and crop response.

Emerging Research and Developments

  • Vyconic Soybeans: Bayer is developing the first soybean trait package with tolerance to this compound, alongside glyphosate, glufosinate, dicamba, and 2,4-D. This platform, anticipated for 2025, is designed to provide additional flexibility for weed control and resistance management [2].
  • Synergistic Mixtures and Crop Injury: Research into mixing this compound with other herbicides is ongoing. A 2025 study found that adding dicamba to pre-emergent corn herbicides can improve residual control of weeds like giant ragweed, especially when activating rainfall is delayed [7]. Conversely, research on mixing this compound with the novel auxin florpyrauxifen-benzyl showed significant corn injury and yield loss, indicating a need for further safener research [5].
  • Resistance Management: this compound is a key component in resistance management programs. The "Take Action Herbicide Mode of Action Chart" is a recommended resource for rotating effective sites of action [4]. Note that resistant biotypes of waterhemp and Palmer amaranth to HPPD inhibitors like this compound have been reported [2].

Critical Application Notes

  • Crop Safety: Always verify crop tolerance before application. This compound is safe for labeled turfgrasses and corn but will injure or kill non-tolerant crops like conventional soybeans and certain turf species (e.g., bentgrass). It can be used on dormant bermudagrass for winter weed control [3] [8].
  • New Seedlings: Do not apply to newly germinated turfgrass. Delay treatment until after the turf has been mowed 2-4 times or for at least 4 weeks after emergence [3].
  • State Restrictions: Be aware of state-specific shipping and use restrictions. This compound is not registered for use in several states, including Alaska, Arizona, Hawaii, and Washington [3] [9] [10].
  • Environmental Precautions: this compound is very toxic to aquatic life with long-lasting effects. Take care to prevent runoff into water bodies [1].

References

post-emergence application timing for mesotrione

Author: Smolecule Technical Support Team. Date: February 2026

Application Timing and Efficacy by Weed Species

Optimal application timing for mesotrione is highly dependent on the target weed species and its growth stage. The table below summarizes effective application parameters for key weeds.

Table 1: Post-emergence this compound Application Guide for Key Weeds

Weed Species Efficacy & Key Considerations Optimal Growth Stage for Application Effective Herbicide Options & Mixtures
Crabgrass (Digitaria spp.) Control can fail if applied before seed germination ceases; new cohorts can emerge post-application [1]. Applications after July 1 (Central Ohio) provide more lasting control; stage flexibility varies by herbicide [1]. Fenoxaprop, Quinclorac, this compound, Topramezone [1].
Goosegrass Effectively controlled with specific herbicides; quinclorac is not effective [1]. - Fenoxaprop, Topramezone [1].
Barnyardgrass Effectively controlled with specific herbicides [1]. - Fenoxaprop, Topramezone [1].
Field Paspalum Selective post-emergence control is possible; no pre-emergence options available [1]. - Topramezone (1-2 applications) [1].
Nimblewill & Bermudagrass Best control typically requires non-selective herbicides; selective control with this compound/topramezone is possible but may be inconsistent [1]. - Repeat applications of this compound or Topramezone (for selective control) [1].
Common Cocklebur (Xanthium strumarium) High level of control (79-98%) achieved [2]. Early Post-Emergence (EPOST) timing [2]. This compound; enhanced by mixture with Atrazine [2].
Ivyleaf Morningglory Control enhanced by later application timings and tank mixtures [2]. Mid-Post-Emergence (MPOST) to Late Post-Emergence (LPOST) [2]. This compound; enhanced by mixture with Atrazine [2].
Yellow Nutsedge Control can be inconsistent; improved with higher rates and mixtures [2]. - This compound at higher rates (140 g/ha); enhanced by mixture with Atrazine [2].
Redroot Pigweed (Amaranthus retroflexus) Effective control at reduced doses [3]. - ED90: 72 g/ha [3].
Common Lambsquarters (Chenopodium album) Effective control at reduced doses [3]. - ED90: 79 g/ha [3].
Velvetleaf (Abutilon theophrasti) Requires a higher dose for effective control [3]. - ED90: 121 g/ha [3].

Detailed Experimental Protocols

Protocol 1: Dose-Response Field Trials for Determining Minimum Effective Dose

This protocol is adapted from research to establish the minimum dose required for satisfactory efficacy (MDRE) against specific weed species [3].

  • Objective: To generate dose-response curves for this compound against major weed species and determine biologically equivalent doses (e.g., ED90, ED95).
  • Experimental Design:
    • Layout: Randomized complete block design with three to four replications.
    • Plot Size: 8 m x 3 m (adjust based on equipment).
    • Treatments: Include multiple this compound rates (e.g., 0, 35, 70, 105, 140, 175 g a.i./ha) and a weed-free control.
  • Herbicide Application:
    • Sprayer: Use a CO2-pressurized backpack sprayer equipped with flat-fan nozzles.
    • Volume: Apply at 200 L/ha.
    • Timing: Apply at the 2-4 leaf stage of the primary target weed species.
  • Data Collection and Analysis:
    • Weed Control Assessment: Visually estimate weed control percentage per species at 14, 28, and 56 days after treatment (DAT) relative to untreated control plots.
    • Fresh Weight Biomass: At 28 DAT, harvest above-ground weed biomass from a defined quadrat per plot, weigh, and express as a percentage of the untreated control.
    • Statistical Analysis: Fit weed control data to a non-linear regression model (e.g., log-logistic) to calculate the herbicide rate required for 90% (ED90) and 95% (ED95) control of each species [3].
Protocol 2: Evaluating Herbicide Tank Mixtures for Resistant Weed Control

This protocol is designed to test the efficacy of this compound combinations against late-stage or resistant weeds, such as Palmer amaranth [1] [4].

  • Objective: To evaluate the control of difficult weeds (e.g., >6 tiller crabgrass, herbicide-resistant Palmer amaranth) using this compound in tank mixture.
  • Experimental Design:
    • Layout: Randomized complete block design in greenhouse or field settings.
    • Plant Material: Use confirmed resistant and sensitive biotypes of the target weed (e.g., Palmer amaranth SYNR1 vs. PPI1) [4].
    • Treatments: Include:
      • Untreated control
      • Half-label rate of quinclorac (e.g., Drive)
      • Half-label rate of this compound (e.g., Tenacity) or topramezone (e.g., Pylex)
      • Combination of half-rate quinclorac + half-rate this compound/topramezone [1]
  • Herbicide Application:
    • Sprayer: Calibrated laboratory spray chamber or field sprayer.
    • Timing: Apply when resistant weeds are at a robust growth stage (e.g., 4-6 leaves for Palmer amaranth).
  • Data Collection and Analysis:
    • Visual Injury & Biomass: Assess visual bleaching and injury (0-100%) at 7, 14, and 21 DAT. Harvest and weigh above-ground biomass at 21 DAT.
    • Metabolism Studies (LC-MS): For mechanistic studies, treat leaf discs with radiolabeled [URL-14C]-mesotrione. Extract metabolites at multiple timepoints (e.g., 6, 12, 24, 48 Hours After Treatment) and analyze via Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) to identify and quantify metabolites like 4-OH-mesotrione and 5-OH-mesotrione [4].
    • Statistical Analysis: Analyze injury and biomass data using ANOVA followed by mean separation tests (e.g., Tukey's HSD).

Mechanism of Action and Resistance

This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key catalyst in the tyrosine degradation pathway [4] [5]. This inhibition blocks the production of homogentisic acid (HGA), a vital precursor for plastoquinone and tocopherol biosynthesis [4]. Plastoquinone is essential for carotenoid production, which protect chlorophyll from photo-destruction. Its depletion leads to chlorophyll degradation, causing the characteristic bleaching of leaf tissue and eventual plant death [5].

Resistance in weeds like Palmer amaranth and waterhemp is primarily metabolic, classified as non-target-site resistance (NTSR) [4]. Resistant weeds rapidly detoxify this compound via cytochrome P450 monooxygenases (P450s) that catalyze Phase I ring hydroxylation, producing non-phytotoxic metabolites like 4-hydroxy-mesotrione (4-OH-mesotrione) and 5-OH-mesotrione [4]. These are further processed in Phase II by conjugation (e.g., with sugars) and Phase III by compartmentation into vacuoles or cell walls [4].

The following diagram illustrates the mechanism of action and resistance pathway.

G Start This compound Application MOA Inhibits HPPD Enzyme Start->MOA HGA Homogentisic Acid (HGA) ↓ MOA->HGA Plastoquinone Plastoquinone ↓ HGA->Plastoquinone Carotenoids Carotenoid Synthesis ↓ Plastoquinone->Carotenoids Bleaching Chlorophyll Degradation (Leaf Bleaching) Carotenoids->Bleaching PlantDeath Plant Death Bleaching->PlantDeath Resistant Resistant Weed Biotype P450 P450 Enzyme Activity Resistant->P450 Phase1 Phase I: Ring Hydroxylation (e.g., 4-OH-mesotrione) P450->Phase1 Phase2 Phase II: Conjugation Phase1->Phase2 Phase3 Phase III: Compartmentation Phase2->Phase3 Detox Herbicide Detoxification Phase3->Detox Survival Weed Survival Detox->Survival

Key Application Recommendations

  • Weed Identification: Accurate identification of weed species using seed heads or vegetative structures (e.g., ligules, auricles) is critical, as herbicide recommendations differ significantly (e.g., quinclorac is ineffective on goosegrass and barnyardgrass) [1].
  • Strategic Timing for Annual Grasses: For summer annual grasses like crabgrass, applications made after July 1 (in the Midwest US) provide more lasting control by reducing subsequent germination flushes. Earlier applications may require follow-up treatments [1].
  • Utilize Effective Tank Mixtures: For late-stage or resistant weeds, tank mixtures are superior. Research shows a half-rate of quinclorac combined with a half-rate of this compound or topramezone provides >95% control of late-stage crabgrass [1]. Adding atrazine enhances control of common cocklebur, ivyleaf morningglory, and yellow nutsedge [2].
  • Anticipate Resistance: For weeds with known metabolic resistance (e.g., Palmer amaranth), reliance on this compound alone is not advisable. Implement integrated strategies, including tank mixes with multiple sites of action and non-chemical controls [4].

References

Comprehensive Application Notes and Protocols: Mesotrione Selective Metabolism in Maize Versus Weeds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione) is a triketone herbicide that selectively controls broadleaf weeds in maize (corn) cropping systems. As a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, this compound disrupts the tyrosine catabolic pathway by competitively inhibiting the HPPD enzyme, which catalyzes the transformation of 4-hydroxyphenylpyruvate to homogentisic acid (HGA). In plants, HGA serves as an essential intermediate in the biosynthesis of tocopherols and plastoquinones, which are crucial compounds for photosynthetic functionality. The inhibition of HPPD results in bleaching and necrosis of meristematic tissues, eventually leading to plant death in sensitive species [1].

The selectivity of this compound between maize and troublesome weed species represents a fascinating case study in plant biochemistry and herbicide metabolism. This compound derives its structural characteristics from leptospermone, a natural phytotoxin, and features a 2-benzoylethen-1-ol substructure with ortho-substituents on the aryl ring that are essential for herbicidal activity [1]. This application note provides comprehensive protocols for studying this compound metabolism and detailed background information to help researchers understand the biochemical basis for selective action in crops versus weeds.

Table 1: Key Properties of this compound

Property Specification
Chemical Class Triketone
Mode of Action HPPD Inhibition
Use Pattern Post-emergence in maize
Field Use Rate 105 g a.i. ha⁻¹
Molecular Target 4-hydroxyphenylpyruvate dioxygenase
Primary Symptom Leaf bleaching followed by necrosis

Metabolic Pathways Comparison

Maize Detoxification Pathway

Maize, as a naturally tolerant species, possesses efficient metabolic machinery to detoxify this compound before it reaches phytotoxic levels within plant tissues. The maize detoxification pathway involves sequential metabolic transformations that convert the parent herbicide into non-phytotoxic compounds that can be safely compartmentalized. The primary pathway in maize initiates with Phase I hydroxylation at the C4 position of the dione ring, producing 4-hydroxy-mesotrione (4-OH-mesotrione), a metabolite with significantly reduced herbicidal activity compared to the parent compound. This initial transformation is followed by Phase II conjugation, where the hydroxylated metabolite is coupled with glucose or other endogenous compounds, further enhancing its water-solubility. Finally, Phase III compartmentation results in the sequestration of these conjugates within vacuoles or cell walls, effectively removing them from sites of action [1].

The detoxification efficiency in maize is substantially enhanced by the rapid kinetics of these metabolic reactions, with studies demonstrating near-complete metabolism of field-applied this compound within 24-48 hours after application. This rapid metabolic flux prevents the accumulation of phytotoxic concentrations at the HPPD enzyme site, thereby protecting the maize crop from injury while maintaining effective weed control against susceptible species [1].

Weed Species Response Patterns

Susceptible weed species lack the robust metabolic detoxification capabilities observed in maize, allowing this compound to persist at phytotoxic concentrations that effectively inhibit HPPD function. The absence of rapid hydroxylation and conjugation mechanisms in these species results in prolonged herbicide presence within metabolic active tissues, leading to the characteristic bleaching symptoms and eventual plant mortality. However, the evolutionary adaptation in certain resistant weed populations, particularly in Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), has led to the emergence of metabolic resistance mechanisms that mimic the detoxification pathways found in maize [1].

Research has demonstrated that resistant Palmer amaranth populations exhibit twofold faster metabolism of this compound compared to sensitive populations, with rapid formation of not only 4-OH-mesotrione but also an additional metabolite, 5-OH-mesotrione, which is not produced in high abundance in waterhemp or naturally tolerant maize. These resistant populations can rapidly form Phase I hydroxylated metabolites and subsequent Phase II conjugates, effectively neutralizing the herbicide's phytotoxicity. The SYNR1 and SYNR2 populations of Palmer amaranth exemplify this adaptation, exhibiting 100% survival rates following this compound treatment at field rates, with significantly reduced injury (25-30%) and maintained aboveground biomass (approximately 50% of untreated controls) [1].

Table 2: Comparative this compound Metabolism in Plants

Species/Type Metabolite Profile Metabolism Rate Resistance Level
Maize 4-OH-mesotrione, conjugates Rapid Natural tolerance
Susceptible Weeds Parent this compound Slow Controlled
Resistant Palmer Amaranth 4-OH-mesotrione, 5-OH-mesotrione, conjugates 2x faster than sensitive 100% survival
Resistant Waterhemp 4-OH-mesotrione, conjugates Rapid Multiple resistance

The following diagram illustrates the comparative metabolic pathways of this compound in maize and resistant weeds:

Experimental Protocols

Resistance Screening Protocol

Objective: To evaluate and quantify resistance levels in weed populations following this compound application through survivorship, foliar injury assessment, and biomass measurement.

Materials and Reagents:

  • This compound (98% pure analytical grade)
  • Surfactant (0.25% v/v non-ionic surfactant)
  • Potting mixture (standard greenhouse potting soil)
  • Plastic pots (10 cm × 10 cm)
  • Plant growth chamber or greenhouse facilities
  • Digital scale (accuracy ±0.01 g)
  • Drying oven

Procedure:

  • Plant Establishment: Sow seeds of test populations (e.g., Palmer amaranth) and control populations in separate pots. Maintain plants in a greenhouse under controlled conditions (28/22°C day/night temperature, 16-h photoperiod, 65% relative humidity) until they reach the 3-4 leaf stage [1].
  • Herbicide Treatment: Prepare this compound solution at the field-use rate of 105 g a.i. ha⁻¹ in deionized water with 0.25% non-ionic surfactant. Apply using a laboratory spray chamber equipped with a flat-fan nozzle calibrated to deliver 187 L ha⁻¹ at 40 psi. Include untreated controls sprayed with water and surfactant only.
  • Data Collection:
    • Survivorship Assessment: Record the number of surviving plants at 14 days after treatment (DAT). Plants with active green regrowth are considered survivors.
    • Visual Injury Evaluation: Rate foliar injury on a 0-100% scale at 7, 14, and 21 DAT, where 0% represents no injury and 100% represents complete plant death.
    • Biomass Measurement: At 21 DAT, harvest aboveground plant material, place in paper bags, and dry in an oven at 60°C for 72 hours. Weigh dried material and record biomass.

Data Analysis: Calculate percentage survival, mean injury ratings, and biomass reduction compared to untreated controls. Populations with >10% survival are considered resistant, while those completely controlled are classified as sensitive [1].

Metabolism Studies Using Radiolabeled this compound

Objective: To investigate this compound metabolism rates and identify metabolites in plant tissues using radiolabeled techniques.

Materials and Reagents:

  • Radiolabeled [URL-14C]-mesotrione (1383 MBq mmol⁻¹)
  • Non-labeled analytical-grade this compound (98% pure)
  • Liquid scintillation counter
  • Thin-layer chromatography (TLC) plates (Silica Gel 60 F₂₅₄)
  • TLC solvent system (chloroform:methanol:acetic acid, 75:20:5 v/v/v)
  • Tissue homogenizer
  • Scintillation cocktail

Procedure:

  • Plant Treatment: Apply [14C]-mesotrione to individual leaves of 3-4 leaf stage plants using a microsyringe. Apply a total of 10 kBq per plant with non-radioactive this compound as carrier to achieve field-relevant concentrations. Cover treated leaves with plastic caps during application to prevent volatilization.
  • Harvest and Extraction: Harvest treated leaves at time intervals (2, 6, 12, 24, 48, and 72 hours after treatment). Immediately freeze in liquid nitrogen and store at -80°C. Homogenize tissue in 10 mL of methanol:water (80:20 v/v) solution using a tissue homogenizer. Centrifuge at 10,000 × g for 15 minutes and collect supernatant.
  • Metabolite Separation:
    • Concentrate extracts under nitrogen gas.
    • Spot extracts onto TLC plates alongside reference standards (this compound, 4-OH-mesotrione, 5-OH-mesotrione).
    • Develop plates in pre-saturated TLC chambers with solvent system.
    • Visualize radioactive compounds using radio-TLC imaging system.
  • Quantification: Scrape silica zones corresponding to metabolites and count radioactivity using liquid scintillation counter. Calculate the proportion of parent this compound and metabolites as percentage of total recovered radioactivity [1].
Metabolite Identification via LC-MS

Objective: To detect, identify, and characterize this compound metabolites including Phase I oxidation products and Phase II conjugates using liquid chromatography-mass spectrometry.

Materials and Reagents:

  • HPLC-grade solvents (acetonitrile, methanol, water)
  • Formic acid (LC-MS grade)
  • Authentic standards (4-OH-mesotrione, 5-OH-mesotrione, AMBA, MNBA)
  • Liquid chromatography system coupled to mass spectrometer
  • C18 reversed-phase column (2.1 × 100 mm, 1.8 μm particle size)

Procedure:

  • Sample Preparation: Concentrate plant extracts under nitrogen stream and reconstitute in 1 mL of initial mobile phase. Filter through 0.22 μm nylon membrane prior to injection.
  • LC-MS Analysis:
    • Chromatography: Use binary gradient with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Apply gradient: 0-2 min 5% B, 2-15 min 5-95% B, 15-18 min 95% B, 18-20 min 95-5% B. Flow rate: 0.3 mL/min; column temperature: 40°C; injection volume: 5 μL.
    • Mass Spectrometry: Operate MS in negative electrospray ionization mode. Set source parameters: capillary voltage 3.0 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C. Use full scan (m/z 100-800) and data-dependent MS/MS for structural elucidation.
  • Data Processing: Identify metabolites by comparing retention times and mass fragmentation patterns with authentic standards. For unknown metabolites, propose structures based on MS/MS fragmentation patterns and predicted metabolic transformations [1].

Data Interpretation and Applications

Analysis of Metabolic Data

Interpretation of this compound metabolism studies requires comprehensive analysis of both quantitative and qualitative metabolic profiles. The metabolism rate is a critical parameter, calculated as the half-life (DT₅₀) of parent this compound in plant tissues. Resistant populations typically exhibit DT₅₀ values <24 hours, while sensitive populations show DT₅₀ >48 hours. The qualitative metabolite profile provides additional discrimination, with resistant Palmer amaranth populations producing both 4-OH-mesotrione and 5-OH-mesotrione, whereas maize primarily produces 4-OH-mesotrione. The presence of Phase II conjugates indicates advanced detoxification capability, often associated with higher resistance levels [1].

Statistical analysis should include dose-response relationships to determine resistance indices (RI₅₀), calculated as the ratio of this compound rates required to reduce plant growth by 50% in resistant versus sensitive populations. Populations with RI₅₀ >3 are considered to have significant metabolic resistance. Additionally, correlation analysis between metabolite accumulation patterns and resistance levels can identify the most diagnostically significant metabolites for monitoring resistance evolution in field populations [1].

Implications for Resistance Management

The emergence of metabolic resistance to HPPD-inhibiting herbicides in weed populations represents a significant challenge for sustainable crop production. Understanding the biochemical mechanisms underlying this resistance informs the development of effective anti-resistance strategies. Research has demonstrated that resistant weed populations often exhibit cross-resistance to other herbicide sites-of-action due to the broad substrate specificity of detoxification enzymes like cytochrome P450 monooxygenases. This necessitates implementing diversified weed management programs that combine chemical and non-chemical control tactics [1].

From a chemical perspective, herbicide mixtures with different sites of action can effectively manage metabolically resistant populations. Studies have shown that this compound combinations with atrazine, nicosulfuron, and rimsulfuron provide improved control of resistant weeds, with common ragweed control improving by at least 38 percentage points when atrazine is added to this compound [2]. Additionally, the identification of specific metabolites associated with resistance enables the development of diagnostic markers for early detection of resistance in field populations, allowing for proactive management before resistance becomes widespread.

Visualization Appendix

The following Graphviz DOT code generates the this compound detoxification pathway diagram shown in this application note. Researchers can modify this code to create customized visualizations for educational presentations or research publications.

DetoxPathway Complete this compound Detoxification Pathway cluster_Legend Metabolic Phase Legend P0 This compound Uptake P1 Phase I Transformation (Hydroxylation) P0->P1 Plant Absorption P2 Phase II Conjugation (Glucosylation) P1->P2 Metabolite Formation M1 4-OH-Mesotrione or 5-OH-Mesotrione P1->M1 P3 Phase III Compartmentation (Vacuolar Sequestration) P2->P3 Conjugate Transport M2 This compound-Conjugates P2->M2 P4 Herbicide Inactivation P3->P4 Toxicant Removal E1 P450 Monooxygenases E1->P1 E2 Acetyltransferase-1 (ACE1) or GSTs E2->P2 E3 Membrane Transporters E3->P3 L1 Phase I: Transformation L2 Phase II: Conjugation L3 Phase III: Compartmentation

References

mesotrione use in corn soybean and rice cropping systems

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Mesotrione in Cropping Systems

1. Chemistry and Mode of Action this compound is a triketone herbicide belonging to the Group 27 (HPPD inhibitors) classification by the Herbicide Resistance Action Committee (HRAC) [1] [2]. Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2] [3]. This disruption halts the biosynthesis of carotenoids in susceptible plants, leading to the loss of chlorophyll protection from sunlight. The resulting symptoms include bleaching (whitening) of leaf tissue, followed by necrosis and plant death [1] [2]. It is absorbed by both leaves and roots, making it effective for both pre- and post-emergence applications [2].

2. Registered Uses and Novel Developments

Corn (Zea mays): this compound is a cornerstone for selective weed control in field corn, seed corn, and sweet corn [3]. It controls a broad spectrum of broadleaf weeds and some grasses, including key species like waterhemp, Palmer amaranth, common lambsquarters, velvetleaf, and pigweed [1] [4].

Soybean (Glycine max): A significant development is the anticipated release of Vyconic Soybeans by Bayer. This is the industry's first trait package offering tolerance to five herbicides: glyphosate, glufosinate, dicamba, 2,4-D, and This compound [1]. This will provide a new generation of weed control flexibility in soybeans, allowing the use of this compound's unique site of action. This use is pending final EPA label approval [1].

Rice (Oryza sativa): this compound is not a standard herbicide in rice production. A new product, Keenali (containing tetflupyrolimet, Group 28), is under EPA review for rice, but it introduces a completely new site of action and does not contain this compound [5].

Application Protocols and Efficacy Data

Table 1: Standard Application Rates and Spectrums for Field Corn Rates can vary based on soil type, organic matter, and target weeds. Always consult the product label.

Application Timing Target Weeds Typical Rate (g a.i./ha) Key Research Findings
Pre-emergence (PRE) Broadleaf weeds & some grasses [4] 160 - 240 [4] Ineffective alone on giant foxtail and some broadleaves; requires tank mixtures for broad-spectrum control [4].
Post-emergence (POST) Broadleaf weeds [6] 105 - 210 [6] Provides good broadleaf control; mixing with acetochlor or atrazine improves grass and broadleaf control [4] [7].

Table 2: Novel Herbicide Mixtures for the 2025 Growing Season These new formulations highlight the trend of combining multiple sites of action for resistance management [5].

Product Name Crops Active Ingredients (HRAC Group) Application Timing
Resicore REV Field Corn Acetochlor (15), This compound (27), Clopyralid (4) Preplant, PRE, POST (up to 24-inch corn)
Storen Field & Seed Corn S-metolachlor (15), This compound (27), Pyroxasulfone (15), Bicyclopyrone (27) PRE, POST (up to V8 stage)

Experimental Protocols for Research

For researchers designing experiments on this compound, here are methodologies derived from published studies.

1. Protocol for Evaluating Pre-mix Herbicide Efficacy in Corn

This protocol is based on the structure of studies evaluating products like Resicore REV and Storen [5].

  • Objective: To assess weed control efficacy and crop safety of a this compound-based pre-mix herbicide compared to standard programs.
  • Experimental Design: Randomized complete block design with 4 replications.
  • Treatments:
    • Untreated control.
    • This compound pre-mix herbicide (e.g., at labeled rate of 2.25-3 quarts/acre for Resicore REV).
    • Standard PRE herbicide (e.g., S-metolachlor + atrazine).
    • Standard POST herbicide (e.g., nicosulfuron + rimsulfuron + atrazine).
    • Sequential application (Standard PRE followed by (fb) Standard POST).
  • Data Collection:
    • Weed Control: Visual control estimates (0-100%) recorded at 14, 28, and 56 days after POST treatment (DAPT). Count weed density and collect above-ground biomass by species at 56 DAPT.
    • Crop Injury: Visual injury estimates (0-100%) recorded at 7, 14, and 28 DAPT.
    • Yield: Machine harvest the center rows of each plot and adjust grain yield to standard moisture content.

2. Protocol for Soil Bioassay of this compound Carryover

This protocol is adapted from recent research on the sensitivity of rotational crops [3].

  • Objective: To determine the sensitivity of subsequent crops (e.g., leafy vegetables, soybeans) to this compound residues in soil.
  • Experimental Conditions: Conducted under controlled environment (growth chamber) to simulate worst-case scenarios.
  • Soil Preparation: Use a loam soil with known pH and organic matter content. Soil is air-dried and sieved.
  • Herbicide Treatment: A commercial formulation of this compound (e.g., Callisto) is applied to the soil at a range of concentrations (e.g., 0, 1.875, 3.75, 7.5, 15, 30, 60, 120, 240 µg a.i./kg soil). The highest concentration should simulate the recommended field rate.
  • Planting and Growth: Treated soil is potted. Each pot is planted with seeds of the test crop (e.g., spinach, lettuce, soybean). Plants are grown with a 16/8 hour light/dark photoperiod and watered to field capacity.
  • Data Collection and Analysis:
    • Morphological Parameter: Shoot fresh weight is harvested 21-28 days after planting.
    • Physiological Parameter: Pigment content (chlorophyll and carotenoids) can be measured via spectrophotometry.
    • Dose-Response Analysis: Data is subjected to non-linear regression analysis to calculate EC10 and EC50 values (effective concentration causing 10% or 50% reduction, respectively, in shoot fresh weight) [3].

Visual Workflows and Pathways

The following diagrams illustrate the core experimental workflow for a carryover study and the molecular mode of action of this compound.

G Start Start Soil Bioassay Prep Soil Preparation and Treatment Start->Prep Plant Sow Sensitive Crop Seeds Prep->Plant Apply this compound across a concentration gradient Grow Grow in Controlled Chamber Plant->Grow Maintain standardized light, temperature, water Measure Measure Endpoints Grow->Measure 21-28 Days After Planting Analyze Dose-Response Analysis Measure->Analyze Shoot Fresh Weight Pigment Content End Determine EC₁₀/EC₅₀ Analyze->End

Diagram 1: Workflow for a soil bioassay to evaluate this compound carryover risk to subsequent crops, based on methodologies from recent research [3].

G A This compound Application B Inhibition of HPPD Enzyme A->B C Disruption of Plastoquinone and Tocopherol Synthesis B->C D Inhibition of Carotenoid Biosynthesis B->D C->D E Chlorophyll Degradation by Light D->E F Bleaching of Foliage (White/Transparent) E->F

Diagram 2: The primary mode of action of this compound, a Group 27 HPPD-inhibitor herbicide, leading to plant death [1] [2] [3].

Critical Considerations for Researchers

  • Crop Safety and Rotation Intervals: this compound residues can cause significant injury to sensitive rotational crops. Research indicates high sensitivity in spinach, lettuce, chard, and sugar beet [3]. The half-life of this compound ranges from 2 to 50 days, heavily influenced by soil pH, organic matter, and microbial activity [1] [3]. Always follow label-recommended rotation restrictions and conduct bioassays before planting sensitive crops.
  • Environmental Fate: this compound degrades relatively quickly in soil under sunlight and moisture, reducing long-term environmental impact [8]. However, its persistence is longer in soils with low organic matter or under dry conditions [1].
  • Resistance Management: To delay herbicide resistance, emphatically use this compound in tank mixtures or pre-packaged products with multiple, effective sites of action (e.g., Groups 15, 5, or 4) [5]. The "Take Action Herbicide Mode of Action Chart" is a recommended resource for planning rotations [5].

References

mesotrione tank mix combinations with atrazine

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Synergistic Basis

The combination of mesotrione and atrazine is grounded in their complementary modes of action (MOA), which target different biochemical pathways within susceptible plants [1] [2].

  • This compound is a Group 27 herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2]. This disruption halts carotenoid biosynthesis, leading to chlorophyll destruction and the characteristic "bleaching" of plant tissue [2].
  • Atrazine is a Group 5 herbicide that inhibits photosynthesis by disrupting the Photosystem II complex [1]. This action reduces the plant's ability to perform photosynthesis, ultimately starving it of energy [1].

When combined, these herbicides often produce a synergistic effect, where the combined activity is greater than the sum of their individual effects. Research indicates this synergy is particularly effective against key broadleaf weeds like velvetleaf and ivyleaf morningglory [3].

Detailed Application Protocol

The following workflow outlines the key stages for establishing a this compound and atrazine tank mix protocol, from target selection to application.

G cluster_target Pre-Application Phase cluster_herbicide Formulation Phase cluster_tankmix Tank Mixing Phase (Critical) cluster_application Execution Phase Start Start: Define Protocol Objective T1 Target Selection & Sensitivity Assessment Start->T1 T2 Herbicide Selection & Rate Determination T1->T2 S1 Identify target weed species T3 Tank Mix Preparation & Compatibility Testing T2->T3 H1 Select commercial products (brand or generic) T4 Field Application & Timing T3->T4 M1 Perform jar test for physical compatibility End Data Collection & Analysis T4->End A1 Apply PRE at crop planting or early POST (weeds < 4") S2 Review known sensitivity profiles: - Velvetleaf: Sensitive to this compound - Ivyleaf Morningglory: Sensitive to Atrazine - Common Cocklebur: Moderate sensitivity to both H2 Determine rate based on: - Soil type (texture, OM) - Target weeds - Label max rates (Atrazine: 2.5 lb ai/A annual limit) M2 Follow FIFRA mixing order: 1. Wettable Powders (WG/DF) 2. Dry Flowables (DF) 3. Flowables (F) 4. Emulsifiable Concentrates (EC) 5. Surfactants & Adjuvants M3 Add crop oil concentrate (COC) to enhance efficacy A2 Monitor environmental conditions: - Soil moisture - Rainfall forecast - Temperature

Target Selection and Sensitivity Assessment
  • Target Weeds: This combination is highly effective against major broadleaf weeds. Research shows the following sensitivity hierarchy [3]:
    • This compound: Velvetleaf > Common cocklebur > Ivyleaf morningglory
    • Atrazine: Ivyleaf morningglory > Common cocklebur > Velvetleaf
  • Weed Size: For post-emergence (POST) applications, ensure weeds are small, ideally 4 inches or less, for optimal control [1].
Herbicide Selection and Rate Determination
  • Product Source: Per U.S. federal law (FIFRA), you can tank-mix brand and generic products containing the same active ingredients unless the product label specifically prohibits it [4].
  • Rate Selection: Always follow the most restrictive label instructions among the products used [4]. Key considerations include:
    • Atrazine Annual Limit: The total application of atrazine (including premixes) is limited to 2.5 pounds of active ingredient per acre (lb ai/A) per calendar year on corn and sorghum [1].
    • Soil Properties: Adjust rates based on soil texture, organic matter (OM) content, and pH to optimize efficacy and minimize carryover risk [4].
Tank Mix Preparation and Compatibility
  • Jar Test: Before large-scale mixing, always conduct a jar test to check for physical or chemical incompatibility between the specific products used [4].
  • Mixing Order: Follow a standard mixing order to prevent antagonism [4]:
    • Wettable Granules (WG) / Dry Flowables (DF)
    • Flowables (F)
    • Emulsifiable Concentrates (EC)
    • Adjuvants (e.g., Crop Oil Concentrate)
  • Adjuvants: A Crop Oil Concentrate (COC) is recommended, especially for post-emergence applications, to enhance herbicide uptake and efficacy [1].
Field Application and Timing
  • Application Timing: This mixture can be applied pre-plant, at-plant, or post-emergence in corn and sorghum [1]. For POST, apply when crops and weeds have emerged [2].
  • Environmental Conditions: Application is most effective under conditions that favor plant growth (adequate soil moisture, good light availability). Avoid application when rainfall is imminent to reduce runoff risk, especially near sensitive aquatic environments [1].

Quantitative Efficacy Data

The tables below summarize key experimental data from greenhouse studies on weed response to this compound and atrazine combinations [3].

Table 1: Weed Species Sensitivity to Single Herbicide Applications

Weed Species Sensitivity to this compound Sensitivity to Atrazine
Velvetleaf High Low
Common Cocklebur Medium Medium
Ivyleaf Morningglory Low High

Table 2: Nature of Herbicide Interaction in Combinations

Weed Species Observed Interaction Notes
Velvetleaf Additive Consistent effect across rate combinations.
Ivyleaf Morningglory Additive Consistent effect across rate combinations.
Common Cocklebur Synergistic Observed for several specific rate combinations.

Resistance and Environmental Management

  • Resistance Management: As of 2024, there are 66 documented weed species resistant to atrazine globally [1]. To delay further resistance:
    • Diversify MOAs: Incorporate herbicides with different sites of action in tank mixes and across seasons [5] [1].
    • Use Layered Residuals: Apply multiple residual herbicides with different timings to extend the control window [1].
    • Combine Control Methods: Integrate cultural and mechanical practices like crop rotation and tillage where appropriate [1].
  • Environmental & Safety Guidelines:
    • Aquatic Toxicity: Atrazine is toxic to aquatic invertebrates. Avoid application directly to water and minimize drift or runoff to adjacent water bodies [1].
    • Personal Protective Equipment (PPE): When handling, wear a long-sleeved shirt, long pants, and close-toed shoes. Observe a 12-hour Restricted Entry Interval (REI) after application [1].

Research Implications and Future Directions

The this compound-atrazine combination remains a powerful tool due to its proven synergy and broad-spectrum control. Future research should focus on:

  • Optimizing Ratios: Fine-tuning application rates for different soil types and emerging resistant weed biotypes.
  • Environmental Monitoring: Advancing methodologies to track and mitigate environmental impacts, particularly concerning atrazine persistence.
  • Integration with IWM: Further developing protocols to embed this chemical strategy within broader Integrated Weed Management (IWM) frameworks, including harvest weed seed control (HWSC) [5].

References

managing mesotrione resistance in Amaranthus tuberculatus

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the confirmed mechanisms of mesotrione resistance in waterhemp?

Research has identified a primary mechanism: non-target-site resistance (NTSR) mediated by enhanced herbicide metabolism.

  • Enhanced Metabolism via Cytochrome P450 Enzymes: Multiple studies on resistant populations from Nebraska (NEB) and Illinois (MCR) conclude that resistance is conferred by the plant's ability to rapidly metabolize and detoxify this compound [1] [2] [3]. The major metabolic pathway is the 4-hydroxylation of the dione ring of this compound, a mechanism that mimics the natural tolerance found in corn [1] [2]. This process results in lower levels of the active herbicide being translocated within the plant [1] [2]. Research indicates this is likely a multi-genic trait [4] [5].

Table 1: Documented Mechanisms of this compound Resistance in Waterhemp

Resistant Population Primary Resistance Mechanism Target-Site Mutations in HPPD Gene? Gene Over-expression/Duplication? Key Evidence
NEB (Nebraska, USA) Non-Target-Site: Enhanced metabolism (P450-mediated) [1] [2] [4] No [1] [2] No [1] [2] Higher levels of 4-hydroxythis compound metabolite; no differences in herbicide uptake [1] [2]
MCR (Illinois, USA) Non-Target-Site: Enhanced metabolism [6] Not Reported Not Reported Segregation patterns in genetic crosses indicate a complex, multigenic inheritance [6]

Q2: How is this compound resistance inherited, and why does it matter?

Understanding the inheritance pattern is crucial for predicting how resistance will spread in a population.

  • Complex, Polygenic Inheritance: Studies on the Nebraska (NEB) population show that resistance is a quantitative trait controlled by multiple genes [4] [5] [7]. The mode of inheritance in F1 generations can vary from incomplete recessive to incomplete dominance, and segregation in F2 and backcross populations does not fit a single-gene model [4].
  • Nuclear Inheritance: Reciprocal crosses confirm that resistance traits are carried on nuclear genes, meaning they can be spread through pollen movement [4] [5]. This facilitates the rapid dispersal of resistance alleles across a field and to neighboring waterhemp populations.
  • Contrast with Simple Inheritance: This differs from some other herbicide resistances. For example, metabolism-based atrazine resistance in the same Illinois (MCR) population was found to be conferred by a single major gene [6].

The following diagram illustrates the experimental workflow for characterizing resistance inheritance and mechanism:

workflow start Start: Suspected Resistant Population p1 Establish Parental Lines (Resistant R & Susceptible S) start->p1 p2 Create Crosses (Reciprocal F1, F2, Backcross) p1->p2 m1 Investigate Mechanism: HPPD Gene Sequencing p1->m1 m2 Investigate Mechanism: Gene Expression (qPCR) p1->m2 m3 Investigate Mechanism: Metabolite Profiling p1->m3 p3 Greenhouse Dose-Response Bioassays p2->p3 p4 Data Analysis: Survival & Dry Weight p3->p4 p5 Inheritance Conclusion p4->p5 m4 Mechanism Conclusion m1->m4 m2->m4 m3->m4

Q3: What experimental protocols are used to study the mechanism?

A combination of molecular and biochemical techniques is required to rule out different mechanisms.

  • 1. Ruling Out Target-Site Resistance (TSR)

    • HPPD Gene Sequencing: Sequence the entire HPPD gene from resistant and sensitive biotypes to detect mutations that could prevent herbicide binding. Studies on the NEB population sequenced the gene from 12 resistant and 12 sensitive plants and found no target-site mutations [1] [2].
    • Gene Copy Number & Expression (qPCR): Use quantitative PCR to test for HPPD gene duplication or constitutive over-expression. In the NEB population, resistance was not linked to changes in HPPD gene copy number or expression levels before or after herbicide treatment [1] [2].
  • 2. Confirming Non-Target-Site Resistance (NTSR)

    • Herbicide Metabolism Studies: This is the key protocol for confirming P450-mediated resistance.
      • Treatment: Apply radiolabeled ([^14]C) this compound to resistant and susceptible plants.
      • Extraction and Analysis: Harvest leaf tissue at multiple time points post-application. Extract and analyze the metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
      • Identification: The resistant NEB population showed significantly higher levels of the 4-hydroxy metabolite of this compound compared to the susceptible population [1] [2].
    • Herbicide Uptake and Translocation Assays: Apply radiolabeled this compound to a single leaf. Measure the amount of herbicide absorbed by the leaf and translocated to other plant parts over time. The NEB population showed reduced translocation of the parent herbicide, likely as a consequence of metabolism in the treated leaf [1] [2].

Q4: How can the development and spread of this compound resistance be managed?

Managing existing NTSR is challenging, so strategies must focus on reducing selection pressure and seed bank replenishment.

  • Use Effective Herbicide Mixtures: Apply this compound in a tank mix with multiple, effective herbicide modes of action (MOA) that are also effective on the target weed. This is considered more effective than rotating herbicides over seasons [8]. The probability of a weed evolving simultaneous resistance to multiple MOAs is vastly lower.
  • Integrate Non-Chemical Controls: Since metabolic resistance can confer cross-resistance to multiple herbicides, reliance on chemicals alone is risky.
    • Cultural Practices: Implement crop rotation to disrupt the weed's life cycle and use competitive crop varieties to suppress growth [9] [8].
    • Physical Practices: Employ strategic tillage to bury weed seeds and prevent seed bank replenishment [9] [8].
  • Follow Best Application Practices: Apply herbicides at the recommended rate and timing (to young, actively growing weeds) to ensure maximum efficacy and reduce the chance of sub-lethal exposure selecting for resistance [9] [8].
  • Implement Rigorous Monitoring: Scout fields before and after application. Any surviving plants should be removed before they set seed to prevent the spread of resistance traits [9] [8].

The following chart summarizes this integrated management strategy:

strategy core Integrated Resistance Management chem Chemical Tactics core->chem nonchem Non-Chemical Tactics core->nonchem monitor Monitoring & Action core->monitor chem1 Use multiple effective MOA in tank mixtures chem->chem1 chem2 Rotate herbicide groups between seasons chem1->chem2 chem3 Use full labeled rates chem2->chem3 nc1 Crop Rotation nonchem->nc1 nc2 Strategic Tillage nc1->nc2 nc3 Competitive Crops nc2->nc3 nc4 Hand Weeding Escapes nc3->nc4 m1 Scout fields regularly monitor->m1 m2 Test survivor plants for resistance m1->m2 m3 Prevent weeds from setting seed m2->m3

References

mesotrione resistance inheritance and genetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary genetic mechanism of mesotrione resistance in weeds like waterhemp? this compound resistance is primarily a non-target-site resistance (NTSR) mechanism. It is conferred by enhanced herbicide metabolism via cytochrome P450 (CYP) enzymes, which rapidly detoxify the herbicide before it can reach and inhibit its target site, the HPPD enzyme [1] [2] [3]. This is a polygenic trait, controlled by multiple genes [1] [4].

Q2: How is this compound resistance inherited in Amaranthus tuberculatus (waterhemp)? Research on a resistant Nebraska population shows that inheritance is nuclear (not maternal) and does not follow a single-gene model [1] [4]. The mode of inheritance can vary from incomplete recessive to incomplete dominance, depending on the specific genetic cross [1]. Segregation patterns in F₂ and backcross populations indicate that multiple genes are involved [1] [4].

Q3: How does the inheritance of metabolism-based this compound resistance differ from other types of herbicide resistance? There is a key difference between the inheritance of NTSR (like this compound metabolism) and target-site resistance (TSR). The table below contrasts these two types of resistance using the example of atrazine and this compound resistance within the same waterhemp population (MCR) from Illinois [5].

Herbicide Mechanism of Resistance Type of Mechanism Inheritance Pattern Key Evidence
Atrazine Enhanced metabolism (Glutathione S-transferase) [2] Non-Target-Site (NTSR) Single Major Gene (Monogenic) [5] F₂ and backcross populations segregated into discrete resistant and susceptible classes [5].
This compound Enhanced metabolism (Cytochrome P450) [2] Non-Target-Site (NTSR) Multiple Genes (Polygenic) [5] Continuous distribution of phenotypes in F₂ and backcross populations; survival highly dependent on herbicide dose [5].

Q4: Can this compound resistance spread via pollen? Yes. Because the resistance trait is controlled by nuclear genes, it can be transferred through pollen, facilitating the spread of resistance alleles between populations [1] [4].

Troubleshooting Guides & Experimental Protocols

This section provides a methodological framework for conducting inheritance studies on this compound resistance.

Guide 1: How to Perform a Genetic Cross for Inheritance Studies

This protocol is adapted from methods used in recent studies [1] [4].

Workflow Overview:

A Select and confirm resistant (R) and susceptible (S) parents B Perform pairwise crosses (S x R, R x S) A->B C Generate F₁ families from crossed seeds B->C D Advance F₁ plants to create F₂ and backcross (BC/S) families C->D E Treat all generations with this compound for segregation analysis D->E

Detailed Steps:

  • Plant Material & Growth: Grow confirmed resistant (R) and susceptible (S) populations from seed in a greenhouse. For the R population, you may need to apply a selective dose of this compound (e.g., 105 g ai ha⁻¹) to confirm resistant phenotypes before crossing [1] [4].
  • Making Crosses:
    • Pair individual S and R plants according to floral synchrony.
    • Enclose paired plants in pollination bags to exclude external pollen.
    • Gently shake the male plant's inflorescences daily during the ~3-week pollination period to ensure cross-fertilization.
    • At maturity, collect seeds from each female plant separately. These are your F₁ families. Perform reciprocal crosses (S x R and R x S) to check for maternal effects [1] [4].
  • Generating Subsequent Generations:
    • Since waterhemp is dioecious (obligate outcrosser), you cannot self-pollinate to get F₂s.
    • To create pseudo-F₂ families, cross two different F₁ plants derived from the same parental cross [1] [5].
    • To create backcross (BC/S) families, cross an F₁ plant back to the susceptible (S) parent [1] [6].
Guide 2: How to Conduct a Dose-Response and Segregation Analysis

This protocol outlines how to phenotype the generated populations to understand the inheritance pattern [1] [6].

Workflow Overview:

A Treat parents, F₁, F₂, and BC/S families with this compound B Use multiple doses (e.g., 0.25X, 1X, 4X recommended rate) A->B C Evaluate plant survival and injury at 21 DAT B->C D Classify plants as 'alive' or 'dead' based on injury level C->D E Analyze segregation ratios using Chi-square tests D->E

Detailed Steps:

  • Herbicide Application:
    • Sow seeds of parental (R and S), F₁, F₂, and BC/S families in cones or pots.
    • Apply this compound POST when seedlings are 10-15 cm tall.
    • It is critical to use a range of doses. A typical protocol includes:
      • A low dose (e.g., 0.25X or 26 g ai ha⁻¹): To assess segregation with minimal interference from minor genes.
      • The recommended label dose (1X or 105 g ai ha⁻¹): The dose under which resistance evolved in the field.
      • A high dose (e.g., 4X or 420 g ai ha⁻¹): To minimize the survival of heterozygous or weakly resistant plants, helping to isolate major resistance loci [6].
  • Data Collection:
    • At 21 days after treatment (DAT), visually evaluate all plants for injury.
    • Classify plants as "alive" (showing any regrowth, typically <98% injury) or "dead" (>98% injury) [6].
    • For a more nuanced analysis, injury can be scored in groups (e.g., low: <40%, medium: 41-79%, high: 80-98%) and above-ground biomass can be recorded [6].
  • Data Analysis:
    • For a single major gene model, the expected segregation ratios are:
      • F₂ population: 1 (Resistant) : 2 (Intermediate) : 1 (Susceptible), or for survival, a 3:1 (Alive:Dead) ratio.
      • BC/S population: 1 (Intermediate) : 1 (Susceptible), or a 1:1 (Alive:Dead) ratio [6] [5].
    • Use a Chi-square (χ²) goodness-of-fit test to compare the observed number of survivors with the expected number. A P-value < 0.05 indicates that the observed data do not fit the single-gene model, suggesting a more complex, polygenic inheritance [6].

Key Considerations for Researchers

  • Genetic Background Matters: The mode of inheritance (e.g., degree of dominance) can vary between different F₁ families, as they are derived from different parental plants in an obligate outcrossing species [1].
  • Dose Dependency: The segregation pattern you observe can be highly dependent on the herbicide dose used in the assay. A trait that appears dominant at a low dose may appear recessive at a high dose [5].
  • Mechanism Confirmation: If your research aims to definitively link the inheritance pattern to metabolism, consider incorporating cytochrome P450 inhibitors like malathion or phorate into a separate dose-response experiment. Reversal of resistance (synergism) by these inhibitors supports the role of P450s [7] [8].

References

enhancing mesotrione thermostability in transgenic crops

Author: Smolecule Technical Support Team. Date: February 2026

Engineering Thermostable Triketone Dioxygenase (TDO)

The primary strategy for conferring mesotrione tolerance in crops involves engineering the triketone dioxygenase (TDO) enzyme, which originates from rice, for enhanced thermostability. The wild-type TDO has a low melting point (Tm of ~39.5°C), making it susceptible to denaturation under elevated field temperatures [1] [2]. The optimization was conducted over two rounds to first improve heat stability and then recover the catalytic efficiency that was initially lost [2].

The table below summarizes the key biophysical and kinetic parameters of the wild-type and engineered TDO variants, which are crucial for evaluating the success of the protein engineering effort.

Parameter Wild-Type TDO Best Round 1 Variant Optimized Final Variants
Melting Point (Tm) ~39.5°C Increased (specific value not stated) Improved in vitro thermostability [1]
Catalytic Constant (Kcat) 2.7 min⁻¹ [1] 1.2 min⁻¹ [1] Equivalent to wild-type efficacy [1]
Michaelis Constant (Km) Data not provided in sources No significant change [1] No significant change [1]
In planta Efficacy Provides tolerance Not applicable (focus was on stability) Robust this compound tolerance in soybean and cotton [1]

Workflow for TDO Thermostability Engineering

The engineering process followed a structured, two-round workflow. The diagram below outlines the key stages and decision points for generating and selecting improved TDO variants.

cluster_round1 Round 1: Focus on Thermostability cluster_round2 Round 2: Focus on Regaining Catalytic Efficiency cluster_validation Final Validation Start Start: Low Tm of Wild-Type TDO (~39.5°C) R1_Design Hypothesis-Driven Rational Design Start->R1_Design R1_MSA Multiple Sequence Alignment (MSA) 82 out of 351 positions selected R1_Design->R1_MSA R1_Lib Library Creation (10 local + 10 global mutations) R1_MSA->R1_Lib R1_Screen In vitro Screening (Tm & Specific Activity) R1_Lib->R1_Screen R1_Advance Advanced Kinetic Analysis (Kcat, Km, Half-life at 40°C) R1_Screen->R1_Advance R2_Design Further Optimization R1_Advance->R2_Design R2_Screen In vitro Screening (Heat Stability & Catalytic Efficacy) R2_Design->R2_Screen Val_Greenhouse Greenhouse Assays R2_Screen->Val_Greenhouse Val_Field Field Trials Val_Greenhouse->Val_Field Val_Agronomy Agronomic Performance & this compound Tolerance Val_Field->Val_Agronomy

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research, which you can adapt for your own work.

TDO Kinetic and Thermostability Assays

This protocol is used to characterize the enzyme's activity and stability [2].

  • Activity & Kinetics: The activity of TDO and its variants is assayed by measuring the hydroxylation of this compound. Michaelis-Menten plots are calculated using at least eight different substrate concentrations to determine Kcat and Km.
  • Temperature Dependence: The catalytic efficiency (Kcat/Km) is measured at 25°C, 30°C, 35°C, and 40°C to understand performance across temperatures.
  • Thermostability Half-Life:
    • Incubate 2 μg of purified protein at 40°C.
    • Take samples at time points (0, 5, 10, 15, 20, 30, 60, and 90 minutes).
    • Cool the samples to room temperature.
    • Initiate the TDO reaction by adding the missing substrates and cofactors.
    • Measure the residual activity and calculate the half-life at 40°C.
In planta Validation of this compound Tolerance

This method describes how to generate and test transgenic plants [2].

  • Plant Transformation:
    • Soybean: Use Agrobacterium tumefaciens-mediated transformation of embryos (e.g., AG3555 germplasm) with constitutive plant expression vectors carrying the TDO transgene.
    • Cotton: Use Agrobacterium-mediated transformation (e.g., DP393 germplasm) following established protocols.
  • Event Selection: Determine the T-DNA copy number via a TaqMan assay. Use transgenic events carrying a single-copy insertion for herbicide tolerance and thermostability evaluations.
  • Greenhouse & Field Testing:
    • Apply this compound to transgenic and wild-type control plants.
    • Evaluate plants for injury ratings and bleaching symptoms.
    • In field tests, assess both this compound tolerance and overall agronomic performance (e.g., yield).

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the thermostability of TDO necessary, since it is a native rice enzyme? A1: Although TDO is a native protein, its low melting point (~39.5°C) is a critical limitation. Proteins begin to denature several degrees below their measured Tm. Therefore, at field temperatures that coincide with herbicide application, the wild-type TDO could lose activity, leading to a failure in this compound detoxification and crop injury. Enhancing thermostability ensures robust trait performance in high-temperature environments [2].

Q2: The initial thermostable variants showed a significant drop in Kcat. Was this trade-off resolved? A2: Yes. The initial improvement in thermostability (Round 1) did come at the cost of catalytic efficiency, with Kcat dropping from 2.7 min⁻¹ to 1.2 min⁻¹. A second round of optimization was successfully undertaken with the specific goal of recovering Kcat without losing thermal stability. The research resulted in multiple variants that combined better heat stability with this compound efficacy equal to the wild-type TDO in plant tests [1] [2].

Q3: What are the real-world applications of this research? A3: This research is the foundation for next-generation herbicide-tolerant crops. For example, Bayer's upcoming Vyconic Soybeans, which include tolerance to this compound alongside four other herbicides, represent a direct commercial application of such a trait [3]. Engineered, thermostable TDO provides farmers with a additional tool for managing resistant weeds, particularly waterhemp and Palmer amaranth [1] [3].

References

cytochrome P450 metabolism mediated mesotrione resistance

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cases of P450-Mediated Mesotrione Resistance

The following table summarizes weed species and populations where enhanced cytochrome P450 metabolism has been identified as a mechanism of this compound resistance.

Weed Species Resistant Population/Biotype Key P450 Gene/Enzyme (if identified) Evidence
Palmer amaranth (Amaranthus palmeri) NER (Nebraska resistant) [1] CYP72A1182 (functionally validated via heterologous expression) [1] Gene overexpression; metabolism of tembotrione to hydroxy-tembotrione; polymorphisms in gene promoter [1]
Waterhemp (Amaranthus tuberculatus) MCR (McLean County, IL) [2] P450 activity (specific gene not identified) [2] Enhanced metabolism (4-hydroxylation); resistance reduced by P450 inhibitors (malathion, tetcyclacis) [2]
Waterhemp (Amaranthus tuberculatus) NEB (Nebraska) [3] P450 activity (specific gene not identified) [3] Higher levels of this compound metabolism via 4-hydroxylation; no differences in HPPD gene or uptake [3]
Green foxtail (Setaria viridis) HT (Jilin Province, China) [4] P450 activity (specific gene not identified) [4] Tolerance reversed by P450 inhibitors (malathion, PBO); higher in vivo P450 activity after treatment [4]

Core Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the literature, which you can use as troubleshooting guides.

Metabolism Study Using Excised Leaves

This protocol is adapted from research on waterhemp [2] and is a direct method to confirm enhanced metabolic detoxification.

  • Principle: The assay measures the rate at which the parent herbicide is converted into non-phytotoxic metabolites in resistant versus susceptible plants.
  • Procedure:
    • Plant Preparation: Grow resistant (R) and susceptible (S) plants under uniform conditions.
    • Herbicide Application: Apply radiolabeled ([¹⁴C]) this compound to the adaxial surface of excised leaves using a micro-syringe in multiple droplets [3].
    • Incubation: Place the treated leaves in a solution and incubate under light.
    • Extraction and Analysis:
      • At designated time points, homogenize the leaf tissue.
      • Extract the homogenate with a suitable solvent (e.g., methanol).
      • Analyze the extract using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify parent this compound and its metabolites (e.g., 4-hydroxy-mesotrione and a dione ring derivative) [2] [3].
  • Data Interpretation: A significantly shorter half-life of the parent this compound and faster accumulation of metabolites in the R population indicate enhanced metabolic resistance.
P450 Inhibition Assay

This is a critical experiment to implicate P450s in the resistance mechanism before embarking on complex molecular work [2] [4].

  • Principle: P450 inhibitors (e.g., malathion, piperonyl butoxide - PBO, tetcyclacis) are applied before the herbicide. If resistance is reversed (i.e., the R plants become more injured), it confirms the involvement of P450 monooxygenases.
  • Procedure:
    • Plant Growth: Grow R and S plants to the 3-4 leaf stage.
    • Inhibitor Application: Pre-treat plants with the P450 inhibitor (e.g., malathion) 1-2 hours before herbicide application [2]. Include controls without inhibitor.
    • Herbicide Challenge: Spray plants with a discriminating dose of this compound.
    • Assessment: Record visual injury and measure above-ground biomass 21 days after treatment (DAT).
  • Data Interpretation: A significant increase in mortality or biomass reduction in the R plants that received the inhibitor, compared to the R plants without the inhibitor, provides strong evidence for P450 involvement.
Gene Expression Analysis via RT-qPCR

Once a candidate P450 gene is identified (e.g., via RNA-seq), this protocol validates its differential expression [1] [5].

  • Principle: Measures the relative transcript levels of a target gene in R versus S plants, both constitutively and after herbicide induction.
  • Procedure:
    • Sampling: Collect leaf tissue from R and S plants at multiple time points (e.g., 0, 6, 12 hours after this compound treatment) and flash-freeze [1].
    • RNA Extraction & cDNA Synthesis: Extract total RNA and synthesize complementary DNA (cDNA).
    • qPCR:
      • Critical Step - Reference Gene Validation: First, identify and validate stably expressed reference genes (e.g., actin, 18S rRNA, elongation factor 1α) under your experimental conditions [5]. Using unvalidated references is a major source of error.
      • Perform qPCR with gene-specific primers for the candidate P450 and the reference genes.
  • Data Interpretation: Use the 2^(-ΔΔCt) method to calculate fold-change. Constitutively higher and/or herbicide-induced overexpression in R plants supports the gene's role in resistance [1] [5].

Experimental Workflow Diagram

The diagram below illustrates the logical workflow for diagnosing P450-mediated this compound resistance.

workflow start Suspected this compound Resistance dose Dose-Response Assay start->dose mech Investigate Mechanism dose->mech target Target-Site Investigation (HPPD Sequencing) mech->target non_target Non-Target-Site Investigation mech->non_target uptake Uptake & Translocation Assay non_target->uptake metabolism Metabolism Study non_target->metabolism p450_inhibit P450 Inhibition Assay metabolism->p450_inhibit If metabolism enhanced rnaseq Transcriptomics (RNA-seq) p450_inhibit->rnaseq If resistance reversed validate Functional Validation (e.g., Heterologous Expression) rnaseq->validate Candidate genes identified confirm Confirmed P450-Mediated Resistance validate->confirm

Frequently Asked Questions & Troubleshooting

Q1: My P450 inhibition assay with malathion did not reverse resistance. Does this rule out P450 involvement? A: Not necessarily. Consider these points:

  • Inhibitor Specificity: Malathion may not inhibit the specific P450 isoform responsible. Test multiple inhibitors (e.g., PBO, tetcyclacis) [2].
  • Application Timing & Uptake: Ensure the inhibitor is applied correctly and is being absorbed by the plant. Re-optimize the pre-treatment time and concentration.
  • Multiple Mechanisms: The resistance could involve a combination of P450s and other mechanisms (e.g., GSTs, transporters), diluting the effect of the inhibitor alone.

Q2: After identifying a candidate P450 gene via RNA-seq, what is the gold standard for proving its function? A: The most conclusive evidence comes from heterologous expression. The candidate gene is expressed in a system like yeast (Saccharomyces cerevisiae) or Arabidopsis, and the transformed organisms are tested for their ability to metabolize this compound and confer tolerance, as demonstrated for CYP72A1182 [1]. Other supporting evidence includes correlating gene expression with resistance traits in a segregating population (QTL mapping) [1].

Q3: What are the critical controls for a high-quality metabolism study? A:

  • A susceptible biotype is the essential biological control for comparison.
  • A known metabolic system, such as excised corn leaves, can serve as a positive control since corn naturally metabolizes this compound via P450s [2].
  • Time-point zero samples are crucial to account for non-metabolic degradation and ensure accurate measurement of metabolic rates.

References

optimizing triketone dioxygenase TDO activity in plants

Author: Smolecule Technical Support Team. Date: February 2026

TDO Optimization & Troubleshooting FAQ

The table below summarizes common issues and solutions related to TDO engineering:

Problem / Question Possible Cause Suggested Solution / Explanation
Low thermostability causing field performance failure [1] Low in vitro melting point (Tm ~39.5–40°C) [1]. Engineer TDO variants for higher thermostability via rational design using Multiple Sequence Alignment (MSA) [1].
Reduced catalytic efficiency (Kcat) after stabilization [1] Mutations for stability negatively affecting enzyme's active site or dynamics. Perform additional rounds of optimization to recover activity without losing stability [1].
How to screen for improved variants? Need to evaluate multiple parameters. Use a tiered screen: Tm → Specific Activity → Kinetics (Kcat, Km) → In planta efficacy [1].
Poor transformation efficiency in plants Inefficient delivery of genetic construct. Use Agrobacterium-mediated transformation of embryos (soybean) or other explants [1]. For high-throughput, employ protoplast transfection (e.g., with PEG) [2].

Detailed Experimental Protocols

Protocol 1: Engineering Thermostable TDO Variants

This workflow is adapted from a successful scheme used to generate TDO variants with enhanced temperature stability while maintaining catalytic efficiency [1].

Workflow Overview:

G Start Start: Wild-Type TDO MSA Multiple Sequence Alignment (MSA) Start->MSA RationalDesign Rational Design: Select 82/351 positions for mutation MSA->RationalDesign LibConstruction Library Construction: 10 local + 10 global mutations per variant RationalDesign->LibConstruction Screen1 Primary Screen: Tm and Specific Activity LibConstruction->Screen1 Screen2 Secondary Screen: Kinetics (Kcat, Km) Screen1->Screen2 Screen3 Tertiary Screen: Half-life at 40°C Screen2->Screen3 PlantTest In Planta Testing: Mesotrione tolerance at elevated temps Screen3->PlantTest End Optimized TDO Variant PlantTest->End

Key Steps:

  • Rational Design: Perform a Multiple Sequence Alignment (MSA) to identify conserved residues. Select 82 out of 351 positions to mutate to the most conserved amino acids [1].
  • Library Construction: Create a library of TDO variants. Combine 20 individual mutations into each variant using two strategies: combining mutations that are spread throughout the protein, and combining mutations that are clustered together [1].
  • In Vitro Screening:
    • Primary Screen: Measure the melting temperature (Tm) and specific activity at two concentrations of this compound [1].
    • Secondary Screen: For the best variants, determine kinetic parameters (Kcat and Km) at 25°C and elevated temperatures [1].
    • Tertiary Screen: Determine the half-life of active TDO at 40°C by incubating the protein and measuring residual activity over 90 minutes [1].
  • In Planta Validation: Advance the best-performing variants to plant testing. Stably transform soybean or cotton and evaluate this compound tolerance and agronomic performance in controlled environments and field trials [1].
Protocol 2: High-Throughput Screening in Protoplasts

For a faster, automated pipeline to screen TDO variants, you can adapt a high-throughput method using protoplasts.

Workflow Overview:

G Start Start: TDO Variant Library AutoClone Automated Golden Gate Cloning (96 vectors) Start->AutoClone ProtoIsolate Isolate Protoplasts AutoClone->ProtoIsolate Transfect Transfect with TDO vector + CRISPR tools ProtoIsolate->Transfect PEG Add PEG2050 to increase efficiency Transfect->PEG Culture Culture Protoplasts PEG->Culture Phenotype High-Throughput Phenotyping (MALDI-MS) Culture->Phenotype End Data on Metabolite Changes (e.g., lipids) Phenotype->End

Key Steps:

  • Vector Construction: Use an automated biofoundry to perform Golden Gate cloning in parallel for 96 constructs [2].
  • Protoplast Transfection: Isolate protoplasts from your target plant species (e.g., Nicotiana benthamiana or maize). Transfert them with your TDO variant constructs. Note that using PEG2050 can increase transfection efficiency by over 45% [2].
  • Phenotyping: Employ single-cell Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to perform high-throughput lipid profiling or detect other metabolic changes in the engineered cells, differentiating them from unengineered controls [2].

Key Quantitative Data for Comparison

The table below presents kinetic and stability data from a study engineering TDO, providing a benchmark for your results [1].

Enzyme Kcat (min⁻¹) Thermostability (Tm °C) Key Finding
Wild-Type TDO 2.7 ~39.5 Baseline - low melting point [1].
Initial Stabilized Variant 1.2 Higher than WT Trade-off: Stability gained, catalytic efficiency lost [1].
Final Optimized Variants Equivalent to WT Higher than WT Goal Achieved: Recovered activity without losing stability [1].

References

Mesotrione Analytical Method Technical Support Center: Recovery Rate Optimization Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Recovery Rate Benchmarks & Method Selection

What recovery rates can be expected from different mesotrione analytical methods?

Table: Comparison of this compound Analytical and Degradation Method Performance Characteristics

Method Type Reported Recovery Rate Key Advantages Optimal Use Cases
Bioelectrochemical System (BES) 99.58% ± 0.73% degradation [1] Exceptional degradation efficiency; enhanced electron transfer High-concentration this compound remediation in water/soil
Immobilized Laccase (G-ZnO@Lac) 73.25% degradation [2] Improved enzyme stability & reusability; environmentally friendly Moderate concentration degradation; situations requiring green technology
HPLC Analytical Method >99% recovery [3] High precision & accuracy; multi-residue capability Quantitative analysis of this compound in complex matrices
Which degradation method shows the best performance for this compound?

The bioelectrochemical system (BES) demonstrates superior degradation performance (99.58% removal) compared to microbial degradation alone (57.51%) or electrochemical degradation alone (11.24%) [1]. This synergistic approach combines biological and electrochemical processes for enhanced efficiency. For analytical quantification rather than degradation, the HPLC method provides excellent recovery rates exceeding 99% [3], making it ideal for precise measurement requirements.

What is the significance of immobilized laccase in this compound degradation?

Immobilized laccase systems address key limitations of free enzymes, including poor stability, limited reusability, and activity retention across varying environmental conditions [2]. The G-ZnO@Lac system maintains approximately 54% relative enzyme activity after 28 days of storage, compared to only 12% for free laccase, significantly enhancing operational stability for extended applications [2].

Troubleshooting Guide: Recovery Rate Issues

Table: Troubleshooting Common this compound Analytical Recovery Problems

Problem Potential Causes Solutions Prevention Tips
Low Recovery in HPLC Analysis Incomplete extraction; sample matrix interference; improper mobile phase composition Optimize extraction time/solvent; use cleanup steps (SPE); adjust acetonitrile:water ratio (80:20 recommended) [3] Validate method for specific matrix; use internal standards; confirm detector wavelength (230 nm)
Poor BES Degradation Efficiency Suboptimal applied voltage; incorrect buffer concentration; inadequate microbial communities Adjust voltage to 0.50 V; ensure buffer concentration of 50 mM; verify microbial community composition [1] Monitor anode/cathode potentials (-0.48V/-0.98V); maintain glucose concentration (250 mg/L)
Reduced Immobilized Laccase Activity Enzyme leaching from carrier; inactivation during immobilization; suboptimal pH/temperature Optimize immobilization procedure; use G-ZnO carrier; maintain pH 4 and 30°C operating conditions [2] Characterize carrier material (SEM, FT-IR); monitor storage conditions; use within 28 days
Inconsistent this compound Degradation Rates Variable environmental conditions; fluctuating microbial activity; inconsistent co-substrate levels Standardize temperature (30°C), pH (4 for laccase), and co-substrate concentration (250 mg/L glucose for BES) [1] [2] Implement continuous monitoring; pre-condition microbial communities; maintain consistent operational parameters

Experimental Protocols & Methodologies

Bioelectrochemical System (BES) Degradation Protocol

The following diagram illustrates the optimized BES degradation workflow for this compound:

BES_Workflow Start Start BES Setup Voltage Apply Voltage (0.50 V) Start->Voltage Buffer Add Buffer (50 mM) Voltage->Buffer Glucose Add Co-substrate Glucose (250 mg/L) Buffer->Glucose Inoculate Inoculate Microbial Communities Glucose->Inoculate Degrade Degrade this compound (5 mg/L initial) Inoculate->Degrade Monitor Monitor Process Degrade->Monitor Monitor->Voltage Adjust Parameters Complete 99.58% Degradation Complete Monitor->Complete Optimal Conditions

Optimized BES Experimental Protocol:

  • System Setup: Construct a biocathode BES with appropriate electrode materials [1]
  • Applied Voltage: Maintain at 0.50 V (resulting in anode potential of ~-0.48 V and cathode potential of ~-0.98 V) [1]
  • Buffer Concentration: Use 50 mM buffer solution to maintain optimal pH [1]
  • Co-substrate: Add glucose (250 mg/L) as carbon source for microbial communities [1]
  • Microbial Inoculation: Utilize consortia containing Enterococcus, Stenotrophomonas, and Pseudomonas in cathode biofilm for degradation, and Brooklawnia, Petrimonas, and Pseudomonas in anode biofilm for electron transfer [1]
  • Process Monitoring: Track this compound concentration degradation over time using HPLC-MS analysis [1]
Immobilized Laccase Degradation Protocol

The following diagram illustrates the immobilized laccase preparation and degradation process:

Laccase_Workflow cluster_conditions Optimal Conditions Start Start Laccase Immobilization PrepareZnO Prepare G-ZnO Carrier (Hydrothermal Method) Start->PrepareZnO Characterize Characterize ZnO (SEM, FT-IR) PrepareZnO->Characterize Immobilize Immobilize Laccase on G-ZnO Characterize->Immobilize Optimize Set Optimal Conditions Immobilize->Optimize Degrade Degrade this compound Optimize->Degrade pH pH 4.0 Analyze Analyze Products (HPLC-MS) Degrade->Analyze Complete 73.25% Degradation Complete Analyze->Complete Temp 30°C Time 6 Hours Amount 10 mg G-ZnO@Lac

Immobilized Laccase Experimental Protocol:

  • Carrier Preparation: Synthesize granular ZnO (G-ZnO) using hydrothermal reaction method with zinc acetate dihydrate and NaOH at 140°C for 12 hours [2]
  • Characterization: Analyze ZnO morphology using Scanning Electron Microscopy (SEM) and confirm functional groups with Fourier Transform Infrared Spectroscopy (FT-IR) [2]
  • Enzyme Immobilization: Immobilize laccase on G-ZnO carrier and determine immobilization capacity using Bradford reagent at 595 nm [2]
  • Optimal Degradation Conditions:
    • Enzyme Amount: 10 mg G-ZnO@Lac [2]
    • Incubation Time: 6 hours [2]
    • Temperature: 30°C [2]
    • pH: 4.0 [2]
  • Activity Assessment: Measure laccase activity using ABTS assay at 420 nm [2]
HPLC Analytical Method Protocol

HPLC Analytical Conditions for this compound Quantification [3]:

  • Column: Shimadzu BDS C18 (250 mm × 4.6 mm, 5μm)
  • Mobile Phase: Acetonitrile:Water (80:20 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV-Vis at 230 nm
  • Retention Time: Approximately 3.8 minutes for this compound
  • Sample Preparation: Dissolve in acetonitrile based on solubility characteristics
  • Linearity Range: 0.1 to 90 mg/L with correlation coefficient ≥0.99

Advanced Technical Considerations

Degradation Pathways & Metabolite Analysis

Understanding this compound degradation pathways is essential for optimizing analytical methods and ensuring complete remediation:

  • BES Degradation Mechanism: Primary degradation involves nitro reduction and ketone fragmentation, confirmed through HPLC-MS analysis of intermediate products [1]
  • Key Metabolites Identified:
    • 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid
    • 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione
    • 2-amino-4-(methylsulfonyl) benzoic acid
    • 6-(methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dion [1]
  • Environmental Factors: this compound dissipation follows first-order kinetics with DT50 values of 2.9-6.0 days in soil and 3.4-4.8 days in maize, influenced by environmental pH [4]
Microbial Community Optimization

The effectiveness of biological degradation systems depends heavily on proper microbial community composition:

  • Anode Biofilm Bacteria: Brooklawnia, Petrimonas, and Pseudomonas species facilitate electron transfer processes [1]
  • Cathode Biofilm Bacteria: Enterococcus, Stenotrophomonas, and Pseudomonas species contribute directly to this compound degradation and electron transfer [1]
  • Activity Monitoring: Dehydrogenase activity (DHA) in soil systems shows initial suppression followed by recovery, indicating microbial adaptation to this compound presence [4]

Conclusion & Implementation Recommendations

Based on current research, the optimal approach for this compound recovery and degradation depends on the specific application:

  • For high-efficiency degradation in environmental remediation, implement the BES system with optimized voltage and microbial communities [1]
  • For sustainable, enzyme-based treatment, utilize the immobilized laccase system with G-ZnO carrier [2]
  • For precise analytical quantification, apply the HPLC method with acetonitrile:water mobile phase [3]

References

reducing mesotrione soil residual effects on sensitive crops

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Profile: Mesotrione

What is this compound and how does it work? this compound is a Group 27 herbicide that inhibits the enzyme HPPD (4-Hydroxyphenylpyruvate dioxygenase) in susceptible plants [1]. This inhibition halts the production of carotenoids, which are pigments that protect chlorophyll. As a result, chlorophyll is destroyed by sunlight, a process known as photobleaching. Affected plants exhibit characteristic white, bleached leaves and eventually die because they can no longer perform photosynthesis [1] [2]. It is a systemic herbicide, absorbed by both roots and foliage, and is registered for use in corn [3].

What factors influence this compound persistence in soil? The primary route of this compound degradation in the soil is through microbial activity [1]. Several environmental and soil factors can affect this process:

  • Moisture: Dry soil conditions slow down microbial activity, leading to a slower breakdown rate and longer persistence [1].
  • Soil Type: Persistence is longer in soils with low organic matter content [1].
  • Application Rate: Higher application rates can lead to higher soil residues and a greater risk of carryover [4].

Crop Sensitivity & Field Data for Experimental Design

For researchers designing crop rotation or bioassay experiments, the following tables consolidate quantitative and observational data on crop response to this compound soil residues.

Table 1: Crop Sensitivity Ranking to this compound Soil Residues This ranking is synthesized from controlled bioassay and field persistence studies, useful for initial screening [5].

Sensitivity Level Crop Species Observed Effects in Controlled Studies
Very Tolerant Maize (Corn), Italian Rye-grass Minimal to no injury; maize is the target crop [5].
Tolerant Winter Wheat, Fibre Flax Slight, temporary injury possible in some conditions [5].
Moderately Sensitive Black Salsify Variable tolerance; moderate injury possible [5].
Sensitive Turnip, Witloof Chicory Clear injury symptoms observed [5].
Extremely Sensitive Sugar Beet, Red Clover, Lettuce, Snap Bean Severe injury and significant stand loss [5] [4].

Table 2: Documented Crop Injury and Yield Impact from Field Residues This data comes from field experiments measuring the effects of this compound soil residues (12 months after application to corn) on subsequent rotational crops [4].

Crop Site Application Timing & Rate (Relative to 1X) Key Effects on Crop
Snap Bean Fremont 12 months after 4X rate (PRE) Yield reduced by 60% (0.18 T/ha vs. 14.24 T/ha untreated control) [4].
Snap Bean Fremont 12 months after 4X rate (POST) Yield reduced by 31% [4].
Processing Tomato - 12 months after 2X-4X rate Yield reduced to 23-33% of untreated control (85 T/ha) [4].
Bell Pepper Wooster 12 months after 2X-4X rate Yield reduction trend observed [4].
Pickling Cucumber Wooster 12 months after 4X rate Yield reduced by 18% (vs. 30 T/ha control) [4].
Pickling Cucumber Fremont 12 months after application Yield reduced regardless of rate or timing [4].
Cabbage Fremont 12 months after application Very high injury observed [4].
Cabbage Wooster 12 months after application No yield reduction, showing site-specific variation [4].

Experimental Risk Assessment & Protocols

Here is a logical workflow to assess this compound carryover risk and test for soil residues, which you can adapt for your experimental designs.

G Start Start: Assess this compound Carryover Risk A1 Known Application History? (High rate, low OM soil, dry conditions) Start->A1 A2 Conduct Soil Bioassay A1->A2 No / Uncertain Protocol Proceed with Sensitive Crop Rotation Experiment A1->Protocol Yes A3 Plant Sensitive Indicator Species (e.g., sugar beet, red clover, snap bean) A2->A3 A4 Observe for Bleaching & Growth Inhibition A3->A4 Result1 High Residue Risk Confirmed A4->Result1 Injury Symptoms Present Result2 Low Residue Risk Confirmed A4->Result2 No Symptoms Observed Result1->Protocol Delay or Use Tolerant Crops Result2->Protocol

Guidance for Conducting a Soil Bioassay The decision tree above outlines the overall risk assessment strategy. The core of this is the soil bioassay, for which you can use the following protocol:

  • Soil Sampling & Potting: Collect soil from the field layer (0-6 inches) where this compound was applied. Fill several small pots with this soil. As a control, fill pots with soil from a known, untreated area (e.g., a fence line) [5].
  • Indicator Species Selection: Plant seeds of species known to be highly sensitive to this compound. Based on the data in Table 1, excellent choices include sugar beet, red clover, lettuce, or snap bean [5] [4].
  • Growing Conditions & Observation: Grow the plants for 2-3 weeks under controlled conditions (e.g., in a greenhouse). Monitor them regularly for the classic symptom of HPPD inhibitors: white, bleached new growth [1] [2].
  • Data Collection & Analysis: At the end of the test period, record visual injury estimates and measure foliage fresh weight. Compare the biomass of plants grown in treated soil to those in the control soil. A significant reduction (e.g., 50% fresh weight reduction) indicates harmful levels of herbicide residue [5].

Risk Mitigation Strategies for Experimental Planning

  • Know Your Soil and History: Pre-experiment documentation of soil organic matter, pH, and precise herbicide application rates and dates is critical for predicting persistence [1] [6].
  • Plan Rotations with Tolerant Species: If bioassays indicate persistent residues, prioritize following with tolerant crops like cereal rye, winter wheat, or maize in your rotation sequence [5] [6].
  • Account for Site-Specific Variation: Be aware that crop injury can vary significantly between different research sites and years due to variations in weather and soil microbiology, so multi-site replication is valuable [4].

References

overcoming mesotrione injury in non-target plants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Mesotrione Injury & Mechanisms

This compound is a triketone herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible plants [1]. This inhibition disrupts carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues as chlorophyll is destroyed, and ultimately causing plant death [1] [2]. Injury to non-target plants can occur through several pathways:

  • Spray Drift: Physical movement of spray particles during application [3] [2].
  • Herbicide Carryover: Persistence of the herbicide in soil, compost, or manure, which can then injure sensitive crops planted in rotation [4] [2] [5].
  • Root Exudation: In some cases, this compound can be absorbed by a treated plant, transported within it, and then exuded through its roots into the surrounding soil, where it can injure neighboring, susceptible plants [6].

The diagram below illustrates how this compound moves through the environment and affects non-target plants.

G cluster_0 Mechanism of Action (HPPD Inhibition) cluster_1 Primary Injury Symptoms MesotrioneApplication This compound Application ExposurePathways Exposure Pathways to Non-Target Plants MesotrioneApplication->ExposurePathways HPPD_Inhibition Inhibition of 4-HPPD Enzyme ExposurePathways->HPPD_Inhibition  Plant Uptake SprayDrift Spray Drift ExposurePathways->SprayDrift RootExudation Root Exudation ExposurePathways->RootExudation SoilCarryover Soil Carryover ExposurePathways->SoilCarryover CarotenoidLoss Loss of Carotenoid Biosynthesis HPPD_Inhibition->CarotenoidLoss ChlorophyllBleaching Chlorophyll Bleaching & Plant Death CarotenoidLoss->ChlorophyllBleaching Bleaching Leaf Bleaching (White/Yellow) Chlorosis Chlorosis (General Yellowing) Necrosis Necrosis (Tissue Death) Stunting Growth Reduction & Stunting

Species Sensitivity & Quantitative Risk Assessment

The sensitivity to this compound residues varies significantly among plant species. The table below summarizes effect concentrations (EC) for shoot fresh weight reduction in selected leafy vegetables, based on a controlled soil bioassay [4]. The bioassay used a loam soil with 3.18% organic matter and a pH of 7.38; these soil properties can influence herbicide persistence and plant response.

Plant Species EC₁₀ (µg a.i./kg soil) EC₂₀ (µg a.i./kg soil) EC₅₀ (µg a.i./kg soil) Relative Sensitivity
Spinach 4.8 8.4 13.2 Highest
Chard 10.1 16.8 23.9 High
Lettuce 14.8 23.5 34.3 High
Endive 429.3 707.0 990.3 Low / Tolerant

This data suggests that spinach, chard, and lettuce are highly sensitive and are not suitable for planting in soils with recent this compound applications. In contrast, endive shows much higher tolerance and may be a viable rotational crop where this compound carryover is a concern [4].

Other research has documented injury from this compound residues in broccoli, carrot, cucumber, and onion, with symptoms persisting for one year after application. The addition of atrazine to this compound can accentuate this injury. Most of these crops recover fully by the second year, indicating a recommended recropping interval of two years for sensitive species [7].

Experimental Protocols & Troubleshooting FAQs

Protocol: Soil Bioassay for Herbicide Carryover

A bioassay is a reliable method to detect phytotoxic levels of herbicide residues in soil before planting a sensitive crop [5].

  • Soil Collection: Collect soil from the field from the top 4-6 inches. For comparison, also collect soil from a known, untreated area (e.g., a fence line or a field with no history of this compound use) [5].
  • Soil Preparation: Sieve the soil to remove large debris and rocks. For the treated sample, you may also create a dilution series by mixing the field soil with untreated soil (e.g., 100%, 50%, 25%) to estimate residue levels.
  • Planting: Plant seeds of a highly sensitive species (e.g., lettuce or spinach, see table above) in pots containing the test soil and the untreated control soil [4] [5].
  • Growing Conditions: Grow the plants in a controlled environment (growth chamber or greenhouse) with a 16-hour photoperiod at 24°C, watering daily to 70% of field capacity [4].
  • Evaluation: After 14-21 days, compare the test plants to the control plants. Assess key parameters:
    • Morphological: Shoot fresh weight reduction [4].
    • Physiological: Visual bleaching symptoms and chlorophyll content [4] [1].
    • Calculate the percentage of injury or growth reduction to determine if the soil residue levels are acceptable for your desired crop.
Frequently Asked Questions
  • What are the primary symptoms of this compound injury I should look for? The most distinctive symptom is leaf bleaching (white or yellow appearance) due to inhibition of carotenoid synthesis [2] [1]. Other common symptoms include general chlorosis (yellowing), necrosis (tissue death), and severe growth reduction or stunting [2] [5].

  • A colleague applied this compound to a corn field last year. Can I safely plant a vegetable garden there now? You should proceed with caution. This compound can persist and cause injury to sensitive crops for over 12 months [7]. Factors that increase carryover risk include drought conditions, low organic matter content in soil, and late-season or multiple applications of the herbicide [5]. Conduct a soil bioassay before planting to assess the risk.

  • My experimental plants show signs of this compound injury. Is there a way to reverse the damage? There is no known antidote to "cure" a plant from herbicide exposure [2]. The recommended course of action is to:

    • For edible plants: Remove and replace them. Do not consume plants exposed to herbicides [2].
    • For ornamental plants: Provide optimal care (water, fertilizer if needed) to minimize other stresses and wait to see if the plant can recover from unaffected new growth [2].
  • How does weather influence the risk of this compound carryover? Weather is a critical factor. Lack of rainfall reduces microbial and chemical degradation of the herbicide, leading to longer persistence in the soil [5]. Cool soil temperatures also slow down degradation [5]. Persistent drought conditions significantly elevate the risk of carryover injury the following season [5].

References

Mesotrione Degradation: Mechanisms & Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The degradation of mesotrione in biological systems involves specific microbial communities and plant enzymes. The table below summarizes the primary mechanisms and key agents identified in recent studies.

System / Organism Key Degrading Agents Primary Mechanisms Major Metabolites / Pathways Identified Reported Efficiency / Key Finding

| Bioelectrochemical System (BES) [1] | Cathode Biofilm: Enterococcus, Stenotrophomonas, Pseudomonas. Anode Biofilm: Brooklawnia, Petrimonas, Pseudomonas. | Nitro reduction, ketone fragmentation. | 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione, etc. | 99.58 ± 0.73% removal (5 mg L⁻¹ initial concentration). | | Rice (Oryza sativa) [2] | Cytochrome P450, Glycosyltransferases, Glutathione S-transferases, Methyltransferase, Acetyltransferase. | Hydrolysis, reduction, glycosylation, methylation, acetylation. | Eight metabolites and five conjugates identified. | Elucidation of degradative pathways helps engineer genotypes for safer degradation. | | Bacterium (Amycolatopsis nivea La24) [3] | Specific enzymes identified via multi-omics (genome, transcriptome). | Metabolic response (specific pathways not detailed in abstract). | Research focuses on transcriptome and metabolic response. | Isolation and identification of a specific this compound-degrading bacterial strain. |

The relationships and pathways in the BES and plant systems can be visualized as follows:

Diagram 1: Key Pathways for this compound Degradation in BES and Plant Systems.

Optimizing Degradation Experiments

Here are answers to common experimental questions and troubleshooting guidance.

FAQ: Enhancing Degradation Efficiency

What is the most effective system for enhanced this compound degradation in a lab setting? A Bioelectrochemical System (BES) with a biocathode has been shown to achieve a removal efficiency of 99.58%, significantly outperforming standalone microbial degradation (57.51%) or electrochemical degradation (11.24%) [1].

What are the optimal conditions for running a BES for this compound degradation? According to the research, the following parameters are optimal for a BES treating 5 mg L⁻¹ of this compound [1]:

  • Applied Voltage: 0.50 V
  • Co-substrate (Glucose) Concentration: 250 mg L⁻¹
  • Buffer Concentration: 50 mM

Which microbes are crucial for degradation in a BES? Microbial community analysis is vital. In a BES, the cathodic biofilm, rich in Enterococcus, Stenotrophomonas, and Pseudomonas, is primarily responsible for this compound degradation and electron transfer. The anodic biofilm, containing Brooklawnia, Petrimonas, and Pseudomonas, is involved in electron generation and transfer [1].

How can I track and confirm this compound degradation in my experiments? The process can be confirmed by identifying intermediate metabolites. Key techniques and markers include:

  • Analytical Technique: Use High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or HRLC-Q-TOF-MS/MS [1] [2].
  • Key Metabolites: Look for intermediates like:
    • 4-(Methylsulfonyl)-2-nitrobenzoic acid
    • 2-Amino-4-(methylsulfonyl)benzoic acid
    • 1,3-Cyclohexanedione
    • Various glycosylated, methylated, or acetylated conjugates in plant systems [1] [2].
Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low degradation efficiency in BES. Sub-optimal electrical conditions or nutrient balance. Verify applied voltage is at 0.50 V; ensure glucose co-substrate is at 250 mg L⁻¹; check buffer capacity (50 mM) [1].
Cannot detect degradation products. Incorrect analytical method or metabolite has transformed. Use HPLC-MS/MS; target specific intermediates like 2-amino-4-(methylsulfonyl)benzoic acid (from nitro-reduction) or look for conjugates if studying plant enzymes [1] [2].
Poor microbial activity or biofilm formation. Inoculum quality or unsuitable environmental conditions. Ensure microbial inoculum contains key genera (e.g., Pseudomonas, Stenotrophomonas); provide adequate carbon source and applied voltage to enrich the biofilm [1].
Unclear degradation pathway in a new system. Lack of transcriptional or metabolic data. Conduct RNA-sequencing to find upregulated genes (e.g., for Cytochrome P450, GST) and use HRLC-Q-TOF-MS/MS to characterize metabolites and link products to specific enzymes [2].

Detailed Experimental Protocols

For reproducibility, here are detailed methodologies for key experiments cited in this guide.

Protocol 1: Biocathode BES for Enhanced this compound Removal

This protocol is adapted from the study that achieved 99.58% this compound removal [1].

  • 1. Reactor Setup: Use a dual-chamber BES with a proton exchange membrane. Anode and cathode chambers should have working volumes of, for example, 250 mL each.
  • 2. Electrode Inoculation:
    • Anode: Inoculate with anaerobic sludge or a mixed culture containing bacteria like Brooklawnia and Petrimonas.
    • Biocathode: Inoculate with activated sludge or a defined consortium containing Enterococcus, Stenotrophomonas, and Pseudomonas.
  • 3. Medium and Conditions:
    • Catholyte: this compound concentration of 5 mg L⁻¹ in a mineral buffer.
    • Co-substrate: Add 250 mg L⁻¹ of glucose.
    • Buffer: Use a 50 mM phosphate buffer.
    • Applied Voltage: Maintain 0.50 V using a power source.
  • 4. Monitoring and Analysis:
    • Sample periodically to measure this compound concentration via HPLC.
    • For metabolite identification, use HPLC-MS/MS to detect key intermediates like 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid.
Protocol 2: Identifying Degradative Enzymes and Metabolites via Multi-omics

This protocol is based on studies in rice and bacteria [2] [3].

  • 1. Treatment and Sampling:
    • Expose the test organism (e.g., rice seedlings, bacterial culture) to an environmentally realistic concentration of this compound.
    • Harvest tissues/cells after a set period (e.g., 24 hours) and immediately flash-freeze in liquid nitrogen.
  • 2. RNA Sequencing (Transcriptome):
    • Extract total RNA from the samples.
    • Construct cDNA libraries and perform RNA-seq on a platform like Illumina.
    • Analyze data to identify significantly upregulated genes. Perform gene enrichment analysis to find overrepresented enzymes, such as Cytochrome P450s, glycosyltransferases, and glutathione S-transferases [2].
  • 3. Metabolite Profiling (Metabolome):
    • Extract metabolites from a separate set of samples.
    • Analyze using HRLC-Q-TOF-MS/MS in both positive and negative ionization modes.
    • Identify this compound metabolites and conjugates by comparing mass spectra and fragmentation patterns with controls. Key products may include compounds resulting from reduction, hydrolysis, glycosylation, or methylation [2].
  • 4. Data Integration:
    • Correlate the upregulated enzymes from the transcriptome data with the specific metabolic products identified. This helps establish a direct link between gene expression and the functional degradation pathway.

References

acetyltransferase Ace1 gene mesotrione detoxification in rice

Author: Smolecule Technical Support Team. Date: February 2026

OsACE1 in Mesotrione Detoxification: Key Experimental Data

For a quick overview, the following table summarizes the core experimental findings and quantitative data related to OsACE1's function in this compound detoxification.

Experimental Aspect OsACE1 Overexpression (OE) Lines OsACE1 Knockout (Cas9) Lines Wild-Type (Control)
Plant Phenotype under Stress Improved elongation and biomass; attenuated cellular injury; increased chlorophyll [1] [2]. Compromised growth fitness; intensified toxic symptoms [1] [2]. Standard toxic symptoms from this compound exposure.
Parent Herbicide Accumulation Significantly less this compound accumulated [1] [2]. Increased accumulation of toxic this compound [1] [2]. Baseline accumulation level.
Degradative Metabolites Accumulated more degradative metabolites [1] [2]. Reduced metabolites detected, suggesting impaired breakdown [1] [2]. Baseline metabolite level.
Herbicide Removal from Medium Removed 1.38 times more this compound than wild-type [1] [2]. Information not specified in search results. Baseline removal rate.
Primary Proposed Mechanism Phase II reaction conjugation, facilitated by OsACE1 [1] [2]. Impaired Phase II conjugation due to lack of functional OsACE1 [1] [2]. Native metabolic capacity.

Detailed Experimental Protocols

Here are the core methodologies used in the cited research to investigate OsACE1's role.

Plant Material Preparation and Treatment

This protocol describes how to grow and treat rice plants for this compound detoxification studies.

A Sterilize rice seeds (cv. Nipponbare) with 3% H₂O₂ B Germinate seeds at 30°C for 48-72 hours A->B C Grow seedlings in chamber (30/25°C day/night, 10h dark, 200 μmol m⁻² s⁻¹ light) B->C D Apply Herbicide Treatment C->D E Short-term (10-day-old plants) 0.1 mg/L MTR/FSA for 6 days D->E F Long-term (Hydroponic) 0.01 mg/L MTR/FSA for 45, 90, or 135 days D->F G Renew culture solution every other day E->G F->G

Key Considerations:

  • Concentrations: The studies use this compound concentrations (e.g., 0.01 - 0.1 mg/L) set below environmentally realistic contamination levels to mimic realistic stress [1].
  • Growth Conditions: Precise control of temperature, light, and humidity is critical for reproducible phenotypic results.
  • Solution Renewal: Regularly renewing the hydroponic solution ensures a consistent herbicide concentration and nutrient availability [1].
Generating Transgenic Plant Lines

To establish a causal relationship, the research employed transgenic approaches.

A1 Clone OsACE1 gene (LOC_Os10g01920) via PCR A2 Digest product and plasmid (BamI and SalI) A1->A2 A3 Ligate into pCAMBIA1300 with CaMV35S promoter A2->A3 A4 Overexpression (OE) Line A3->A4 B1 Design guide RNA targeting OsACE1 B2 Clone into pRGEB31 vector (BsaI digestion) B1->B2 B3 Knockout (Cas9) Line (Frameshift mutation) B2->B3

Key Considerations:

  • Confirmation: Always confirm successful gene overexpression or knockout using DNA sequencing and qRT-PCR.
  • Segregation: For knockout lines, ensure the mutation is homozygous in the plants used for experimentation.
  • Comprehensive Analysis: Using both overexpression and knockout lines provides the strongest evidence for gene function, as demonstrated in the source study [1].
Analyzing Herbicide Metabolites

Characterizing metabolites is essential to confirm the detoxification pathway.

  • Equipment: HPLC-LTQ-MS/MS system [1].
  • Objective: To identify and quantify the parent herbicide (this compound) and its degradative metabolites in both plant tissues and growth media.
  • Key Finding: OsACE1 overexpression lines showed significantly higher levels of this compound metabolites and conjugates compared to wild-type and knockout lines, confirming enhanced catabolism [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
No phenotypic difference between transgenic and wild-type lines under treatment. Herbicide concentration too low or high; genetic background noise. Conduct a dose-response curve. Use a minimum of three biological replicates. Genotype plants to confirm transgenic status [1].
High variability in plant injury and biomarker data (e.g., chlorophyll). Inconsistent plant growth stages or environmental conditions. Standardize treatment to a specific growth stage (e.g., 10-day-old seedlings). Strictly control growth chamber conditions [1].
Low signal or poor resolution of this compound and its metabolites in HPLC-MS/MS. Suboptimal extraction or instrument settings. Ensure proper sample homogenization and use appropriate solvents for extraction. Optimize MS/MS parameters using pure this compound standard first.
Inconclusive gene expression data for OsACE1. Low RNA quality or quantity; inefficient reverse transcription. Use high-quality RNA extraction kits. Treat samples with DNase I. Include a no-reverse-transcriptase control in qPCR assays [1].

Frequently Asked Questions (FAQs)

Q1: What is the specific biochemical function of OsACE1 in this compound detoxification? A1: OsACE1 is an acetyltransferase that facilitates a Phase II conjugation reaction. It catalyzes the transfer of an acetyl group to the this compound molecule (or its primary metabolite), making the herbicide more water-soluble and less phytotoxic, thereby accelerating its breakdown and sequestration [1] [2].

Q2: Are there other known genes involved in non-target-site resistance to HPPD inhibitors like this compound in plants? A2: Yes. While OsACE1 is a key acetyltransferase, other enzyme families are crucial for non-target-site resistance (NTSR). These include:

  • Glutathione S-transferases (GSTs): Conjugate glutathione to herbicides [3].
  • Cytochrome P450 monooxygenases (CYP450s): Often perform initial oxidation (Phase I) of herbicides [4] [5].
  • UDP-glycosyltransferases (UGTs): Add sugar moieties to herbicide molecules [3].

Q3: How does the resistance mediated by OsACE1 differ from target-site resistance? A3: OsACE1 confers NTSR by enhancing the herbicide's metabolic degradation [1]. In contrast, Target-Site Resistance (TSR) involves mutations in the herbicide's target enzyme (e.g., HPPD gene), preventing the herbicide from binding [3] [6]. NTSR can sometimes confer cross-resistance to herbicides from different classes if they can be detoxified by the same enzyme pathways.

Q4: What are the best practices for validating the success of my genetic transformation? A4: Employ a multi-level validation strategy:

  • DNA Level: Use PCR with gene-specific primers to confirm the presence of the transgene or the mutated allele.
  • RNA Level: Perform qRT-PCR to quantify the expression level of OsACE1 in your transgenic lines compared to the wild-type [1].
  • Protein/Function Level: Ultimately, the most critical validation is a functional bioassay—demonstrating that your overexpression lines are more resistant to this compound, and your knockout lines are more sensitive [1].

References

mesotrione versus atrazine weed control efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Comparison at a Glance

The table below summarizes the core characteristics and experimental data for mesotrione and atrazine.

Characteristic This compound Atrazine
Chemical Group Triketone (HPPD Inhibitor) Triazine (Photosystem II Inhibitor)
Herbicide Group (WSSA) Group 27 Group 5
Primary Mode of Action Inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), disrupting carotenoid biosynthesis and causing "bleaching" of new growth [1]. Binds to the D1 protein in Photosystem II, blocking electron transport and leading to oxidative damage and chlorosis [1].
Weed Control Spectrum Effective against broadleaf weeds (e.g., Trianthema portulacastrum, Digera arvensis) but generally weaker on grasses [2]. Provides control of both broadleaf and grass weeds, though resistance is widespread [2] [1].
Key Efficacy Data (from field studies) Applied at 120 g/ha in maize, effective on broadleaves but poor on grasses; yielded 5.83-5.96 t/ha [2]. Applied at 1000 g/ha in maize; control was not consistent; yielded 5.93-6.70 t/ha [2].
Synergistic Effect The combination with atrazine is synergistic and superior to either herbicide alone, controlling a diverse weed flora [2]. The combination with this compound is synergistic and superior to either herbicide alone, controlling a diverse weed flora [2].
Crop Selectivity (Sorghum) In combination with atrazine, caused mild phytotoxicity (13%) but did not compromise productivity [3]. The triple mix with trifluralin caused higher phytotoxicity (22-41%) and significant yield reduction [3]. Applied alone or with trifluralin, caused mild to moderate phytotoxicity (5-16%) but did not negatively affect development or yield [3].

Detailed Experimental Protocols

To evaluate and compare herbicide efficacy, researchers typically employ controlled field and laboratory studies. The following workflows detail the methodologies from key cited research.

Protocol 1: Field Efficacy in Maize

This protocol, adapted from studies in maize, evaluates herbicide performance under field conditions [2].

start Start Field Experiment p1 1. Establish Field Plots (Maize, Rainy Season) start->p1 p2 2. Apply Herbicide Treatments (Pre- or Post-Emergence) p1->p2 p3 3. Identify & Assess Weed Flora (Major Weeds: Dactyloctenium aegyptium, Echinochloa crus-galli, Trianthema portulacastrum) p2->p3 p4 4. Calculate Weed Control Efficiency (%) p3->p4 p5 5. Harvest & Measure Crop Yield (t/ha) p4->p5 end Analyze Results p5->end

Key Treatments and Findings from this Protocol [2]:

  • Weed Control Efficiency (WCE): The ready-mixture of this compound + atrazine (1:10) at 875-1000 g/ha achieved 89-99% WCE, significantly outperforming either herbicide applied alone.
  • Crop Yield: The this compound + atrazine combination yielded 7.74-8.11 t/ha, which was substantially higher than this compound alone (5.83-5.96 t/ha), atrazine alone (5.93-6.70 t/ha), or the unweeded control (3.73-4.76 t/ha).
  • Conclusion: The study confirmed a synergistic effect between the two herbicides, providing superior control of diverse weed flora in maize.
Protocol 2: Crop Selectivity in Sorghum

This protocol assesses the selectivity and potential phytotoxicity of herbicides on a crop, using sorghum as a model [3].

start Start Selectivity Experiment s1 1. Design & Planting (Randomized blocks, adjacent double-check, Sorghum variety NTXS 100) start->s1 s2 2. Post-Emergence Application (At 3-4 leaf stage, 150 L/ha volume) s1->s2 s3 3. Evaluate Phytotoxicity (% injury at 14 & 28 days after application) s2->s3 s4 4. Measure Agronomic Parameters (Plant stand, height at 28 days) s3->s4 s5 5. Determine Grain Yield (kg/ha, corrected to 14% moisture) s4->s5 end Analyze Results s5->end

Key Treatments and Findings from this Protocol [3]:

  • Safe Combinations: Applications of atrazine alone or tank-mixed with trifluralin resulted in mild to moderate phytotoxicity (5-16%) but did not negatively affect final development or productivity.
  • Combination with this compound: The mixture of atrazine + this compound caused mild phytotoxicity (13%). However, adding trifluralin to this mix (a triple combination) increased phytotoxicity to 22-41% and led to significant productivity reductions.
  • Conclusion: Careful selection and dosing of herbicide combinations are critical to achieve effective weed control without compromising crop safety.

Resistance Mechanisms

Understanding resistance is vital for managing long-term efficacy. Research shows that weeds like waterhemp can develop resistance to both herbicides through distinct, non-target-site mechanisms.

herb Herbicide Application res Resistance Mechanism (Non-Target Site) herb->res p450 Enhanced Cytochrome P450 Monooxygenase Activity res->p450  Mediates gst Enhanced Glutathione S-Transferase (GST) Activity res->gst  Mediates m_res This compound Resistance (Rapid oxidative metabolism & detoxification) p450->m_res a_res Atrazine Resistance (Conjugation with glutathione & detoxification) gst->a_res

  • This compound Resistance: In resistant waterhemp, resistance is conferred by enhanced metabolism via cytochrome P450 monooxygenases. This mechanism rapidly degrades this compound into non-toxic metabolites before it can reach its target site [1].
  • Atrazine Resistance: While some weeds have target-site mutations, resistance in certain waterhemp populations is due to enhanced metabolism via glutathione S-transferases (GSTs), which conjugate atrazine with glutathione, leading to its detoxification [1].

Research Implications and Future Directions

The evidence indicates that using this compound and atrazine in combination is a highly effective strategy for managing diverse weed flora, including groups resistant to other herbicide classes [4]. However, the emergence of weed populations with multiple resistance to these and other herbicides underscores a critical need for Integrated Weed Management (IWM).

Future research and development should focus on:

  • Diversifying Sites of Action: Rotating herbicides from different groups (e.g., Groups 15, 14, and 27) is essential to reduce selection pressure and slow resistance development [4].
  • Non-Chemical Tactics: Incorporating cultural practices—such as narrow row spacing, optimized planting dates, cover crops, and even weed electrocution—can suppress weeds and preserve herbicide utility [4].

References

Residue Levels and Dietary Risk Assessment of Herbicides in Maize

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the terminal residues found in maize and straw, and the resulting chronic dietary risk, based on field trials from 12 locations in China [1].

Herbicide Measured In Residue Range (mg/kg) Chronic Dietary Risk (Risk Quotient) Risk Assessment
Mesotrione Maize (grain) < 0.01 [1] < 100% [1] Acceptable [1]
Straw < 0.01 [1]
Nicosulfuron Maize (grain) < 0.005 [1] < 100% [1] Acceptable [1]
Straw < 0.005 - 0.010 [1]
Atrazine (accumulated) Maize (grain) < 0.037 [1] < 100% [1] Acceptable [1]
Straw < 0.037 - 0.254 [1]

Key findings from the data: The residue levels of all three herbicides in maize grain were found to be very low. For all compounds, the chronic dietary risk was calculated using the Risk Quotient (RQ) model. All RQ values were significantly below 100%, indicating an acceptable level of risk to consumers [1].

Protocols for Residue Analysis and Risk Assessment

The following experimental workflow details the methods used for determining herbicide residues and assessing dietary risk.

cluster_1 Sample Collection & Preparation cluster_2 Instrumental Analysis cluster_3 Risk Assessment Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Preparation->UHPLC-MS/MS Analysis Data & Risk Calculation Data & Risk Calculation UHPLC-MS/MS Analysis->Data & Risk Calculation Field Trials (12 locations) Field Trials (12 locations) Matrices: Grain, Straw Matrices: Grain, Straw Field Trials (12 locations)->Matrices: Grain, Straw Comminution & Homogenization Comminution & Homogenization Matrices: Grain, Straw->Comminution & Homogenization Extraction & Purification Extraction & Purification Comminution & Homogenization->Extraction & Purification Chromatographic Separation Chromatographic Separation Extraction & Purification->Chromatographic Separation Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Chromatographic Separation->Tandem Mass Spectrometry (MS/MS) Calculate STMR Calculate STMR Tandem Mass Spectrometry (MS/MS)->Calculate STMR Estimate NESTI Estimate NESTI Calculate STMR->Estimate NESTI Determine RQ Determine RQ Estimate NESTI->Determine RQ

Key Experimental Protocols

The methodology can be broken down into three main phases:

  • Sample Preparation:

    • Field Trials: Trials are conducted according to Good Experimental Practice (GEP) at multiple geographical locations (e.g., 12 sites in China) to account for different climatic and soil conditions [1].
    • Matrices: Samples typically include the raw agricultural commodity (e.g., maize grain) and animal feed items (e.g., straw) [1].
    • Processing: Samples are comminuted and homogenized to create a representative analytical sample [1].
  • Instrumental Analysis - UHPLC-MS/MS:

    • Extraction & Purification: Residues are extracted from the sample matrix using suitable solvents. Quick methods were developed for this compound, nicosulfuron, atrazine, and its four metabolites with acceptable accuracy and precision [1].
    • Analysis: The extract is analyzed using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique provides high sensitivity and selectivity [1].
    • Quantification: The method had defined Limits of Quantification (LOQs) of 0.01 mg/kg for this compound and 0.005 mg/kg for nicosulfuron and atrazine (and most metabolites) [1].
  • Dietary Risk Assessment - The Risk Quotient Model:

    • Calculate Supervised Trial Median Residue (STMR): The median residue level from the supervised field trials is used for calculation [1].
    • Estimate National Estimated Short-Term Intake (NESTI): The STMR is combined with large-scale food consumption data for different age and regional groups to estimate the potential daily intake of the residue [1].
    • Determine Risk Quotient (RQ): The estimated intake (NESTI) is compared to the Acceptable Daily Intake (ADI). The risk is considered acceptable if the RQ is below 100% [1].

This compound's Environmental Fate and Crop Safety

Understanding this compound beyond just residue levels is crucial for a comprehensive comparison.

  • Biodegradation Pathway: this compound can be broken down by microorganisms in the environment. Studies using bacterial strains have identified multiple metabolites, with NMR and LC-NMR techniques being particularly valuable for unambiguous identification of these transformation products, which can have different environmental behaviors than the parent compound [2].

  • Differential Crop Sensitivity: While generally safe for maize, some varieties, particularly certain sweet corn lines, show sensitivity. Research indicates that tolerant lines mitigate toxicity through better photosynthetic performance (higher photochemical efficiency), enhanced ROS scavenging (maintaining oxidative balance), and robust cell wall synthesis [3].

  • Efficacy at Reduced Doses: Field experiments have shown that effective weed control (95% efficacy) can be achieved against many common weeds with doses lower than the maximum label rate. For instance, control of Abutilon theophrasti and Chenopodium album was achieved with as little as 25 g a.i. ha⁻¹ (one-sixth of the maximum dose) [4].

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Dietary Risk is Low: Current evidence indicates that the use of this compound, nicosulfuron, and atrazine on maize, following good agricultural practices, presents an acceptable chronic dietary risk to consumers [1].
  • Analytical Methodology is Robust: Standardized protocols using UHPLC-MS/MS provide accurate and precise data on residues for risk assessment [1].
  • Consider Crop Variability: The sensitivity of different crop varieties, especially sweet corn, to this compound is an important factor for development and application guidelines [3].

References

Mesotrione and Metabolites: Identification & Toxicity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Status/Source Key Findings & Toxicity Notes Identified In
Mesotrione (Parent) Parent Herbicide Carcinogenic potential in human cells; induces oxidative stress and DNA damage in fish [1] [2]. Crops, soil, water [3].
MNBA Metabolite Considered more toxic than this compound to certain non-target organisms (e.g., bacteria and algae) [1]. Crops, soil, water [3].
AMBA Metabolite Considered more toxic than this compound to certain non-target organisms (e.g., bacteria and algae) [1]. Soil, water [3].
4-OH-mesotrione Phase I Metabolite Key product of metabolic resistance in weeds; not directly assessed for ecotoxicity in results [4]. Resistant Palmer amaranth [4].

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound and its metabolites rely on sophisticated chromatography and mass spectrometry techniques.

  • Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

    • Sample Preparation: Crop samples are macerated with an acetonitrile/water mixture. Soil samples are shaken with an ammonium hydroxide solution, and water samples are directly acidified [3].
    • Cleanup and Analysis: Extracts are cleaned up using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound and MNBA are isolated via a fraction collector. AMBA in soil and water is directly determined using fluorescence detection. The collected this compound and MNBA fractions are chemically converted to AMBA (via oxidation/reduction) and quantified against an AMBA external standard [3].
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Application: Used for untargeted metabolomics to identify and characterize unknown metabolites beyond the known Phase I products [4].
    • Procedure: Plant tissues are extracted and analyzed by LC-MS. The mass spectrometer detects ions based on their mass-to-charge ratio, allowing for the identification of metabolite features derived from 4-OH-mesotrione and potential Phase II (conjugated) this compound metabolites [4].

The following diagram illustrates the metabolic pathway of this compound in plants, integrating the key protocols for identification:

G Start This compound Application LC_FLD HPLC-FL Detection Start->LC_FLD Sample Prep LC_MS LC-MS Metabolomics Start->LC_MS Sample Prep MNBA Metabolite: MNBA LC_FLD->MNBA AMBA Metabolite: AMBA LC_FLD->AMBA OH_Mes Phase I Metabolite: 4-OH-mesotrione LC_MS->OH_Mes Conjugates Phase II Conjugates OH_Mes->Conjugates Resistance Mechanism

Key Insights from Toxicity and Resistance Studies

  • Toxicity to Non-Target Organisms: Research indicates that this compound can cause damage to non-target organisms. One study found that acute exposure to environmentally relevant concentrations of this compound induced oxidative stress and caused DNA damage in the liver and gills of two fish species [2]. Furthermore, the metabolites MNBA and AMBA have been reported to be more toxic than the parent this compound to bacterial cells and are implicated in causing algal blooms [1].

  • Mechanism of Weed Resistance: A major resistance mechanism in weeds like Palmer amaranth is metabolic detoxification [4]. Resistant populations rapidly convert this compound into 4-OH-mesotrione via cytochrome P450 monooxygenases (P450s), a Phase I reaction. This is often followed by Phase II conjugation, making the herbicide non-phytotoxic. Populations with this mechanism can show 100% survival after this compound treatment [4].

The experimental workflow for investigating resistance and toxicity is summarized below:

G Start Research Goal A Plant/Bioassay Treatment Start->A B Toxicity Evaluation A->B A1 • Apply this compound • Use resistant/sensitive weeds • Expose non-target organisms A->A1 C Metabolite Analysis B->C B1 • Survivorship & injury • Biomass measurement • Oxidative stress biomarkers • Comet assay (DNA damage) B->B1 D Mechanism Elucidation C->D C1 • TLC for metabolism rate • LC-MS for metabolite ID C->C1 D1 • Link rapid metabolism to resistance • Compare metabolite toxicity D->D1

References

mesotrione environmental impact versus other HPPD inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

HPPD Inhibition: Mechanism of Action

Herbicides that inhibit 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) like mesotrione disrupt a key biochemical pathway in plants. The following diagram illustrates this process and the experimental workflow used to study it.

G Tyrosine Tyrosine HPPD Enzyme HPPD Enzyme Tyrosine->HPPD Enzyme Metabolizes Homogentisate Homogentisate HPPD Enzyme->Homogentisate HPPD Inhibitors HPPD Inhibitors HPPD Inhibitors->HPPD Enzyme Blocks Plastoquinone (PQ) Plastoquinone (PQ) Homogentisate->Plastoquinone (PQ) Precursor for Carotenoid Synthesis Carotenoid Synthesis Plastoquinone (PQ)->Carotenoid Synthesis Essential Cofactor for Photosynthetic Electron Transfer Photosynthetic Electron Transfer Plastoquinone (PQ)->Photosynthetic Electron Transfer Carotenoid Synthesis Inhibition Carotenoid Synthesis Inhibition Chlorophyll Bleaching Chlorophyll Bleaching Carotenoid Synthesis Inhibition->Chlorophyll Bleaching Lipid Peroxidation Lipid Peroxidation Carotenoid Synthesis Inhibition->Lipid Peroxidation Photosynthetic Electron Transfer Disruption Photosynthetic Electron Transfer Disruption Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Photosynthetic Electron Transfer Disruption->Reactive Oxygen Species (ROS) Experimental Workflow Experimental Workflow Dose-Response Analysis Dose-Response Analysis Experimental Workflow->Dose-Response Analysis Metabolism Studies Metabolism Studies Experimental Workflow->Metabolism Studies Gene & Protein Expression Gene & Protein Expression Experimental Workflow->Gene & Protein Expression Photosynthetic Parameters Photosynthetic Parameters Experimental Workflow->Photosynthetic Parameters P450 Monooxygenases P450 Monooxygenases Metabolism Studies->P450 Monooxygenases Identifies HPPD Overexpression HPPD Overexpression Gene & Protein Expression->HPPD Overexpression Measures Carotenoid:Chl-a Ratio Carotenoid:Chl-a Ratio Photosynthetic Parameters->Carotenoid:Chl-a Ratio Measures e.g.

This diagram shows that HPPD is a key enzyme in the catabolism of tyrosine and the synthesis of homogentisate, a vital precursor for plastoquinone (PQ) [1]. PQ has two critical roles:

  • It is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway [1].
  • It is a component of the photosynthetic electron transfer chain from Photosystem II to Photosystem I [1].

When HPPD is inhibited, plastoquinone levels drop. This leads to:

  • Loss of carotenoid synthesis: Carotenoids act as photoprotective molecules. Their loss leads to chlorophyll bleaching and lipid peroxidation of cell membranes [1].
  • Disruption of photosynthetic electron transfer: This can lead to an overproduction of reactive oxygen species (ROS), causing further cellular damage [2] [3].

This compound's Specific Environmental Impact

The table below summarizes the key findings on this compound's impact, particularly on the green alga Chlamydomonas reinhardtii, a model organism for studying aquatic toxicity.

Aspect of Impact Key Findings in Chlamydomonas reinhardtii & Weeds Experimental Context

| Photosynthetic Impact | - Significantly decreases PSII activity under high light [2] [3].

  • Drastically affects non-photochemical energy dissipation processes [2] [3].
  • Reduces carotenoid to chlorophyll-a ratio (Car:Chl-a) [2] [3]. | 24h exposure to this compound, followed by 75 min high-light (HL) treatment (1100 μE/m²/s) [2] [3]. | | Photoinhibition & Recovery | Prevents the complete recovery of PSII damage caused by high light [2] [3]. | Recovery analysis following HL-induced damage in the presence of this compound [2]. | | Evolution of Resistance | In Palmer amaranth, resistance is conferred by:
  • Rapid detoxification (primary mechanism) [1].
  • Increased HPPD gene expression (4- to 12-fold) [1]. | Dose-response, metabolism studies ([14C] this compound), and molecular analysis (qPCR, protein expression) in resistant vs. susceptible weed populations [1]. |

The search results highlight that light intensity is a critical factor in this compound's toxicity. While this compound had a lesser effect under low light, it caused severe photosynthetic damage under high light conditions, which is highly relevant for agricultural water bodies where phytoplankton experiences fluctuating light [2] [3].

Key Experimental Protocols

For researchers designing studies on HPPD inhibitors, the search results detail several key methodologies:

  • Dose-Response Analysis: Used to determine the resistance level (e.g., a Kansas Palmer amaranth population was 10–18 times more resistant to this compound than susceptible ones) [1].
  • Metabolism Studies: Involves applying radiolabeled [14C] this compound to plants. Resistant Palmer amaranth populations detoxified >90% of the herbicide within 24 hours, compared to susceptible plants. This points to non-target-site resistance, likely mediated by cytochrome P450 monooxygenases [1].
  • Molecular Analysis: Includes checking for mutations in the HPPD gene, HPPD gene amplification (none found in resistant Palmer amaranth), and measuring HPPD gene expression levels via qPCR (a 4- to 12-fold increase was found in resistant populations) [1].
  • Photosynthetic Parameters: Measured using techniques like chlorophyll fluorescence analysis to assess PSII quantum yield (ΦM and Φ'M), non-photochemical quenching (NPQ, qE), and pigment composition (HPLC) [2] [3].

References

mesotrione selectivity in different crop varieties

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Mesotrione Selectivity

Subject of Study Key Comparative Metric Tolerant Example Sensitive Example Experimental Data / Observed Effect
Sweet Corn Varieties [1] Physiological & Transcriptomic Changes Tolerant Line 301 Sensitive Line 276 Tolerant 301: Higher photosynthetic rate (ΦPSII, ETR), higher antioxidant enzyme activity (SOD, POD, CAT). Sensitive 276: Overexpression of cell wall loosening genes, severe chloroplast damage.
Weed Species [2] Resistance Evolution (GR₅₀) F₄ Generation (Selected) F₀ Base Population F₀ GR₅₀: 23.57 g ai ha⁻¹. F₄ GR₅₀: 41.22 g ai ha⁻¹. Sensitivity Index (F₄/F₀): 1.7-fold reduction in sensitivity.
Weed Species [2] Target-Site Gene Expression F₃ Generation (Selected) F₀ Base Population HPPD gene expression significantly increased in the F₃ generation compared to F₀.
Crop/Weed Metabolism [3] Residue Dissipation in Rice - - Residues of this compound and its metabolites (MNBA, AMBA) were not detected in rice at harvest.
Analytical Method [3] Detection Sensitivity - - Limits of Quantification (LOQ): 0.146 to 4.545 μg kg⁻¹ for this compound, MNBA, and AMBA.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Protocol for Assessing Differential Variety Sensitivity [1]

This protocol is designed to compare the physiological and molecular responses of different plant lines to this compound.

  • Plant Materials & Growth: Use sister lines with known differential sensitivity. Surface sterilize seeds and germinate in petri dishes. Transfer seedlings to pots with a soil mixture and grow in a greenhouse under controlled conditions (e.g., 16-h light/8-h dark at 25–27°C).
  • Herbicide Treatment: At the four-leaf stage, divide seedlings into groups and treat with either water (control) or the target concentration of this compound (e.g., 0.3 g/L) [1].
  • Transcriptome Analysis:
    • Sample Collection: Collect leaf tissues from control and treated plants at designated timepoints (e.g., 48h and 72h post-treatment). Use pooled tissues from multiple biological replicates.
    • RNA Sequencing: Isolate total RNA, enrich mRNA, and construct cDNA libraries for sequencing on a platform like Illumina Novaseq6000.
    • Data Analysis: Map reads to a reference genome. Identify Differentially Expressed Genes (DEGs) using software like DESeq2 with parameters such as FDR < 0.05 and absolute fold change ≥ 2 [1].
  • Physiological Assays:
    • Chlorophyll Fluorescence: Measure parameters (Fv/Fm, ΦPSII, ETR, qP, NPQ) using a modulated fluorometer.
    • Antioxidant Enzyme Activity: Assess activities of SOD, POD, and CAT using standard assay kits.
    • Chloroplast Structure: Observe ultrastructure using transmission electron microscopy after fixing leaf samples in glutaraldehyde and osmium tetroxide [1].
Protocol for Recurrent Selection and Resistance Characterization [2]

This protocol describes how to select for reduced susceptibility to this compound over multiple generations and characterize the resistance.

  • Low-Dose Recurrent Selection:
    • Initial Treatment (F₀): Treat plants from a base population with sub-lethal doses of this compound (e.g., 0.5x field rate). Field rate (1x) = 105 g ai ha⁻¹.
    • Progeny Advancement: Collect seeds from survivors and use them to grow the next generation (F₁).
    • Subsequent Selection: In following generations (F₂, F₃, etc.), gradually increase the selection pressure by applying higher doses (e.g., 1.0x, 1.5x) to the new progeny [2].
  • Dose-Response Assay:
    • Treat plants from different generations (F₀, F₂, F₃, F₄) with a range of this compound doses.
    • Assess plant growth or survival to generate dose-response curves.
    • Calculate the GR₅₀ (herbicide dose causing 50% growth reduction) for each generation and compute the Sensitivity Index (e.g., GR₅₀ of F₄ / GR₅₀ of F₀) [2].
  • Gene Expression Analysis:
    • Isolate RNA from plant tissue of the base and selected populations (e.g., F₀ and F₃).
    • Use quantitative real-time PCR (qRT-PCR) to measure and compare the expression levels of the target-site gene, HPPD [2].

Mechanism of Action and Resistance Pathways

This compound's activity and the resulting selective pressure lead to distinct biological pathways in target plants. The diagram below illustrates the core mechanism and major resistance responses.

G This compound Mechanism and Plant Resistance Pathways cluster_action Herbicidal Action cluster_resistance Plant Resistance Mechanisms cluster_non_target Non-Target-Site (Metabolic) cluster_target Target-Site / Physiological This compound This compound HPPD_Inhibition HPPD_Inhibition This compound->HPPD_Inhibition Plastoquinone_Decrease Plastoquinone_Decrease HPPD_Inhibition->Plastoquinone_Decrease Carotenoid_Synthesis_Disruption Carotenoid_Synthesis_Disruption Plastoquinone_Decrease->Carotenoid_Synthesis_Disruption Chlorophyll_Photooxidation Chlorophyll_Photooxidation Carotenoid_Synthesis_Disruption->Chlorophyll_Photooxidation Plant_Bleaching_Death Plant_Bleaching_Death Chlorophyll_Photooxidation->Plant_Bleaching_Death Metabolic_Detoxification Metabolic_Detoxification Conjugation_Sequestration Conjugation_Sequestration Metabolic_Detoxification->Conjugation_Sequestration  P450, GST, GT HPPD_Overexpression HPPD_Overexpression Normal_PQ_Maintained Normal_PQ_Maintained HPPD_Overexpression->Normal_PQ_Maintained Antioxidant_System Antioxidant_System ROS_Scavenged ROS_Scavenged Antioxidant_System->ROS_Scavenged Robust_Chloroplast Robust_Chloroplast Photosynthesis_Protected Photosynthesis_Protected Robust_Chloroplast->Photosynthesis_Protected Metabolic_Detoxiferation Metabolic_Detoxiferation Herbicide_Inactivation Herbicide_Inactivation Metabolic_Detoxiferation->Herbicide_Inactivation  Primary mechanism in crops and resistant weeds

The core mechanism and resistance pathways can be summarized as follows:

  • Herbicidal Action (Red Pathway): this compound inhibits the HPPD enzyme, which is critical for synthesizing plastoquinone. Plastoquinone deficiency disrupts carotenoid biosynthesis, leading to chlorophyll photooxidation, leaf bleaching, and plant death [1] [2].
  • Non-Target-Site Resistance (Green Pathway): This is the primary mechanism for selective tolerance in crops and evolved resistance in weeds. Plants rapidly metabolize and detoxify this compound (e.g., via cytochrome P450s, GSTs, and GTs) and sequester the non-toxic conjugates, rendering the herbicide inactive [2] [4].
  • Target-Site/Physiological Resistance (Green Pathway): Some plants develop resistance by overexpressing the HPPD gene, compensating for the herbicide's inhibition. Others maintain physiological resilience through robust antioxidant systems to scavenge ROS and more stable chloroplast structures to protect photosynthesis [1] [2].

Key Takeaways for Research and Development

  • Focus on Metabolism: The key to selectivity and evolved resistance lies primarily in differential metabolic detoxification rates. Research into specific metabolic enzymes (P450s, GSTs, UGTs) across species is crucial [2] [4].
  • Polygenic Resistance: Resistance from recurrent selection is often polygenic and metabolic, not solely due to a single HPPD mutation. Screening for resistance should account for this complexity [2].
  • Transcription Factors (TFs) as Regulators: Rice AP2 TFs are implicated in the response to this compound stress. Engineering or selecting for specific TFs could be a strategy to enhance a crop's innate detoxification capacity [4].

References

Comparative Analysis of Mesotrione Degradation Kinetics in Soil and Water: Mechanisms, Methods, and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mesotrione and Its Environmental Behavior

This compound (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione) is a selective triketone herbicide widely used in corn cultivation as a post-emergence weed control agent. It belongs to the chemical class of β-triketones and functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), ultimately disrupting carotenoid biosynthesis in susceptible plants. Since its introduction as a replacement for atrazine in European Union countries following the 2007 ban, this compound has become one of the most extensively used herbicides globally. However, despite its effectiveness in weed management, this compound exhibits concerning environmental persistence with potential for soil and water contamination due to its mobility and stability under certain conditions.

The environmental fate of this compound depends largely on its degradation kinetics in different matrices, which varies significantly between soil and aquatic systems. Understanding these differential degradation patterns is crucial for environmental risk assessment and regulatory decision-making. This compound is a weak acid with pKa values that influence its environmental behavior, existing primarily in molecular form at low pH while converting to anionic form at neutral or alkaline pH. The anionic form demonstrates greater resistance to both hydrolysis and photolysis, making pH a critical factor governing its persistence across different environmental compartments. This comprehensive analysis compares the degradation kinetics of this compound in soil versus water systems, supported by experimental data and mechanistic insights from recent scientific studies.

Comparative Overview of Degradation Methods

The degradation of this compound in environmental compartments occurs through various mechanisms that can be broadly categorized into biological, chemical, and physical processes. In natural environments, these processes often occur simultaneously, though their relative contributions depend on specific environmental conditions. Microbial degradation represents the primary pathway in most soils, while photolysis and hydroxyl radical oxidation tend to dominate in aquatic systems, particularly in surface waters. Advanced remediation technologies have been developed to enhance this compound degradation, including Fenton's process, photocatalysis, and bioelectrochemical systems (BES), each demonstrating varying efficiencies under optimized conditions.

The degradation kinetics of this compound differs substantially between soil and water environments, with half-lives ranging from days to months depending on specific conditions. In soil systems, degradation typically follows pseudo-first-order kinetics, with rates strongly influenced by soil pH, organic matter content, and microbial activity. Water treatment processes often achieve much faster degradation through advanced oxidation, though these systems require careful optimization of parameters such as catalyst loading, oxidant concentrations, and applied voltage in electrochemical approaches. The following table summarizes the key degradation methods and their performance characteristics for this compound in different matrices:

Table 1: Performance Comparison of this compound Degradation Methods

Degradation Method Matrix Optimal Conditions Time for Complete Degradation Key Intermediate Products Removal Efficiency
Fenton Process Water pH 3.5, H₂O₂/Fe²⁺ optimized <120 minutes 2-nitro-4-methylsulfonylbenzoic acid, cyclohexane-1,3-dione derivatives 95% TOC removal [1] [2]
Photocatalysis (UV/TiO₂) Water 2.00 mg mL⁻¹ TiO₂, pH 4.0 ~240 minutes 4 intermediates by LC-ESI-MS/MS Complete mineralization [3]
Photocatalysis (UV/ZnO) Water 2.00 mg mL⁻¹ ZnO, pH 9.2 ~240 minutes Different intermediates than TiO₂ pathway Complete mineralization [3]
Bioelectrochemical System Water 0.50 V, 250 mg L⁻¹ glucose, 50 mM buffer 5 mg L⁻¹ in 24-48 hours 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione 99.58% [4]
Natural Soil Degradation Soil Non-sterile, neutral pH, high microbial activity 7.9-25.3 days (depending on soil type) AMBA, MNBA Variable based on soil properties [5] [6]

Degradation Kinetics in Soil Systems

Key Factors Influencing Soil Degradation

The degradation of this compound in soil environments follows pseudo-first-order kinetics and is influenced by multiple environmental and edaphic factors. Soil microbial activity represents the most significant factor, with studies demonstrating 3.78- to 5.24-fold longer half-lives in sterilized soils compared to non-sterilized soils, confirming the crucial role of microbiological processes in this compound breakdown [5]. This biological dependence means that any factors affecting soil microbial communities (temperature, moisture, organic matter) will indirectly influence this compound degradation rates.

Soil pH emerges as another critical factor, with degradation rates increasing as pH rises. Correlation analyses reveal a remarkably strong positive relationship between soil pH and first-order degradation rate constants (r > 0.992), while organic matter content shows a moderately strong correlation (r > 0.932) [5]. Interestingly, clay content demonstrates only a weak correlation (r < 0.761) with degradation kinetics, and cation exchange capacity (CEC) shows no significant relationship (r < 0.164) [5]. The soil adsorption coefficient (Kd) for this compound ranges from 0.13 to 5.0 L/kg across different soils and is primarily governed by pH, with higher adsorption occurring under acidic conditions where the molecular form predominates [7].

Experimental Soil Degradation Data

Table 2: this compound Degradation Kinetics in Different Soil Types

Soil Type pH Organic Carbon (%) Half-life (days) Degradation Rate Constant (day⁻¹) Experimental Conditions
Paddy Soil - - 7.90 (with sunlight) - Non-sterile, surface exposure [5]
Sandy Loess - - 15.89 (with sunlight) - Non-sterile, surface exposure [5]
Silt Clay Loam - - 25.29 (with sunlight) - Non-sterile, surface exposure [5]
Sterilized Soils Varying Varying 3.78-5.24× longer than non-sterile - Laboratory incubation [5]
Multiple European & US Soils 4.4-7.5 0.6-3.35% 4.5-32 - Laboratory incubation [7]

Solar radiation significantly enhances this compound degradation in surface soils, with photodegradation identified as a primary decomposition pathway in field conditions [6]. The half-lives in surface soils with sunlight exposure are substantially shorter than those in deeper soil layers, highlighting the importance of photochemical processes even in soil environments. The degradation of this compound in soil generates several transformation products, with 2-amino-4-methylsulfonylbenzoic acid (AMBA) and 4-methylsulfonyl-2-nitrobenzoic acid (MNA) identified as primary intermediates [6]. Notably, AMBA exhibits higher toxicity than the parent this compound compound, raising additional environmental concerns despite the overall reduction in this compound concentrations [6].

Degradation Kinetics in Water Systems

Advanced Oxidation Processes

In aquatic systems, advanced oxidation processes (AOPs) have demonstrated remarkable efficiency in degrading this compound. The Fenton process achieves complete this compound disappearance and up to 95% removal of total organic carbon (TOC) under optimized conditions (pH 3.5 with specific H₂O₂/Fe²⁺ ratios) [1] [2]. This process follows first-order kinetics with a rate constant of 8.8(±0.2) × 10⁹ M⁻¹ s⁻¹ for the reaction between this compound and hydroxyl radicals, indicating extremely rapid oxidation [1] [2]. The mechanism initiates with molecular cleavage into cyclohexane-1,3-dione derivatives and 2-nitro-4-methylsulfonylbenzoic acid, followed by hydroxylation and release of sulfonyl and/or nitro groups, ultimately leading to complete mineralization to CO₂ and water [1] [2].

Photocatalytic degradation using UV/TiO₂ and UV/ZnO systems also achieves complete this compound mineralization within approximately 4 hours of irradiation [3]. These systems operate through radical-based mechanisms, primarily involving hydroxyl radicals with partial contribution from direct hole oxidation, and follow pseudo-first-order kinetics. The optimal catalyst loading for both systems is 2.00 mg mL⁻¹, though they function at different optimal pH values (pH 4.0 for TiO₂ and pH 9.2 for ZnO) [3]. Interestingly, while both catalysts achieve complete mineralization, they generate different intermediate products, suggesting distinct degradation pathways influenced by the photocatalyst properties.

Bioelectrochemical and Comparative Degradation Data

Bioelectrochemical systems (BES) represent a promising approach for this compound degradation in water, achieving remarkable removal efficiency of 99.58 ± 0.73% [4]. This performance significantly exceeds both microbial degradation (57.51 ± 4.26%) and electrochemical degradation (11.24 ± 1.13%) alone, demonstrating a synergistic effect between biological and electrochemical processes [4]. The optimal BES conditions include an applied voltage of 0.50 V (resulting in cathode potential of about -0.98 V), glucose concentration of 250 mg L⁻¹ as co-substrate, and buffer concentration of 50 mM [4].

Table 3: this compound Degradation Kinetics in Water Treatment Systems

Treatment Method Rate Constant Half-life Optimal pH Key Intermediates Identified Mineralization Efficiency
Fenton Process 8.8(±0.2) × 10⁹ M⁻¹ s⁻¹ (OH• reaction) - 3.5 Polyhydroxylated benzoic acid derivatives 95% TOC removal [1] [2]
Photocatalysis (UV/TiO₂) Pseudo-first-order ~240 min for complete degradation 4.0 4 intermediates by LC-ESI-MS/MS Complete after 4h [3]
Photocatalysis (UV/ZnO) Pseudo-first-order ~240 min for complete degradation 9.2 Different from TiO₂ pathway Complete after 4h [3]
Bioelectrochemical System - - - 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione - [4]

The degradation pathway in BES primarily involves nitro reduction and ketone fragmentation, as confirmed by intermediate analysis using HPLC-MS [4]. Microbial community analysis reveals that specific bacterial genera (Enterococcus, Stenotrophomonas, and Pseudomonas) dominate the cathode biofilm and play crucial roles in both this compound degradation and electron transfer processes [4]. This biological component enhances the sustainability of the treatment approach while maintaining high removal efficiency.

Degradation Pathways and Mechanisms

Pathway Analysis in Different Systems

The degradation pathways of this compound vary significantly depending on the treatment method and environmental matrix. In Fenton's process and photocatalytic systems, degradation begins with hydroxyl radical attack, leading to rupture of the this compound molecule into two primary fragments: cyclohexane-1,3-dione derivative and 2-nitro-4-methylsulfonylbenzoic acid [1] [2]. Subsequent reactions involve hydroxylation and release of sulfonyl and/or nitro groups, forming polyhydroxylated benzoic acid derivatives that eventually undergo oxidative ring opening into carboxylic acids before complete mineralization to carbon dioxide [1] [2].

In bioelectrochemical systems, the degradation mechanism follows different pathways, primarily through nitro reduction and ketone fragmentation [4]. Key intermediates identified include 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione, and 2-amino-4-(methylsulfonyl) benzoic acid (AMBA) [4]. The formation of AMBA is particularly significant as it represents a common intermediate across multiple degradation environments and exhibits higher toxicity than the parent compound. In soil systems, the degradation pathways are predominantly biological, with microorganisms utilizing this compound as a carbon source through enzymatic processes that ultimately lead to detoxification, though the complete pathways under environmental conditions are more complex and less efficient than in engineered systems.

Conceptual Diagram of Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound across different environmental matrices and treatment systems:

Diagram 1: Comparative degradation pathways of this compound in soil and water systems

Experimental Methodologies and Protocols

Soil Degradation Studies

Soil degradation experiments typically employ laboratory incubation methods under controlled conditions. Standard protocols involve collecting soil samples from various depths (typically 0-20 cm) from agricultural fields with no previous this compound application [6] [8]. Before experimentation, soils are processed by air-drying, sieving through 0.2-2.0 mm mesh, and characterizing key physicochemical properties including pH, organic carbon content, clay content, and cation exchange capacity [6] [7]. For microbial activity assessment, parallel experiments compare sterilized versus non-sterilized soils, with sterilization typically achieved by autoclaving or gamma irradiation [5] [6].

Soil samples are fortified with this compound standards at environmentally relevant concentrations (typically matching recommended application rates). Incubation conditions maintain constant temperature (25°C) and moisture (60% water-holding capacity) in darkness to prevent photodegradation [8]. Sampling occurs at predetermined intervals (days 0, 3, 7, 14, 21, 28, etc.), with extraction using organic solvents such as acetone-petroleum ether mixtures (1:1) followed by ultrasonic extraction for 30 minutes and centrifugation at 4000 rpm for 5 minutes [8]. Analysis typically employs high-performance liquid chromatography (HPLC) with UV or diode array detection, with method detection limits ranging from 0.02-0.88 μg/g for soil matrices [9] [6].

Water Treatment Experimental Protocols

Water treatment studies employ varied methodologies depending on the specific process under investigation. For Fenton process experiments, standard protocols involve preparing this compound solutions in distilled water at concentrations typically ranging from 0.05-0.1 mM, adjusting pH to 3.5 using sulfuric acid or buffer solutions, and adding optimized concentrations of Fe²⁺ and H₂O₂ [1] [2]. Reactions proceed under constant mixing, with sampling at timed intervals followed by quenching residual oxidants (often using sodium thiosulfate) before analysis.

Photocatalytic degradation studies utilize suspension reactors with specific catalysts (TiO₂ P25 or ZnO) at optimal loading of 2.00 mg mL⁻¹ [3]. Light sources typically include medium-pressure mercury lamps or UV-LEDs with appropriate wavelength filters. Reactions proceed with constant stirring and aeration to maintain oxygen saturation, with samples collected at intervals and filtered through 0.22 μm membranes to remove catalyst particles before analysis. For bioelectrochemical systems, experimental setup includes dual-chamber reactors with electrode configurations, applied voltage optimization (typically 0.50 V), and addition of co-substrates such as glucose (250 mg L⁻¹) to enhance microbial activity [4].

Analytical methods for water samples include HPLC-UV for concentration monitoring, HPLC-MS/MS for intermediate identification, and total organic carbon (TOC) analysis for mineralization assessment [1] [4] [3]. Kinetic analysis typically involves fitting experimental data to pseudo-first-order models and determining rate constants through linear regression of ln(C/C₀) versus time plots.

Conceptual Diagram of Methodological Approach

The following workflow illustrates the integrated experimental approach for studying this compound degradation across different environmental matrices:

G Start Experimental Design SampleCollection Sample Collection (Soil/Water) Start->SampleCollection Characterization Matrix Characterization (pH, OM, texture, etc.) SampleCollection->Characterization Fortification Fortification with This compound Standards Characterization->Fortification Incubation Controlled Incubation (Temp, Moisture, Darkness) Fortification->Incubation AOP Advanced Oxidation (Fenton, Photocatalysis) Fortification->AOP BES_treatment Bioelectrochemical Treatment Fortification->BES_treatment Sampling Timed Sampling Incubation->Sampling AOP->Sampling BES_treatment->Sampling Extraction Extraction & Cleanup Sampling->Extraction Analysis Instrumental Analysis (HPLC, LC-MS/MS, TOC) Extraction->Analysis DataProcessing Data Processing & Kinetic Modeling Analysis->DataProcessing Results Results Interpretation DataProcessing->Results

Diagram 2: Integrated experimental workflow for this compound degradation studies

Conclusion and Environmental Implications

The comprehensive analysis of this compound degradation kinetics reveals fundamental differences between soil and water environments, with important implications for environmental fate assessment and remediation strategy development. In soil systems, degradation occurs primarily through microbial processes strongly influenced by pH and organic matter content, with half-lives ranging from approximately one to several weeks depending on specific conditions. The formation of transformation products with potentially higher toxicity than the parent compound necessitates comprehensive risk assessments that consider not just this compound itself but also its major degradation intermediates.

In water treatment applications, advanced oxidation processes demonstrate superior efficiency with near-complete mineralization achievable within hours under optimized conditions. The Fenton process, photocatalysis, and bioelectrochemical systems each offer distinct advantages, with selection depending on specific treatment goals, available resources, and matrix characteristics. Recent innovations in bioelectrochemical systems are particularly promising, achieving synergistic effects between biological and electrochemical degradation mechanisms while offering potentially lower energy requirements compared to conventional AOPs.

References

mesotrione resistance frequency across weed species

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cases of Mesotrione Resistance

The following table summarizes the weed species for which experimental evidence of this compound resistance was found in the search results. The data primarily comes from controlled studies rather than broad frequency surveys.

Weed Species Resistance Mechanism(s) Key Experimental Findings Reference(s)

| Palmer Amaranth (Amaranthus palmeri) | Non-Target-Site (Metabolic): Likely via cytochrome P450s. Target-Site: Increased HPPD gene expression. | - Recurrent selection with sub-lethal doses led to a 1.7-fold reduction in sensitivity in the F4 generation [1].

  • Survivors were selected from initial populations, showing rapid resistance evolution [1]. | | Waterhemp (Amaranthus tuberculatus) | Non-Target-Site (Metabolic): Primarily via cytochrome P450 enzymes. | - A population from Nebraska showed metabolism-based resistance to this compound, tembotrione, and topramezone [2].
  • Resistance inheritance was polygenic (involving multiple genes), indicating a metabolic mechanism [2]. |

Experimental Protocols for Resistance Research

For researchers investigating this compound resistance, the following methodologies are cited in the literature.

  • Recurrent Selection with Sub-Lethal Doses: This protocol was used to select for reduced this compound susceptibility in a Palmer amaranth population over several generations [1].

    • Plant Material: Seeds from a population collected from an agricultural field.
    • Treatment: F0 generation plants are treated with sub-lethal rates of this compound (e.g., 0.5x, where 1x = 105 g ai ha⁻¹).
    • Selection: Survivors are allowed to cross-pollinate and produce seeds for the next generation (F1).
    • Repetition: The process is repeated over multiple generations (e.g., up to F4), with selection pressure maintained or increased.
    • Dose-Response Assay: Each generation is subjected to a dose-response study to calculate the GR₅₀ (herbicide rate causing 50% growth reduction) and track shifts in sensitivity [1].
  • Inheritance and Genetic Studies: This protocol helps determine how resistance traits are passed on, which informs the underlying mechanism [2].

    • Cross-Pollination: Resistant (R) and susceptible (S) plants are paired for controlled crosses (S x R and R x S) to generate F1 progeny.
    • Dose-Response of F1: The response of F1 families to this compound is evaluated to determine if resistance is dominant, recessive, or additive.
    • Advanced Generation Analysis: F1 plants are self-pollinated to create F2 populations or back-crossed with susceptible parents (BC/S).
    • Segregation Analysis: The segregation patterns of resistance in F2 and BC/S families are analyzed to determine if the trait fits a single-gene or polygenic model [2].

Mechanisms of this compound Resistance

The search results describe two primary biochemical pathways through which weeds evolve resistance to HPPD-inhibiting herbicides like this compound. The following diagram illustrates these mechanisms.

G cluster_target_site Target-Site Resistance (TSR) cluster_non_target_site Non-Target-Site Resistance (NTSR) This compound This compound HPPD_Inhibition Inhibition This compound->HPPD_Inhibition P450 Cytochrome P450 Enzymes This compound->P450 Sequestration Vacuolar Sequestration This compound->Sequestration HPPD_Enzyme HPPD Enzyme HPPD_Enzyme->HPPD_Inhibition Binds to Plastoquinone Reduced Plastoquinone HPPD_Inhibition->Plastoquinone Carotenoids Reduced Carotenoids Plastoquinone->Carotenoids Bleaching Chlorophyll Bleaching & Plant Death Carotenoids->Bleaching Detox Herbicide Detoxification P450->Detox Inactive Inactive Metabolite Detox->Inactive Sequestration->Inactive Survival Weed Survival Inactive->Survival

The key mechanisms are:

  • Target-Site Resistance (TSR): this compound normally binds to the HPPD enzyme, inhibiting the production of plastoquinone and carotenoids, which leads to chlorophyll bleaching and plant death [1]. In TSR, this process is disrupted. One documented mechanism is the overexpression of the HPPD gene, which means the plant produces more target enzyme than the herbicide can inhibit [1].
  • Non-Target-Site Resistance (NTSR): This is the more commonly reported mechanism for this compound resistance. It primarily involves enhanced herbicide metabolism by enzymes like cytochrome P450s, which detoxify this compound into non-lethal compounds before it can reach its target [2] [3]. This is often a polygenic trait, making it complex to study [2].

Research Implications and Future Directions

The evolution of resistance, particularly through polygenic, metabolic mechanisms, poses a significant challenge [2] [3]. Future research should focus on:

  • Integrated Omics Approaches: Combining transcriptomics and metabolomics is crucial for unraveling the complex, multi-gene networks underlying non-target-site resistance [3].
  • Proactive Resistance Management: The development of HPPD-inhibitor resistant crops (soybean, cotton) will increase reliance on this herbicide group [1]. Research must inform strategies—such as using robust herbicide rates and diversifying sites of action—to delay resistance [1] [4].

References

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Physical Description

Opaque solid; [Merck Index] Solid; [MSDSonline]

Color/Form

Pale yellow solid
Opaque solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Exact Mass

339.04127293 Da

Monoisotopic Mass

339.04127293 Da

Heavy Atom Count

23

LogP

log Kow (at 20 °C): 0.11 (unbuffered water), 0.90 (pH 5), <-1.0 (pH 7 and pH 9)

Odor

Faint pleasant odor

Melting Point

165 °C

UNII

48TR68G21T

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw.

Vapor Pressure

0.00000004 [mmHg]
<5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104206-82-8

Absorption Distribution and Excretion

Approximately 70% /mestrione was absorbed/ within 72 hours. /Mestrione was/ widely distributed, highest residues in liver and kidney at 72 hours. No evidence of accumulation. 65-70% excreted within 72 hours, mainly via urine (55%)
NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione (2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD). NTBC has been successfully used as a treatment for hereditary tyrosinaemia type 1 (HT-1), while mesotrione has been developed as an herbicide. The pharmacokinetics of the two compounds were investigated in healthy male volunteers following single oral administration. The aim of the NTBC study was to assess the bioequivalence of two different formulations and to determine the extent of the induced tyrosinaemia. The mesotrione study was performed to determine the magnitude and duration of the effect on tyrosine catabolism. Additionally, the urinary excretion of unchanged mesotrione was measured to assess the importance of this route of clearance and to help develop a strategy for monitoring occupational exposure. ... A total of 28 volunteers participated in two separate studies with the compounds. In the first study, the relative bioavailability of NTBC from liquid and capsule formulations was compared and the effect on plasma tyrosine concentrations measured. In the second study the pharmacokinetics of mesotrione were determined at three doses. Plasma tyrosine concentrations were monitored and the urinary excretion of mesotrione and tyrosine metabolites was measured. Both compounds were well tolerated at the dose levels studied. Peak plasma concentrations of NTBC were rapidly attained following a single oral dose of 1 mg x kg(-1) body weight of either formulation and the half-life in plasma was approximately 54 hr. There were no statistical differences in mean (+/- s.d.) AUC(0,infinity) (capsule 602 +/- 154 vs solution 602 +/- 146 ug x ml(-1) hr) or t1/2 (capsule 55 +/- 13 vs solution 54 +/- 8 hr) and these parameters supported the bioequivalence of the two formulations. Mesotrione was also rapidly absorbed, with a significant proportion of the dose eliminated unchanged in urine. The plasma half-life was approximately 1 hr and was independent of dose and AUC(0,infinity) and Cmax increased linearly with dose. Following administration of 1 mg NTBC x kg(-1) in either formulation, the concentrations of tyrosine in plasma increased to approximately 1100 nmol x ml(-1). Concentrations were still approximately 8 times those of background at 14 days after dosing, but had returned to background levels within 2 months of the second dose. Administration of mesotrione resulted in an increase in tyrosine concentrations which reached a maximum of approximately 300 nmol x ml(-1) following a dose of 4 mg x kg(-1) body weight. Concentrations returned to those of background within 2 days of dosing. Urinary excretion of tyrosine metabolites was increased during the 24 hr immediately following a dose of 4 mg mesotrione x kg(-1), but returned to background levels during the following 24 hr period. ...

Metabolism Metabolites

Limited metabolism, up to 5% metabolized by hydroxylation.
The metabolic fate of [(14)C]-2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione (mesotrione) has been determined in the male and female rat and mouse following a single oral dose of either 1 or 100 mg/kg, in rat given 14 consecutive oral doses of 1 mg/kg, and in the surgically prepared, bile duct-cannulated rat following a single oral dose of 50 mg/kg. ...Mesotrione was extensively absorbed and rapidly excreted via urine in both rat and mouse. ...The major metabolic pathway was hydroxylation of the aromatic ring.

Wikipedia

Mesotrione

Biological Half Life

... The plasma half-life was approximately 1 hr ...

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Mesotrione is prepared by reaction of 3-methylmercaptonitrobenzene with acetyl chloride in the presence of aluminum trichloride yielding the corresponding ketone, which is oxidized with sodium oxychloride giving the corresponding 4-methylsulfonyl compound, which in turn is condensed with cyclohexane-1,3-dione to give the corresponding enol ester. The latter is rearranged to the desired product with potassium cyanide in the presence of triethylamine.
Preparation: C. G. Carter, European Patent Office 186118 (1986 to Stauffer); idem, United States of America 5006158 (1991 to ICI).

General Manufacturing Information

Callisto Herbicide is effective in controlling broadleaf weeds in field corn. It will replace atrazine and isoxaflutole herbicides. Mesotrione is a new class of herbicide and if used in Resistance Management Programs it can mitigate the increase in resistant biotypes.
The manufacturing impurity 1-cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one is considered to be of toxicological concern and must remain below 0.0002% (w/w) in the technical product.
Triketone herbicide for use in maize; inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD). Synthetic mimic of leptospermone, a natural herbicide produced by the bottlebrush plant, Callistemon citrinus Stapf.

Analytic Laboratory Methods

... High-pressure liquid chromatography fluorescence detector (HPLC/FLD), is available to enforce the tolerance expression.
HPLC determination in crops, soil, water.

Storage Conditions

Can be stored as low as 20 °F.

Interactions

... A range of acute, subchronic and reproduction studies in the rat involving administration of different doses of mesotrione, with or without co-administration of dietary L-tyrosine and a developmental study in the rabbit utilising both mesotrione and tyrosine were used to elucidate the role of tyrosine in the pathogenesis of effects. ...The incidence and/or severity of the changes correlated with plasma tyrosine concentrations but not with concentrations of mesotrione.

Stability Shelf Life

Stable to hydrolysis (pH 4-9).

Dates

Last modified: 08-15-2023

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